molecular formula C14H31O3P B1662984 Tetradecylphosphonic acid CAS No. 4671-75-4

Tetradecylphosphonic acid

カタログ番号: B1662984
CAS番号: 4671-75-4
分子量: 278.37 g/mol
InChIキー: BVQJQTMSTANITJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetradecyl phosphonic acid is a phosphonoacetic acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tetradecylphosphonic acid
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InChI

InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17)
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InChI Key

BVQJQTMSTANITJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H31O3P
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DSSTOX Substance ID

DTXSID7063550
Record name Tetradecylphosphonic acid
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Molecular Weight

278.37 g/mol
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CAS No.

4671-75-4
Record name Tetradecylphosphonic acid
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Record name Phosphonic acid, P-tetradecyl-
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Record name Tetradecylphosphonic acid
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Record name Phosphonic acid, P-tetradecyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetradecylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecylphosphonic acid (TDPA) is a long-chain organophosphorus compound with significant applications in materials science and pharmacology. In materials science, it is utilized as a capping agent for nanoparticles, such as quantum dots, to enhance their stability and performance. In the pharmaceutical realm, TDPA has been identified as an antagonist of lysophosphatidic acid (LPA) receptors, making it a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data analysis, and a discussion of its biological significance.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process involving the Michaelis-Arbuzov reaction followed by acidic hydrolysis of the resulting phosphonate (B1237965) ester.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow reagents1 1-Bromotetradecane + Triethyl phosphite reaction1 Michaelis-Arbuzov Reaction reagents1->reaction1 intermediate Diethyl tetradecylphosphonate reaction1->intermediate reaction2 Acidic Hydrolysis intermediate->reaction2 reagents2 Hydrochloric Acid (conc.) + Water reagents2->reaction2 product Tetradecylphosphonic Acid reaction2->product purification Purification (Recrystallization) product->purification final_product Pure Tetradecylphosphonic Acid purification->final_product LPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPA₁, LPA₂, LPA₃) LPA->LPAR Activates TDPA This compound (Antagonist) TDPA->LPAR Blocks Gi Gᵢ/₀ LPAR->Gi Gq Gᵩ/₁₁ LPAR->Gq G1213 G₁₂/₁₃ LPAR->G1213 AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates RhoA RhoA G1213->RhoA Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG ROCK ↑ ROCK RhoA->ROCK Proliferation Cell Proliferation cAMP->Proliferation Survival Cell Survival IP3_DAG->Survival Migration Cell Migration ROCK->Migration

The Unseen Anchor: A Technical Guide to Tetradecylphosphonic Acid's Interaction with Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of metal oxide surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical implants and drug delivery systems to electronics and corrosion inhibition. Among the various organic moieties utilized for surface modification, phosphonic acids, and specifically tetradecylphosphonic acid (TDPA), have emerged as a particularly robust and versatile class of anchoring molecules. Their ability to form dense, well-ordered, and highly stable self-assembled monolayers (SAMs) on a wide array of metal oxide substrates makes them ideal candidates for controlling surface properties at the molecular level. This technical guide provides an in-depth exploration of the binding mechanism of this compound to metal oxide surfaces, offering a comprehensive overview of the underlying chemistry, quantitative binding parameters, detailed experimental protocols for characterization, and visual representations of the key processes involved. Understanding these fundamental interactions is paramount for the rational design and development of advanced materials with tailored surface functionalities.

The Core Mechanism: How TDPA Binds to Metal Oxides

The primary interaction between this compound and a metal oxide surface is a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups present on the hydrated oxide surface.[1] This reaction leads to the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds, which are responsible for the remarkable stability of these monolayers.[2] The phosphonic acid headgroup, R-PO(OH)₂, can adopt several binding configurations with the metal atoms (M) on the surface, primarily categorized as monodentate, bidentate, and tridentate linkages.

  • Monodentate Binding: In this configuration, one of the oxygen atoms of the phosphonic acid headgroup forms a covalent bond with a single metal atom on the surface.

  • Bidentate Binding: Here, two of the oxygen atoms from the phosphonic acid headgroup bind to one or two metal atoms on the surface. This is a commonly observed and highly stable binding mode.[3][4]

  • Tridentate Binding: In this mode, all three oxygen atoms of the deprotonated phosphonate (B1237965) group (PO₃²⁻) interact with the metal oxide surface. This is often considered the most stable configuration, leading to densely packed and well-ordered monolayers.[5][6]

The prevalence of each binding mode is influenced by several factors, including the specific metal oxide substrate, its crystal structure, the density of surface hydroxyl groups, and the conditions under which the self-assembled monolayer is formed.[7][8] For instance, on aluminum oxide, tridentate binding is often favored, resulting in highly stable and ordered SAMs.[5] On titanium dioxide, a mixture of bidentate and monodentate binding modes can be observed, with the bidentate configuration being the most stable.[4]

The long alkyl chain of TDPA (C₁₄H₂₉) plays a crucial role in the self-assembly process. Van der Waals interactions between the adjacent alkyl chains drive the molecules to pack closely together, leading to the formation of a dense and ordered monolayer. This molecular organization is critical for creating a hydrophobic barrier, improving corrosion resistance, and providing a well-defined platform for further functionalization.

Quantitative Data on TDPA-Metal Oxide Interactions

ParameterMetal OxideValueMethodReference
Adsorption Energy Anatase TiO₂(101)277 kJ/molDFT Calculation[4]
Binding Mode Stainless Steel (Oxide layer)BidentateDRIFT, XPS[3]
Binding Mode Aluminum Oxide (α-Al₂O₃)TridentateDFT, FTIR[5]
Binding Mode Zinc Oxide (ZnO)TridentateIRRAS[6]
Chain Tilt Angle Silicon Oxide (SiO₂)~37°NEXAFS, SFG[1]

Note: Data for octadecylphosphonic acid (ODPA), a common analog of TDPA, is often used as a reference due to its similar binding behavior.

Experimental Protocols

The successful formation and characterization of TDPA self-assembled monolayers on metal oxide surfaces rely on well-defined experimental procedures. Below are detailed methodologies for key experiments.

Preparation of this compound Self-Assembled Monolayers (Solution Deposition)

This protocol describes a general procedure for the formation of TDPA SAMs on a metal oxide substrate from a solution.

Materials:

  • This compound (TDPA)

  • Solvent (e.g., ethanol, isopropanol, tetrahydrofuran)

  • Metal oxide substrate (e.g., silicon wafer with a native oxide layer, titanium coupon, aluminum-coated slide)

  • Beakers or petri dishes

  • Tweezers

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the metal oxide substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of nitrogen. For some substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive cleaning. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Solution Preparation: Prepare a dilute solution of TDPA in a suitable solvent. A typical concentration is in the range of 1-5 mM.

  • Immersion: Immerse the cleaned substrate into the TDPA solution using clean tweezers. Ensure the entire surface to be coated is submerged.

  • Incubation: Allow the substrate to remain in the solution for a sufficient period to allow for monolayer formation. This can range from a few hours to 24 hours at room temperature.[3] For some systems, gentle heating may be employed to accelerate the process.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the substrate under a stream of dry nitrogen gas.

  • Annealing (Optional): For some metal oxides like titanium dioxide, a post-deposition annealing step (e.g., at 100-120°C) can improve the ordering and stability of the monolayer.[1]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the surface of the SAM-coated substrate.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα).

Procedure:

  • Sample Mounting: Mount the TDPA-coated substrate onto the sample holder using a compatible adhesive or clips.

  • Introduction to Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy range survey scan to identify all the elements present on the surface. Key elements to look for are C, O, P, and the constituent elements of the metal oxide substrate.

  • High-Resolution Scans: Acquire high-resolution scans for the C 1s, O 1s, P 2p, and the primary metal core level peaks.

  • Data Analysis:

    • Binding Energy Calibration: Calibrate the binding energy scale by setting the main C 1s peak from the alkyl chain to 285.0 eV.

    • Peak Fitting: Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to identify different chemical states. For the P 2p spectrum, the binding energy can indicate the formation of the M-O-P bond. The O 1s spectrum can be deconvoluted to distinguish between the oxygen in the metal oxide lattice, hydroxyl groups, and the P-O-M and P=O bonds.

    • Quantification: Determine the relative atomic concentrations of the elements to assess the surface coverage and stoichiometry of the monolayer.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) or Grazing Angle Reflection-Absorption (IRRAS) modes, is used to probe the vibrational modes of the TDPA molecules and their interaction with the metal oxide surface.

Instrumentation:

  • FTIR spectrometer equipped with an ATR or IRRAS accessory.

Procedure:

  • Background Spectrum: Acquire a background spectrum of the bare, uncoated metal oxide substrate.

  • Sample Spectrum: Acquire the spectrum of the TDPA-coated substrate.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum to obtain the spectrum of the TDPA monolayer.

    • Analyze the characteristic vibrational bands. The disappearance or significant shift of the P=O stretching vibration (typically around 1250 cm⁻¹) and the P-OH stretching bands (in the 900-1100 cm⁻¹ region) are indicative of the phosphonic acid headgroup binding to the surface.[5][8] The presence and position of symmetric and asymmetric PO₂⁻ and PO₃²⁻ stretching modes can provide information about the binding mode (monodentate, bidentate, or tridentate).[8] The C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) can be used to assess the order and packing of the monolayer.

Atomic Force Microscopy (AFM) Characterization

AFM is a high-resolution imaging technique used to visualize the topography of the TDPA monolayer on the metal oxide surface.

Instrumentation:

  • Atomic force microscope operating in tapping mode or contact mode.

Procedure:

  • Sample Mounting: Securely mount the TDPA-coated substrate on the AFM sample stage.

  • Tip Selection: Choose an appropriate AFM tip with a sharp radius of curvature for high-resolution imaging.

  • Imaging: Engage the tip with the surface and begin scanning. Acquire images of the surface topography and phase.

  • Data Analysis:

    • Analyze the AFM images to assess the uniformity and completeness of the monolayer.

    • Identify any defects, such as pinholes or aggregates.

    • Measure the thickness of the monolayer by imaging a scratched region of the film.

    • Phase imaging can provide information on the homogeneity of the surface material.

Contact Angle Goniometry

Contact angle measurements are a simple yet powerful way to determine the surface energy and hydrophobicity of the TDPA-coated surface.

Instrumentation:

  • Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

Procedure:

  • Sample Placement: Place the TDPA-coated substrate on the sample stage.

  • Droplet Deposition: Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.

  • Angle Measurement: Capture an image of the droplet and use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

  • Data Analysis:

    • A high contact angle (typically >100° for water on a TDPA SAM) indicates a hydrophobic surface, which is characteristic of a well-ordered monolayer with the alkyl chains oriented away from the surface.

    • Low contact angles suggest an incomplete or disordered monolayer.

Visualizing the Interaction: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the binding mechanisms and a typical experimental workflow.

TDPA_Binding_Mechanisms cluster_surface Metal Oxide Surface cluster_tdpa This compound cluster_binding Binding Modes Surface M-OH  M-OH  M-OH Monodentate Monodentate R-PO₂(OH)-M Surface->Monodentate Bidentate Bidentate R-PO₂(O)₂-M₂ Surface->Bidentate Tridentate Tridentate R-PO₃-M₃ Surface->Tridentate TDPA R-PO(OH)₂ TDPA->Surface Condensation Reaction

Figure 1: Binding mechanisms of TDPA to a metal oxide surface.

Experimental_Workflow Start Start: Bare Metal Oxide Substrate Cleaning Substrate Cleaning (Sonication, Piranha) Start->Cleaning SAM_Formation SAM Formation (Solution Deposition) Cleaning->SAM_Formation Rinsing_Drying Rinsing & Drying SAM_Formation->Rinsing_Drying Characterization Surface Characterization Rinsing_Drying->Characterization XPS XPS (Composition, Bonding) Characterization->XPS FTIR FTIR (Vibrational Modes) Characterization->FTIR AFM AFM (Topography, Morphology) Characterization->AFM Contact_Angle Contact Angle (Hydrophobicity) Characterization->Contact_Angle End End: Functionalized Surface XPS->End FTIR->End AFM->End Contact_Angle->End

Figure 2: A typical experimental workflow for TDPA SAM formation and characterization.

Conclusion

This compound provides a powerful and reliable platform for the surface modification of a diverse range of metal oxides. The formation of strong, covalent M-O-P bonds through a condensation reaction results in the creation of stable and well-ordered self-assembled monolayers. The ability to control the surface properties of materials at the nanoscale through the use of TDPA and other phosphonic acids opens up a vast landscape of possibilities for the development of next-generation materials in drug delivery, medical implants, and advanced electronics. A thorough understanding of the binding mechanisms, coupled with rigorous experimental characterization, is essential for harnessing the full potential of these remarkable molecules. This guide has provided a foundational understanding of these principles and a practical framework for researchers to confidently explore and utilize TDPA in their own work.

References

The Self-Assembly of Tetradecylphosphonic Acid on Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spontaneous organization of molecules into well-defined, stable structures on surfaces is a cornerstone of nanotechnology and advanced materials science. Among the various molecules capable of forming self-assembled monolayers (SAMs), tetradecylphosphonic acid (TDPA) has emerged as a molecule of significant interest. Its ability to form robust, highly ordered monolayers on a variety of oxide surfaces makes it a versatile tool for surface functionalization, with potential applications ranging from corrosion inhibition and biocompatible coatings to the fabrication of advanced electronic devices. This technical guide provides an in-depth exploration of the core principles and experimental methodologies governing the self-assembly of TDPA on different substrates.

The Core Principles of TDPA Self-Assembly

The self-assembly of this compound is a complex process driven by a delicate interplay of molecule-substrate and molecule-molecule interactions. The key components governing the formation of a highly ordered monolayer are the phosphonic acid headgroup, the tetradecyl alkyl chain, and the nature of the substrate.

The phosphonic acid headgroup (–PO(OH)₂) serves as a robust anchor, forming strong, often covalent, bonds with hydroxylated surfaces of metal oxides. This interaction is a primary driving force for the adsorption of TDPA molecules onto the substrate. The long, fourteen-carbon alkyl chain provides the impetus for the high degree of order observed in these monolayers. Van der Waals interactions between adjacent alkyl chains promote close packing and a quasi-crystalline arrangement, leading to a dense and stable film.

The final structure and properties of the TDPA monolayer are significantly influenced by several experimental parameters:

  • Substrate: The type of substrate and its surface chemistry are critical. TDPA readily forms well-ordered monolayers on a variety of metal oxides, including silicon dioxide (SiO₂), titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and mica. The density of hydroxyl groups on the surface and the crystal lattice of the substrate can influence the binding geometry and packing density of the TDPA molecules.

  • Solvent: The choice of solvent affects the solubility of TDPA and its interactions with the substrate. Solvents with low dielectric constants are often preferred as they can minimize competing interactions with the surface and promote the formation of stable, high-density monolayers.

  • Temperature: Temperature plays a crucial role in both the kinetics of self-assembly and the final ordering of the monolayer. Thermal annealing after initial deposition can provide the necessary energy for molecules to overcome kinetic barriers, leading to a more ordered and stable film through the formation of covalent bonds with the substrate.

  • Concentration: The concentration of the TDPA solution influences the rate of monolayer formation and can affect the final structure. At high concentrations, the formation of multilayers or aggregates can occur.

Quantitative Data on TDPA and Related Monolayers

The following tables summarize key quantitative data obtained from various studies on the self-assembly of this compound and the closely related octadecylphosphonic acid (ODPA) on different substrates. This data provides valuable benchmarks for researchers working in this field.

MoleculeSubstrateDeposition MethodContact Angle (°)Layer Thickness (nm)Molecular Tilt Angle (°)Reference
TDPAGoldSolution Deposition-1.8-[1]
ODPASilicon Oxide (SiO₂)T-BAG--37[2]
ODPASilicon Oxide (SiO₂)T-BAG-1.840[2]
ODPATitanium Dioxide (TiO₂)Solution Deposition117.6 ± 2.5--[3]
ODPAMicaPhysical Vapor Deposition--Tilted[4]

Table 1: Summary of quantitative data for TDPA and ODPA self-assembled monolayers.

Experimental Protocols

The successful formation of high-quality TDPA SAMs relies on meticulous experimental procedures. The following sections detail common methodologies for the preparation of these monolayers.

Substrate Preparation

A pristine and well-characterized substrate is paramount for the formation of a uniform and well-ordered monolayer.

For Silicon Wafers (with native oxide):

  • Cut silicon wafers to the desired size.

  • Clean the wafers by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10-15 minutes each).

  • Dry the wafers under a stream of dry nitrogen.

  • To ensure a hydrophilic surface with a sufficient density of hydroxyl groups, the wafers can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • After piranha treatment, rinse the wafers extensively with deionized water and dry with nitrogen.

For Mica Substrates:

  • Cleave the mica sheet using adhesive tape to expose a fresh, atomically flat surface immediately before use.

Solution Deposition

This is the most common method for forming TDPA SAMs.

  • Prepare a dilute solution of TDPA in a suitable solvent (e.g., 1 mM in anhydrous toluene (B28343) or isopropanol).

  • Immerse the cleaned substrate in the TDPA solution at room temperature. The immersion time can range from a few minutes to several hours. For well-ordered monolayers, longer immersion times (e.g., 48 hours) are often beneficial.[5]

  • After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the substrate under a stream of dry nitrogen.

  • For enhanced stability, the coated substrate can be annealed at an elevated temperature (e.g., 150 °C for 30 minutes in air).[6]

Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is a variation of solution deposition that has been shown to produce robust and well-ordered phosphonic acid SAMs, particularly on silicon oxide.

  • Prepare a dilute solution of TDPA (e.g., 1 mM in tetrahydrofuran (B95107) - THF).

  • Suspend the cleaned silicon substrate vertically in the TDPA solution.

  • Allow the solvent to evaporate slowly over several hours. As the solvent level drops, a monolayer of TDPA is deposited onto the substrate.

  • Once the solvent has completely evaporated, heat the substrate in an oven (e.g., at 140°C for 48 hours in air) to promote covalent bond formation between the phosphonic acid headgroup and the silicon oxide surface.[2]

  • After heating, sonicate the substrate in fresh THF to remove any multilayer aggregates.

  • Rinse with THF and dry with nitrogen.

Langmuir-Blodgett (LB) Deposition

The Langmuir-Blodgett technique offers precise control over the packing density of the monolayer before it is transferred to a solid substrate.

  • Dissolve TDPA in a volatile, water-immiscible solvent such as chloroform.

  • Add the TDPA solution dropwise onto the surface of an ultrapure water subphase in a Langmuir-Blodgett trough.

  • Allow the solvent to evaporate, leaving a monolayer of TDPA at the air-water interface.

  • Compress the monolayer with the barriers of the trough to the desired surface pressure, which is monitored with a Wilhelmy plate. This induces a phase transition from a gas-like to a solid-like two-dimensional film.

  • Vertically dip the prepared substrate through the compressed monolayer. As the substrate is withdrawn, the TDPA monolayer is transferred onto its surface.

  • The deposition can be repeated to form multilayers.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships that govern the self-assembly process.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Deposition Methods cluster_solution Solution Deposition cluster_tbag T-BAG Method cluster_lb Langmuir-Blodgett start Start cleaning Cleaning (Sonication) start->cleaning drying1 Drying (Nitrogen) cleaning->drying1 activation Surface Activation (O2 Plasma / Piranha) drying1->activation rinsing Rinsing (DI Water) activation->rinsing drying2 Drying (Nitrogen) rinsing->drying2 immersion Immersion in TDPA Solution drying2->immersion suspension Suspend in TDPA Solution drying2->suspension spreading Spread on Water Surface drying2->spreading rinsing_sol Rinsing immersion->rinsing_sol drying_sol Drying rinsing_sol->drying_sol annealing Optional Annealing drying_sol->annealing evaporation Slow Evaporation suspension->evaporation heating Heating evaporation->heating sonication Sonication (THF) heating->sonication sonication->annealing compression Compression spreading->compression transfer Vertical Transfer compression->transfer transfer->annealing characterization Characterization (AFM, XPS, etc.) annealing->characterization

Caption: Experimental workflow for TDPA self-assembly.

logical_relationships factors Experimental Factors substrate Substrate (e.g., SiO2, TiO2) factors->substrate solvent Solvent (e.g., Toluene, Ethanol) factors->solvent temperature Temperature (Deposition & Annealing) factors->temperature concentration TDPA Concentration factors->concentration binding Surface Binding (Covalent / Physisorption) substrate->binding adsorption Adsorption Kinetics solvent->adsorption ordering Molecular Ordering (van der Waals) temperature->ordering temperature->binding concentration->adsorption structure Order & Packing Density concentration->structure process Self-Assembly Process process->adsorption process->ordering process->binding coverage Surface Coverage adsorption->coverage ordering->structure stability Stability binding->stability outcome Monolayer Properties outcome->coverage outcome->stability outcome->structure properties Surface Properties (Wettability, etc.) outcome->properties coverage->properties stability->properties structure->properties

Caption: Factors influencing TDPA self-assembly.

Conclusion

The self-assembly of this compound on various surfaces offers a powerful and versatile platform for creating well-defined and robust functional interfaces. A thorough understanding of the underlying principles and meticulous control over experimental parameters are essential for achieving high-quality, reproducible monolayers. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in harnessing the potential of TDPA-based self-assembled monolayers for their specific applications. The continued exploration of this and similar systems will undoubtedly pave the way for further advancements in materials science and nanotechnology.

References

Tetradecylphosphonic Acid as a Ligand for Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecylphosphonic acid (TDPA) is an organophosphorus compound increasingly utilized as a surface ligand in the synthesis and functionalization of a wide range of nanoparticles. Its molecular structure, featuring a 14-carbon alkyl chain (tetradecyl group) and a phosphonic acid headgroup, imparts a desirable amphiphilic character. The long alkyl chain provides a hydrophobic character, facilitating dispersion in organic solvents and forming a protective barrier, while the phosphonic acid group serves as a robust anchor to the surface of various inorganic nanoparticles, particularly metal oxides. This strong binding affinity makes TDPA an excellent choice for stabilizing nanoparticles, controlling their growth, and preventing aggregation. For researchers and professionals in drug development, TDPA-functionalized nanoparticles offer a versatile platform for creating sophisticated drug delivery systems with tailored properties.

Core Concepts of TDPA as a Nanoparticle Ligand

The utility of this compound in nanoparticle technology stems from the strong coordination of the phosphonate (B1237965) headgroup to metal atoms on the nanoparticle surface. This interaction is significantly more stable than that of carboxylate ligands, especially in aqueous or protic environments, making TDPA a preferred ligand for applications requiring high stability.

Binding Mechanism: The phosphonic acid group, R-P(O)(OH)₂, can bind to metal oxide surfaces through one, two, or three of its oxygen atoms, forming mono-, bi-, or tridentate linkages. This multidentate binding contributes to the high stability of the ligand on the nanoparticle surface. The binding process typically involves the deprotonation of the phosphonic acid and its coordination to surface metal ions.

Role in Synthesis and Stability: During nanoparticle synthesis, TDPA can act as a capping agent that controls the size and shape of the nanocrystals as they grow. The long tetradecyl chains of the TDPA molecules form a dense hydrophobic layer around the nanoparticle, preventing uncontrolled aggregation and precipitation. This hydrophobic shell also allows for the dispersion of the nanoparticles in nonpolar organic solvents. For biological applications, this hydrophobic surface can be further modified, for example, by encapsulating the nanoparticle in an amphiphilic polymer, to render it water-dispersible.

Quantitative Data on Nanoparticle Properties

Quantitative characterization is crucial for the development and application of TDPA-functionalized nanoparticles. While comprehensive data for a wide range of TDPA-coated nanoparticles is still emerging, the following tables summarize representative quantitative data for nanoparticles functionalized with phosphonic acid ligands and other relevant systems. This data provides a baseline for understanding the expected physicochemical properties.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle CoreLigand/CoatingHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Iron OxideNP-PEG-NH₂38-14[1]
Iron OxideNP-RGD44-14[1]
Iron OxideNP-CTX46-14[1]
PLA-PEGN/A49.3 ± 1.7-21.4 ± 0.9[2]
PLA-DSPE-PEGN/ANot Specified-36.0[3]
Mesoporous SilicaN/A202-23.5[4]

Data for iron oxide nanoparticles functionalized with PEG-amine (NP-PEG-NH₂), RGD peptide (NP-RGD), and chlorotoxin (B612392) (NP-CTX) are provided as representative examples of functionalized iron oxide nanoparticles.

Table 2: Drug Loading and Release from Nanoparticle Systems

Nanoparticle SystemDrugDrug Loading Capacity (%)In Vitro Release ConditionsCumulative Release (%)Time (h)Reference
PLGA NanoparticlesDoxorubicin (B1662922)2.1 - 5.3 (wt. %)pH 7.4~1848[5][6]
PLGA NanoparticlesDoxorubicin2.1 - 5.3 (wt. %)pH 5.5~23.648[6]
Mesoporous SilicaMetoprolol Tartrate1.51 (wt. %)PBS (pH 7.4), 37°C~901[7]
Mesoporous SilicaRhodamine B32.4 (wt. %)Medium Replacement~6048[4]
SiNPs-NylonDoxorubicin49.3 (wt. %)pH 6.5, 25°C~3524[8]

This table presents data from various nanoparticle systems to illustrate typical drug loading and release profiles, as specific data for TDPA-functionalized nanoparticles for drug delivery is not widely available.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of TDPA-coated nanoparticles. The following sections provide key experimental protocols.

Protocol 1: Synthesis of TDPA-Capped CdSe Quantum Dots

This protocol is adapted from a colloidal chemistry route for the synthesis of CdSe quantum dots (QDs).

Materials:

  • Cadmium oxide (CdO)

  • This compound (TDPA)

  • Trioctylphosphine oxide (TOPO)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene (B28343)

Procedure:

  • Preparation of Se Precursor: In a glovebox, dissolve 0.53 mmol of selenium powder in 2.4 mL of TOP. Heat the mixture to 150°C with constant stirring until the selenium is fully dissolved.

  • Preparation of Cd Precursor: In a 50 mL three-neck round-bottom flask, combine 0.4 mmol of CdO, 0.8 mmol of TDPA, and 9.77 mmol of TOPO.

  • Reaction Setup: Heat the flask containing the Cd precursor to 270°C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring. Continue heating until the solution becomes optically clear.

  • Injection: Swiftly inject the Se/TOP precursor solution into the hot Cd precursor solution. The temperature of the reaction mixture will drop to approximately 220°C.

  • Nanocrystal Growth: Allow the reaction to proceed at the desired temperature (e.g., 220-270°C) for a specific duration to achieve the target size and shape of the CdSe nanocrystals. The growth can be monitored by taking small aliquots at different time points and analyzing their optical properties (UV-Vis and photoluminescence spectroscopy).

  • Purification: After the reaction is complete, cool the mixture to room temperature. Add toluene to suspend the resulting TDPA-capped CdSe QDs. The nanoparticles can be further purified by precipitation with a non-solvent like methanol, followed by centrifugation and redispersion in a suitable solvent like toluene.

Protocol 2: Representative Procedure for Drug Loading into Nanoparticles

This protocol provides a general method for loading a hydrophobic drug, such as doxorubicin (DOX), into polymer-based nanoparticles, which can be adapted for TDPA-functionalized systems that have been rendered water-dispersible.

Materials:

  • TDPA-coated nanoparticles (e.g., iron oxide or silica) surface-modified for water dispersibility (e.g., with an amphiphilic polymer)

  • Doxorubicin (DOX)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant solution

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., PLGA) and doxorubicin in an organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as PVA, to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and unloaded drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method to evaluate the release kinetics of a drug from nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) and place the suspension inside a dialysis bag.

  • Release Study Setup: Place the sealed dialysis bag into a larger volume of PBS (pH 7.4) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The experiment can be repeated at a lower pH (e.g., 5.5) to assess pH-dependent release.

Diagrammatic Representations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to TDPA-functionalized nanoparticles.

Synthesis_and_Functionalization_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization1 Initial Characterization cluster_functionalization Surface Modification for Drug Delivery cluster_characterization2 Final Characterization precursors Metal Precursors (e.g., CdO, Fe(acac)₃) synthesis Hot-Injection Synthesis precursors->synthesis tdpa TDPA Ligand tdpa->synthesis solvent High-Boiling Solvent (e.g., TOPO, Octadecene) solvent->synthesis hydrophobic_np TDPA-Coated Hydrophobic Nanoparticles synthesis->hydrophobic_np Formation tem TEM/DLS (Size, Morphology) hydrophobic_np->tem ftir FTIR/NMR (Surface Chemistry) hydrophobic_np->ftir modification Ligand Exchange or Encapsulation hydrophobic_np->modification amphiphile Amphiphilic Polymer (e.g., PLGA-PEG) amphiphile->modification drug Therapeutic Drug (e.g., Doxorubicin) drug_loading Drug Loading drug->drug_loading modification->drug_loading drug_loaded_np Drug-Loaded Water-Dispersible Nanoparticles drug_loading->drug_loaded_np Formation dls_zeta DLS & Zeta Potential (Size, Stability) drug_loaded_np->dls_zeta release_study In Vitro Release (Kinetics) drug_loaded_np->release_study

Caption: Workflow for synthesis and functionalization of TDPA-coated nanoparticles.

Cellular_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np TDPA-Nanoparticle (with targeting ligand) receptor Cell Surface Receptor np->receptor Binding invagination Membrane Invagination (Clathrin-Coated Pit) receptor->invagination Clustering endosome Early Endosome invagination->endosome Internalization lysosome Lysosome (Low pH) endosome->lysosome Maturation release Drug Release lysosome->release Drug Release Trigger

Caption: General mechanism of receptor-mediated endocytosis for nanoparticle uptake.

Conclusion

This compound is a highly effective and versatile ligand for the surface modification of nanoparticles. Its strong binding to metal oxide surfaces provides excellent colloidal stability, which is a prerequisite for any biomedical application. While the direct application of TDPA-coated nanoparticles in drug delivery is an area of ongoing research, the principles of their synthesis and functionalization are well-established. By leveraging the robust anchoring properties of TDPA and combining it with further surface modifications, it is possible to develop sophisticated nanocarriers for targeted drug delivery. Future work will likely focus on generating more quantitative data on drug loading and release from TDPA-functionalized systems and exploring their interactions with biological systems in greater detail. This will pave the way for the rational design of next-generation nanoparticle-based therapeutics.

References

In-Depth Technical Guide: Toxicological Data of Tetradecylphosphonic Acid for In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphonic acid (TDPA), a member of the alkylphosphonic acid family, is a molecule of interest in various research fields. Understanding its toxicological profile at the cellular level is crucial for assessing its safety and potential therapeutic applications. This technical guide provides a comprehensive overview of the available in-vitro toxicological data for TDPA, focusing on its mechanism of action, and outlines detailed experimental protocols for its assessment.

Core Toxicological Profile

Mechanism of Action

This compound is recognized as a pan-antagonist of lysophosphatidic acid (LPA) receptors 1, 2, and 3 (LPA1, LPA2, and LPA3). LPA is a bioactive phospholipid that regulates numerous cellular processes, including cell proliferation, migration, and survival, through its G protein-coupled receptors. By antagonizing these receptors, TDPA can modulate these signaling pathways.

Furthermore, TDPA has been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.

The inhibitory concentrations (IC50) for TDPA's activity on LPA receptors and autotaxin (an enzyme involved in LPA production) are summarized in the table below.

TargetAssayIC50 Value
LPA1 ReceptorLPA-induced Calcium Mobilization10 µM
LPA2 ReceptorLPA-induced Calcium Mobilization5.5 µM
LPA3 ReceptorLPA-induced Calcium Mobilization3.1 µM
AutotaxinInhibition of Autotaxin Activity~3 µM

This data is compiled from publicly available research information.

Experimental Protocols for In-Vitro Toxicological Assessment

To facilitate further research into the toxicological profile of this compound, this section provides detailed methodologies for key in-vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, etc.)

  • Complete cell culture medium

  • This compound (TDPA) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TDPA in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for TDPA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TDPA that inhibits cell viability by 50%).

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

  • Tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • S9 metabolic activation system (from rat liver)

  • This compound (TDPA)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare various concentrations of TDPA.

  • Exposure: In separate tubes, mix the bacterial strain, TDPA solution, and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity Assessment: In-Vitro Micronucleus Assay (OECD 487)

The in-vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • This compound (TDPA)

  • Cytochalasin B (to block cytokinesis)

  • S9 metabolic activation system

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat cell cultures with various concentrations of TDPA, with and without S9 metabolic activation. Include positive and negative controls.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides to visualize the cell nuclei and micronuclei.

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDPA This compound (TDPA) LPA_Receptor LPA Receptor (LPA1/2/3) TDPA->LPA_Receptor Antagonizes LPA Lysophosphatidic Acid (LPA) LPA->LPA_Receptor Activates G_Protein G-Protein (Gq/11, Gi/o, G12/13) LPA_Receptor->G_Protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, Rho, PLC) G_Protein->Downstream Modulates Cellular_Response Cellular Response (Proliferation, Migration, etc.) Downstream->Cellular_Response Leads to

Caption: Antagonistic action of TDPA on the LPA signaling pathway.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDPA_cyto This compound (TDPA) PPARg PPARγ TDPA_cyto->PPARg Activates RXR RXR PPARg->RXR Forms Heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Gene Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Target_Gene Regulates MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with TDPA (and controls) seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end Ames_Test_Workflow start Start prepare Prepare TDPA Concentrations start->prepare mix Mix Bacteria, TDPA, ±S9 prepare->mix plate Plate on Minimal Agar mix->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze end End analyze->end

Biocompatibility of Tetradecylphosphonic Acid (TDPA) Coated Surfaces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The surface properties of biomaterials are a critical determinant of their in vivo performance, directly influencing protein adsorption, cellular interactions, and the host inflammatory response. Surface modification with self-assembled monolayers (SAMs) offers a robust method to precisely control the physicochemical properties of a material interface. This technical guide provides a comprehensive overview of the biocompatibility of surfaces coated with tetradecylphosphonic acid (TDPA), a long-chain alkylphosphonic acid that forms densely packed, hydrophobic monolayers on various oxide-containing substrates. This document details the expected biological response to TDPA-coated surfaces, including protein adsorption, cell viability and adhesion, and the inflammatory cascade. Detailed experimental protocols for surface preparation and key biocompatibility assays are provided, alongside visualizations of the critical signaling pathways that govern the cell-surface interaction.

Introduction to this compound (TDPA) for Surface Modification

This compound (CH₃(CH₂)₁₃P(O)(OH)₂) is an organophosphorus compound that readily forms self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂). The phosphonic acid headgroup forms strong, covalent bonds with the metal oxide, while the long fourteen-carbon alkyl chain (tetradecyl) presents a hydrophobic, well-ordered interface. This ability to create robust, well-defined surfaces makes TDPA an attractive candidate for modifying the surfaces of biomedical implants and devices to modulate their biological interactions. The hydrophobic nature of the TDPA monolayer significantly influences the initial events upon implantation, namely protein adsorption, which in turn dictates subsequent cellular responses.

Quantitative Data on the Biocompatibility of TDPA-Coated Surfaces

While extensive quantitative data specifically for TDPA-coated surfaces is limited in publicly available literature, we can infer the expected performance based on studies of similar long-chain alkylphosphonic acid SAMs. The following tables summarize the anticipated quantitative biocompatibility metrics.

Table 1: Protein Adsorption on Hydrophobic Self-Assembled Monolayers

ProteinSurface TypeAdsorbed Amount (ng/cm²)Measurement TechniqueReference
Bovine Serum Albumin (BSA)Methyl-terminated Alkanethiol on Gold30 - 120Surface Plasmon Resonance[1]
FibrinogenMethyl-terminated Alkanethiol on Gold> 100Surface Plasmon Resonance[1]
General Serum ProteinsOctadecyltrimethoxysilane (OTS) on Silicon~197Surface Plasmon Resonance[2]

Note: Data presented is for analogous hydrophobic self-assembled monolayers and serves as an estimate for TDPA-coated surfaces.

Table 2: Cell Viability on Surfaces Coated with Long-Chain Alkylphosphonates

Cell LineCompound FamilyAssayResultsReference
U266 (Myeloma)α-hydroxy-alkylphosphonatesMTTModest reduction in viability at 100 µM[3]
HeLaPoly(alkyl phosphonate)sMTTNo significant toxicity at various concentrations[4]

Note: This data suggests that long-chain phosphonic acid derivatives generally exhibit low cytotoxicity.

Table 3: Inflammatory Response to General Biomaterial Surfaces

CytokineStimulusCell TypeTypical Secretion Levels (pg/mL)Measurement TechniqueReference
TNF-αLipopolysaccharide (LPS)Macrophages> 200ELISA[5]
IL-6Lipopolysaccharide (LPS)Macrophages> 200ELISA[5]
IL-1βLipopolysaccharide (LPS)Macrophages> 200ELISA[5]

Note: Cytokine levels are highly dependent on the specific cell type, stimulus, and experimental conditions. These values represent a typical pro-inflammatory response.

Table 4: Physicochemical Properties of Long-Chain Alkylphosphonic Acid Monolayers

PropertyValueMeasurement TechniqueReference
Water Contact Angle> 100°Goniometry[6] (for Octadecylphosphonic Acid)
Monolayer Thickness~1.6 - 2.0 nmEllipsometry / AFM[7] (for Octadecylphosphonic Acid)

Key Signaling Pathways in Cell-Surface Interactions

The interaction of cells with a biomaterial surface is not a passive process but is mediated by complex signaling cascades. For TDPA-coated surfaces, two key pathways are of particular importance: integrin-mediated adhesion signaling and the NF-κB inflammatory pathway.

Integrin-Focal Adhesion Kinase (FAK) Signaling

Upon contact with a protein-adsorbed surface, cells primarily use transmembrane receptors called integrins to adhere. The binding of integrins to adsorbed extracellular matrix proteins (like fibronectin and vitronectin) triggers a signaling cascade that is crucial for cell adhesion, spreading, proliferation, and survival. A central player in this pathway is the Focal Adhesion Kinase (FAK).

FAK_Signaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space ECM Adsorbed ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor FAK FAK Integrin->FAK Activation Src Src FAK->Src Mutual Activation PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin Grb2_Sos Grb2/Sos Src->Grb2_Sos Src->Paxillin Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation RhoGTPases Rho GTPases Paxillin->RhoGTPases Migration Migration & Adhesion RhoGTPases->Migration NFkB_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Inflammatory Stimuli (e.g., Adsorbed Proteins, LPS) Receptor Toll-like Receptor (TLR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription Workflow_SAM cluster_prep Substrate Preparation cluster_coat SAM Formation cluster_post Post-Coating cluster_char Characterization Clean 1. Substrate Cleaning (Sonication in Acetone, IPA, DI Water) Dry 2. Drying (Nitrogen Stream) Clean->Dry Activate 3. Surface Activation (Oxygen Plasma or Piranha Etch) Dry->Activate Immerse 5. Immerse Substrate (24-48 hours at room temp) Activate->Immerse Solution 4. Prepare 1 mM TDPA in Ethanol/Water Solution->Immerse Rinse 6. Rinse with Solvent (to remove physisorbed molecules) Immerse->Rinse Anneal 7. Optional Annealing (e.g., 120°C for 2h) Rinse->Anneal ContactAngle A. Water Contact Angle (Verify Hydrophobicity) Anneal->ContactAngle XPS B. XPS Analysis (Confirm Chemical Composition) Anneal->XPS AFM C. AFM Imaging (Assess Surface Topography & Thickness) Anneal->AFM

References

The Interface of Innovation: A Technical Guide to Tetradecylphosphonic Acid Interactions with Semiconductor Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of semiconductor surfaces with organic molecules is a cornerstone of modern materials science, enabling advancements in electronics, biosensing, and drug delivery. Among the various molecular anchors, tetradecylphosphonic acid (TDPA) and its phosphonic acid analogues have emerged as a robust and versatile class of compounds for modifying a wide range of semiconductor materials. This technical guide provides an in-depth analysis of the interaction of TDPA and related phosphonic acids with key semiconductor surfaces, offering a comprehensive resource for researchers and professionals in the field.

Introduction to Phosphonic Acid-Based Surface Modification

Phosphonic acids (PAs) are a class of organophosphorus compounds characterized by a C-PO(OH)₂ functional group. This group serves as a highly effective anchor to various metal oxide surfaces, which are native to or can be grown on many semiconductors. The interaction typically involves the formation of strong, covalent bonds (M-O-P) through condensation reactions between the P-OH groups of the acid and the hydroxyl groups (-OH) present on the semiconductor surface.[1][2] This robust binding provides exceptional stability to the resulting self-assembled monolayers (SAMs).[1][3] The alkyl or aryl "R" group of the phosphonic acid can be tailored to control surface properties such as hydrophobicity, biocompatibility, and electronic characteristics.[3][4]

Interaction with Key Semiconductor Surfaces

The interaction of TDPA and other phosphonic acids has been extensively studied on a variety of semiconductor surfaces. The following sections summarize the key findings for some of the most technologically relevant materials.

Silicon and Silicon Dioxide (SiO₂)

Silicon, the workhorse of the electronics industry, is invariably coated with a native silicon dioxide (SiO₂) layer. Phosphonic acids readily form dense, well-ordered SAMs on this surface.[5]

Quantitative Data Summary: TDPA and Analogs on SiO₂

ParameterValueExperimental Technique(s)Reference(s)
Octadecylphosphonic Acid (ODPA) Surface Coverage ~0.90 nmol/cm²Quartz Crystal Microbalance (QCM)[5]
ODPA Cross-sectional Area per Molecule ~18.5 Ų/moleculeQCM[5]
ODPA Chain Tilt Angle (in vacuum) ~37°Near-Edge X-ray Absorption Fine Structure (NEXAFS)[6][7]
ODPA Chain Tilt Angle (in aqueous conditions) ~38°Sum-Frequency Generation (SFG) Spectroscopy[7]
11-Hydroxyundecylphosphonic Acid (PUL) Chain Tilt Angle (in vacuum) ~47°NEXAFS[7]
PUL Chain Tilt Angle (in aqueous conditions) ~43°SFG Spectroscopy[7]
Indium Tin Oxide (ITO)

Indium tin oxide is a transparent conducting oxide widely used in displays, solar cells, and organic light-emitting diodes (OLEDs). Surface modification of ITO with phosphonic acids is crucial for tuning its work function and improving device performance.[3][8]

Quantitative Data Summary: Phosphonic Acids on ITO

ParameterEffectExperimental Technique(s)Reference(s)
Work Function Tuning Can be tuned by over 1 eVX-ray Photoelectron Spectroscopy (XPS)[8]
Binding Geometry Predominantly bidentateXPS, Infrared Reflection Adsorption Spectroscopy (IRRAS)[3]
Titanium Dioxide (TiO₂)

Titanium dioxide is a versatile semiconductor used in photocatalysis, sensors, and biomedical implants. Functionalization with phosphonic acids can enhance its biocompatibility and tailor its surface properties for specific applications.[2][9]

Quantitative Data Summary: Phosphonic Acids on TiO₂

ParameterValueExperimental Technique(s)Reference(s)
11-Phosphonoundecanoic Acid (PUA) Water Contact Angle 68.8 ± 0.7°Contact Angle Goniometry[2]
Binding Geometry (Phenylphosphonic Acid) Bidentate at low coverage, mixed bidentate/monodentate at higher coverageSynchrotron Radiation Photoelectron Spectroscopy[10]
Phenylphosphonic Acid Phenyl Ring Orientation 65 ± 4° away from the surface planeNEXAFS[10]
Zinc Oxide (ZnO)

Zinc oxide is a wide-bandgap semiconductor with applications in optoelectronics and sensors. Phosphonic acid SAMs can be used to control the work function of ZnO surfaces over a wide range.[11]

Quantitative Data Summary: Phosphonic Acids on ZnO

ParameterEffectExperimental Technique(s)Reference(s)
Work Function Tuning Can be tuned over a range of more than 1.5 eVNot specified[11]
Binding Geometry (Octadecylphosphonic Acid) Tridentate in non-polar solvents (e.g., toluene)Fourier-Transform Infrared Spectroscopy (FT-IR)[12]

Experimental Protocols

The reliable formation and characterization of phosphonic acid SAMs on semiconductor surfaces rely on well-defined experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Self-Assembled Monolayer (SAM) Formation: The T-BAG Method

The "Tethering by Aggregation and Growth" (T-BAG) method is a common technique for forming phosphonic acid SAMs on oxide surfaces.[5][6]

Protocol:

  • Substrate Preparation: The semiconductor substrate (e.g., Si wafer with native oxide) is cleaned to remove organic contaminants. A typical procedure involves sonication in a sequence of solvents such as acetone, ethanol, and dichloromethane, followed by drying with a stream of inert gas (e.g., argon or nitrogen).[13] For silicon, a "carbonate rinse" followed by a distilled water rinse can be employed.[5]

  • Solution Preparation: A dilute solution of the phosphonic acid (e.g., 0.05 mM of octadecylphosphonic acid in a suitable solvent like THF) is prepared.[5]

  • Immersion: The cleaned substrate is immersed vertically in the phosphonic acid solution. The immersion time can vary depending on the desired surface coverage and ordering, but overnight immersion is common.[13]

  • Physisorption: During immersion, the phosphonic acid molecules physisorb onto the oxide surface, forming a reasonably ordered layer due to intermolecular interactions and interactions with the substrate.[6]

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-adsorbed molecules.

  • Heating (Annealing): The substrate is then heated to induce a chemical reaction between the phosphonic acid headgroup and the surface hydroxyl groups, leading to the formation of covalent Si-O-P bonds.[6] This step is crucial for the formation of a robust, strongly bonded monolayer. For octadecylphosphonic acid on ZnO, annealing at 150 °C for 30 minutes is a reported condition.[14]

  • Final Rinsing and Drying: The substrate is rinsed again and dried before characterization.

Surface Characterization Techniques

A suite of surface-sensitive techniques is employed to characterize the chemical composition, structure, and ordering of the phosphonic acid SAMs.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical bonding states at the surface. It can confirm the presence of phosphorus and the formation of M-O-P bonds.[3][7]

  • Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Provides information about the orientation and ordering of the molecular chains within the SAM.[6][7]

  • Sum-Frequency Generation (SFG) Spectroscopy: A vibrational spectroscopy technique that is particularly sensitive to interfaces and can be used to study the ordering of SAMs, even under aqueous conditions.[6][7]

  • Infrared Reflection Adsorption Spectroscopy (IRRAS): Another vibrational spectroscopy technique used to probe the chemical structure and orientation of molecules on reflective surfaces.[3]

  • Quartz Crystal Microbalance (QCM): A gravimetric technique that measures the mass of the adsorbed monolayer, allowing for the calculation of surface coverage.[5]

  • Contact Angle Goniometry: Measures the contact angle of a liquid droplet on the surface, providing information about the surface energy and hydrophobicity.[2]

Visualizing Interactions and Workflows

To better understand the processes and relationships described, the following diagrams have been generated using the DOT language.

T_BAG_Method_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Substrate (e.g., sonication) Dry1 Dry Substrate Clean->Dry1 Immerse Immerse Substrate Dry1->Immerse Solution Prepare Phosphonic Acid Solution Solution->Immerse Rinse1 Rinse Substrate Immerse->Rinse1 Heat Heat/Anneal (Covalent Bonding) Rinse1->Heat Rinse2 Final Rinse Heat->Rinse2 Dry2 Final Dry Rinse2->Dry2 Characterize Surface Characterization (XPS, NEXAFS, etc.) Dry2->Characterize

T-BAG Method for SAM Formation.

Phosphonic_Acid_Binding_Mechanisms Interaction leads to various binding configurations cluster_surface Semiconductor Surface (e.g., SiO2) cluster_pa Phosphonic Acid (R-PO(OH)2) cluster_binding Binding Modes SurfaceOH Surface Hydroxyls (M-OH) Monodentate Monodentate (One M-O-P bond) SurfaceOH->Monodentate Bidentate Bidentate (Two M-O-P bonds) SurfaceOH->Bidentate Tridentate Tridentate (Three M-O-P bonds) SurfaceOH->Tridentate PA Phosphonic Acid PA->Monodentate PA->Bidentate PA->Tridentate

Phosphonic Acid Binding on Oxide Surfaces.

Surface_Property_Tuning cluster_input Input cluster_process Process cluster_output Tunable Surface Properties PA Phosphonic Acid (R-PO(OH)2) SAM SAM Formation PA->SAM Semiconductor Semiconductor Surface Semiconductor->SAM WorkFunction Work Function SAM->WorkFunction SurfaceEnergy Surface Energy SAM->SurfaceEnergy Wettability Wettability SAM->Wettability Biocompatibility Biocompatibility SAM->Biocompatibility

Tuning Surface Properties with Phosphonic Acids.

Conclusion

This compound and its analogues offer a powerful and versatile platform for the functionalization of semiconductor surfaces. The formation of robust, ordered self-assembled monolayers allows for precise control over a wide range of surface properties. This guide has provided a comprehensive overview of the quantitative aspects, experimental protocols, and underlying mechanisms of these interactions. A thorough understanding of these principles is essential for the continued development of advanced electronic devices, biosensors, and drug delivery systems. The data and methodologies presented herein serve as a valuable resource for researchers and professionals working at the forefront of materials science and nanotechnology.

References

The Role of Tetradecylphosphonic Acid in Surface Energy Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphonic acid (TDPA) is an organophosphorus compound featuring a 14-carbon alkyl chain. It belongs to the class of long-chain phosphonic acids that are pivotal in materials science and surface engineering. These molecules are bifunctional, possessing a hydrophilic phosphonic acid headgroup and a hydrophobic alkyl tail. This unique structure allows TDPA to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. The formation of a TDPA SAM drastically alters the substrate's surface energy, primarily by transitioning it from a high-energy, hydrophilic state to a low-energy, hydrophobic state. This modification is critical for a range of applications, including the fabrication of advanced coatings, surface treatments for electronics, and the functionalization of nanoparticles for use in drug delivery and other biomedical applications.[1][2]

Mechanism of Surface Energy Modification

The primary mechanism by which this compound modifies surface energy is through the spontaneous formation of a self-assembled monolayer (SAM) at the substrate interface. This process can be broken down into two key interactions:

  • The Hydrophilic Headgroup Interaction: The phosphonic acid headgroup, -P(O)(OH)₂, has a strong affinity for metal oxide surfaces such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and indium tin oxide (ITO).[3] It forms robust chemical bonds (covalent and/or hydrogen bonds) with the hydroxyl groups (-OH) present on the oxide surface. This binding can occur in monodentate, bidentate, or tridentate configurations, creating a stable anchor for the molecule to the substrate. This strong chemisorption is a key reason for the stability of phosphonic acid-based SAMs.[4]

  • The Hydrophobic Tail Interaction: The long, non-polar tetradecyl alkyl chain, CH₃(CH₂)₁₃-, extends away from the surface. Through van der Waals interactions between adjacent alkyl chains, the molecules pack into a dense, quasi-crystalline structure. This ordered arrangement of hydrophobic chains creates a new, uniform surface with significantly lower surface energy. The result is a highly hydrophobic surface that repels water and other polar liquids.

The overall process transforms a typically high-energy, reactive metal oxide surface into a low-energy, passive surface defined by the terminal methyl groups of the tetradecyl chains.

Mechanism of TDPA binding to a metal oxide surface.

Quantitative Data on Surface Energy Modification

The modification of a surface by an alkylphosphonic acid like TDPA leads to a significant decrease in surface free energy, which is most readily observed by an increase in the static water contact angle. A higher contact angle indicates a more hydrophobic, lower-energy surface.

SubstrateModifying AgentInitial Water Contact Angle (°)Final Water Contact Angle (°)Surface Energy (mN/m)Reference
AlOₓ/AlDodecylphosphonic Acid (HC12-PA)Not specified11019.0 (Total)[5]
AlOₓ/Al1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA)Not specified1219.0 (Total)[5]
Aluminum FilmOctadecylphosphonic Acid (OPA)Not specified~120Not specified[6]

Note: The data presented is for dodecylphosphonic acid (C12) and octadecylphosphonic acid (C18), which are structural analogs of this compound (C14). The surface energy values are the total surface energy (γtotal), which is a sum of the dispersive (γd) and polar (γp) components.

Experimental Protocols

Protocol for Formation of TDPA Self-Assembled Monolayers

This protocol describes a common solution-phase deposition method for forming a TDPA SAM on a metal oxide substrate (e.g., a silicon wafer with a native oxide layer).

Materials:

  • This compound (TDPA)

  • Substrate (e.g., silicon wafer, glass slide with ITO coating)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or isopropanol)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas source

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Cut the substrate to the desired size.

    • Sonicate the substrate in a sequence of acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

    • To create a hydrophilic, hydroxylated surface, immerse the substrate in Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Dry the substrate under a stream of dry nitrogen gas.

  • SAM Deposition:

    • Prepare a dilute solution of TDPA (e.g., 1 mM) in the chosen anhydrous solvent.

    • Immerse the cleaned, dry substrate into the TDPA solution in a sealed container. To minimize oxygen and water contamination, the container can be purged with nitrogen before sealing.

    • Allow the self-assembly to proceed for a period of 12-24 hours at room temperature.

    • Alternatively, the "Tethering by Aggregation and Growth" (T-BAG) method can be used, where the substrate is held vertically in the solution and the solvent is allowed to slowly evaporate.[4]

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrate again with a stream of dry nitrogen.

    • To enhance the covalent bonding of the phosphonic acid to the surface, the coated substrate can be annealed in an oven (e.g., at 120-140°C) for 1 to 48 hours.[7]

Protocol for Surface Characterization by Contact Angle Goniometry

This protocol measures the change in surface hydrophobicity.

Materials:

  • Goniometer with a microsyringe

  • High-purity DI water

  • TDPA-modified and unmodified control substrates

Procedure:

  • Place the substrate on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of DI water (e.g., 3-5 µL) onto the surface of the substrate.

  • Allow the droplet to equilibrate for a few seconds.

  • Use the goniometer's software to capture an image of the droplet at the solid-liquid-vapor interface.

  • The software will then calculate the static contact angle between the baseline of the droplet and the tangent at the edge of the droplet.

  • Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average value.

  • Compare the contact angle of the TDPA-modified surface to that of the unmodified control. An increase in the contact angle confirms successful hydrophobic modification.

Protocol for Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the chemical composition of the surface and the presence of the TDPA monolayer.

Materials:

  • X-ray Photoelectron Spectrometer

  • TDPA-modified and unmodified control substrates

Procedure:

  • Mount the sample onto the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the spectrometer.

  • Acquire a survey scan over a broad binding energy range to identify all elements present on the surface. For a successful TDPA SAM on a silicon oxide substrate, peaks for Si, O, C, and P should be present.

  • Acquire high-resolution scans for the C 1s, O 1s, Si 2p, and P 2p regions to determine the chemical states and relative atomic concentrations.

    • The C 1s spectrum should show a primary peak around 285.0 eV, corresponding to the C-C and C-H bonds in the alkyl chain.

    • The P 2p spectrum should show a peak characteristic of a phosphonate (B1237965) species bound to the oxide surface.

    • A significant increase in the C/Si or C/In (for ITO) atomic ratio and the appearance of the P 2p peak on the modified substrate compared to the control are strong evidence of a successful TDPA SAM formation.[8]

G cluster_prep I. Preparation cluster_dep II. Deposition cluster_char III. Characterization A Substrate Selection (e.g., Si Wafer, ITO) B Substrate Cleaning (Sonication, Piranha Etch) A->B D Immersion of Substrate in TDPA Solution (12-24 hours) B->D C Preparation of TDPA Solution (e.g., 1 mM in THF) E Rinsing with Solvent D->E F Drying with N₂ Gas E->F G Thermal Annealing (e.g., 120-140°C) F->G H Contact Angle Goniometry (Verify Hydrophobicity) G->H I XPS Analysis (Confirm Chemical Composition) G->I J AFM (Optional) (Assess Surface Morphology) G->J caption_node General experimental workflow for SAM formation and characterization.

Experimental workflow for TDPA SAM formation.

Conclusion

This compound is a highly effective agent for the modification of surface energy on a wide range of metal oxide substrates. Through the formation of robust, well-ordered self-assembled monolayers, TDPA transforms hydrophilic surfaces into stable, low-energy hydrophobic interfaces. This capability is of significant interest to researchers and drug development professionals for applications requiring precise control over surface wettability, adhesion, and biocompatibility. The straightforward experimental protocols and the dramatic, measurable changes in surface properties make TDPA and related long-chain phosphonic acids a versatile tool in surface science and nanotechnology.

References

In-Depth Technical Guide to the Theoretical Modeling of Tetradecylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs). It delves into the computational methodologies used to predict and analyze the structure, stability, and properties of these surfaces, supported by detailed experimental protocols for validation.

Introduction to TDPA Self-Assembled Monolayers

This compound (C₁₄H₂₉PO(OH)₂) is a molecule of significant interest for the formation of self-assembled monolayers on a variety of metal oxide surfaces, including alumina (B75360) (Al₂O₃), titania (TiO₂), and silica (B1680970) (SiO₂). These organic thin films are formed by the spontaneous organization of TDPA molecules, which anchor to the substrate via their phosphonic acid headgroup, while the tetradecyl alkyl chains pack together due to van der Waals interactions. This process creates a dense, ordered, and stable monolayer that can modify the surface properties of the underlying material, such as wettability, corrosion resistance, and biocompatibility.

Phosphonic acid-based SAMs are noted for their high thermal and chemical stability, which is attributed to the strong covalent bond formed between the phosphonic acid headgroup and the metal oxide surface.[1][2] This makes them superior to other common SAM-forming molecules like thiols on gold or silanes on oxides for applications requiring long-term stability.[1] The reliability and performance of devices and materials utilizing these SAMs, from biosensors to organic electronics, are critically dependent on the molecular-level structure and order of the monolayer.[1][3]

Core Theoretical Modeling Methodologies

Theoretical and computational modeling are indispensable tools for understanding the formation and behavior of TDPA SAMs at the atomic scale. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] In the context of TDPA SAMs, DFT is primarily used to:

  • Determine Adsorption Geometries and Binding Energies: DFT calculations can predict the most stable binding configurations (monodentate, bidentate, or tridentate) of the phosphonic acid headgroup on the oxide surface and calculate the corresponding adsorption energies.[4][5]

  • Analyze Electronic Structure: It provides insights into the nature of the chemical bond between the TDPA molecule and the substrate, including charge transfer and bond lengths.[6]

  • Simulate Vibrational Spectra: Calculated infrared (IR) spectra from DFT can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy to validate the predicted binding modes.[5]

The choice of exchange-correlation functional and basis set is critical for obtaining accurate results. Van der Waals (vdW) corrections are often included to properly account for the intermolecular interactions between the alkyl chains, which are crucial for the ordering of the monolayer.[4]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For TDPA SAMs, MD simulations are used to:

  • Simulate the Self-Assembly Process: MD can model the dynamic process of how TDPA molecules in a solvent arrange themselves on a substrate to form an ordered monolayer.

  • Predict Structural Properties: These simulations provide information on the structural characteristics of the final SAM, such as the tilt angle of the alkyl chains, the packing density, and the degree of conformational order (e.g., the presence of gauche defects).

  • Investigate Environmental Effects: The influence of temperature, solvent, and mechanical stress on the stability and structure of the SAM can be studied.[7][8]

The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic and intermolecular interactions.

Quantitative Data from Theoretical Models

The following tables summarize key quantitative data obtained from theoretical studies on alkylphosphonic acid SAMs on various oxide surfaces. While specific data for TDPA (C14) is limited, the provided data for other long-chain alkylphosphonic acids offer valuable insights into the expected properties.

ParameterValueSubstrateMethodSource
Adsorption Energy (per molecule)
Short-chain PA (low coverage)Higherα-Al₂O₃(0001)DFT+vdW[4]
Long-chain PA (low coverage)Lowerα-Al₂O₃(0001)DFT+vdW[4]
Long-chain PA (high coverage)Increases linearly with chain lengthα-Al₂O₃(0001)DFT+vdW[4]
Bond Lengths
Si-O1.65–1.67 ÅAluminosilicate (B74896)DFT[6]
Al-O1.78–1.79 ÅAluminosilicateDFT[6]
Si-O(M) (cation-bound)1.68–1.78 ÅAluminosilicateDFT[6]
Al-O(M) (cation-bound)1.80–1.87 ÅAluminosilicateDFT[6]
Molecular Tilt Angle
Octadecylphosphonic Acid (ODPA)~37°Silicon OxideNEXAFS/SFG[1][3]
11-hydroxyundecylphosphonic acid~45°Silicon OxideNEXAFS/SFG[1][3]
Surface Coverage
Carboxyalkylphosphonic acids80-104% of monolayerTiO₂, ZrO₂Elemental Analysis[9]

Experimental Protocols for Validation

Theoretical models are validated through comparison with experimental data. The following are detailed protocols for key experimental techniques used to characterize TDPA SAMs.

Preparation of TDPA Self-Assembled Monolayers

Objective: To form a dense and ordered monolayer of TDPA on a metal oxide substrate.

Materials:

  • Substrates (e.g., silicon wafers with native oxide, alumina-coated substrates, or titania-coated substrates)

  • This compound (TDPA)

  • Solvent (e.g., ethanol, tetrahydrofuran (B95107) (THF))

  • Glassware (cleaned thoroughly, e.g., with piranha solution - Caution: extremely corrosive )

  • Sonicator

  • Oven or hot plate

  • Nitrogen gas source

Protocol (Solution Deposition):

  • Substrate Cleaning: Clean the substrates to remove organic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with a stream of nitrogen. For silicon substrates, UV-ozone treatment can be used to create a fresh, hydroxylated oxide layer.

  • Solution Preparation: Prepare a dilute solution of TDPA in the chosen solvent (e.g., 1 mM in ethanol). Sonication can aid in dissolving the phosphonic acid.[2]

  • Self-Assembly: Immerse the cleaned substrates in the TDPA solution. The container should be sealed to prevent solvent evaporation and contamination. The self-assembly process is typically carried out for several hours to overnight at room temperature.[2]

  • Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with fresh solvent to remove any physisorbed molecules.

  • Annealing (Optional but Recommended): Thermal annealing can improve the ordering and stability of the SAM. This is typically done by heating the samples in an oven (e.g., at 120-140°C) for a period of time (e.g., 24-48 hours).[1]

  • Final Rinse and Drying: Perform a final rinse with the solvent and dry the samples with a stream of nitrogen.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental composition and chemical bonding states of the TDPA SAM on the substrate.

Instrumentation:

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

  • Ultra-high vacuum (UHV) chamber.

  • Electron energy analyzer.

  • Low-energy electron flood gun for charge compensation on insulating samples.

Protocol:

  • Sample Introduction: Mount the TDPA-modified substrate on a sample holder and introduce it into the UHV chamber of the XPS system.

  • Data Acquisition:

    • Acquire a survey scan over a wide binding energy range to identify all elements present on the surface.

    • Acquire high-resolution scans for the elements of interest, such as C 1s, O 1s, P 2p, and the substrate elements (e.g., Al 2p, Si 2p, Ti 2p).

    • Use a low-energy electron flood gun to minimize surface charging effects, especially for insulating oxide substrates.[1]

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[3]

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of different chemical states.

    • The presence of a P 2p peak confirms the adsorption of the phosphonic acid. The chemical shifts in the P 2p and O 1s spectra can provide information about the binding mode (monodentate, bidentate, tridentate) of the headgroup to the surface.

Contact Angle Goniometry

Objective: To measure the static water contact angle of the TDPA-modified surface to assess its wettability and the quality of the monolayer.

Instrumentation:

  • Contact angle goniometer with a high-resolution camera and light source.

  • Syringe with a fine needle for dispensing liquid droplets.

  • Software for image analysis.

Protocol:

  • Instrument Setup: Place the TDPA-modified substrate on the sample stage. Ensure the stage is level. Adjust the camera focus and lighting to obtain a clear image of the substrate surface.

  • Droplet Deposition: Dispense a small droplet of high-purity deionized water (typically 2-5 µL) onto the surface. The deposition should be done gently to minimize kinetic effects.[10][11]

  • Image Capture: Immediately after the droplet is stable on the surface, capture an image of the droplet profile.

  • Angle Measurement: Use the software to analyze the captured image. The software fits a mathematical model to the droplet shape and determines the angle at the three-phase (solid-liquid-vapor) contact line.

  • Multiple Measurements: Perform measurements at several different locations on the sample surface to ensure reproducibility and obtain an average contact angle value.[10] A high water contact angle (typically >100°) is indicative of a well-ordered, hydrophobic monolayer.

Visualizations of Theoretical Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the theoretical modeling of TDPA SAMs.

Theoretical_Modeling_Workflow cluster_DFT Density Functional Theory (DFT) cluster_MD Molecular Dynamics (MD) cluster_exp Experimental Validation dft_setup Define System: - Substrate Slab (e.g., Al2O3) - TDPA Molecule dft_calc Perform DFT Calculation: - Geometry Optimization - Energy Calculation dft_setup->dft_calc Input dft_analysis Analyze Results: - Binding Energy - Bond Lengths & Angles - Electronic Structure dft_calc->dft_analysis Output exp_char Characterization: - XPS - Contact Angle - FTIR, AFM dft_analysis->exp_char Compare md_setup Define System: - Substrate - TDPA Molecules - Solvent Box md_sim Run MD Simulation: - Equilibration - Production Run md_setup->md_sim Input md_analysis Analyze Trajectory: - Tilt Angle - Packing Density - Order Parameters md_sim->md_analysis Output md_analysis->exp_char Compare exp_prep SAM Preparation exp_prep->exp_char TDPA_Binding_Modes cluster_substrate Metal Oxide Surface (e.g., Al2O3) cluster_headgroup Phosphonic Acid Headgroup M1 M O1 O M2 M O2 O M3 M P P O_R1 O P->O_R1 O_R2 O P->O_R2 O_double O P->O_double = R_chain R (C14H29) P->R_chain O_R1->M1 Monodentate O_R1->M2 Bidentate O_R1->M3 Tridentate O_R2->M2 Bidentate O_R2->M3 Tridentate O_double->M3 Tridentate

References

Tetradecylphosphonic Acid for the Creation of Hydrophobic Surfaces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surface properties to achieve hydrophobicity is a critical area of research with wide-ranging applications, from self-cleaning coatings and corrosion prevention to biomedical devices and drug delivery systems. One highly effective method for creating robust and well-ordered hydrophobic surfaces is through the formation of self-assembled monolayers (SAMs). Tetradecylphosphonic acid (TDPA), a long-chain organophosphorus compound, has emerged as a promising molecule for this purpose. Its phosphonic acid headgroup forms strong, stable bonds with a variety of metal oxide surfaces, while its long alkyl chain provides a low-energy, water-repellent interface. This technical guide provides a comprehensive overview of the use of TDPA for creating hydrophobic surfaces, including experimental protocols, quantitative data on surface properties, and a visualization of the underlying mechanisms.

Data Presentation: Hydrophobicity of Phosphonic Acid Monolayers

The following tables summarize quantitative data on the hydrophobicity of surfaces modified with long-chain phosphonic acids. While specific data for this compound (C14) is limited in the literature, data for the closely related octadecylphosphonic acid (C18) provides a strong indication of the expected performance. The water contact angle (WCA) is the primary metric used to quantify hydrophobicity; a higher WCA indicates greater water repellency.

Table 1: Water Contact Angles of Octadecylphosphonic Acid (ODPA) SAMs on Various Substrates

SubstrateSolventTDPA/ODPA Concentration (mM)Temperature (°C)Immersion Time (hours)Resulting Water Contact Angle (°)
Aluminum Oxide (Al₂O₃)Toluene1454~110
Titanium Dioxide (TiO₂)Cyclopentyl methyl ether (CPME)0.521Not Specified117.6 ± 2.5
Silicon Dioxide (SiO₂)Tetrahydrofuran (THF)1Room Temperature (followed by heating at 140°C for 48h)3Not explicitly stated for TDPA, but formation of a hydrophobic monolayer is confirmed.
GlassNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData for direct TDPA application is sparse; however, phosphonic acids are known to bind to the native silica (B1680970) layer on glass.

Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Experimental Protocols

Synthesis of this compound (TDPA)

A common method for synthesizing long-chain phosphonic acids is the Michaelis-Arbuzov reaction, followed by hydrolysis. The following is a generalized protocol:

Materials:

Procedure:

  • Michaelis-Arbuzov Reaction: React 1-bromotetradecane with an excess of triethyl phosphite. The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours. The product of this reaction is diethyl tetradecylphosphonate.

  • Purification: After the reaction is complete, the excess triethyl phosphite is removed under vacuum.

  • Hydrolysis: The resulting diethyl tetradecylphosphonate is hydrolyzed to this compound. This is often achieved by refluxing with concentrated hydrochloric acid for an extended period.

  • Workup and Purification:

    • After hydrolysis, the reaction mixture is cooled, and the solid TDPA product is collected.

    • The crude product is washed with deionized water to remove any water-soluble impurities like sodium bromide. Due to the amphiphilic nature of TDPA, emulsions may form during washing, which can be broken by adding more water and allowing for separation.

    • The product is then dried, for instance, by melting under vacuum to remove trapped water.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as hexane.

Preparation of Hydrophobic Surfaces using TDPA

The following are general protocols for the formation of TDPA self-assembled monolayers on common oxide substrates.

1. Substrate Preparation:

  • Silicon Dioxide (SiO₂)/Glass: Clean the substrates by sonicating in a sequence of solvents such as acetone (B3395972), ethanol, and deionized water. To ensure a fully hydroxylated surface, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

  • Aluminum Oxide (Al₂O₃): Clean the aluminum substrate by sonicating in acetone and ethanol. The native oxide layer is generally sufficient for phosphonic acid binding. For more controlled oxide thickness, anodization can be performed.

  • Titanium Dioxide (TiO₂): Clean the titanium substrate by sonicating in acetone and isopropanol (B130326). The native oxide layer that forms in air is suitable for SAM formation.

2. SAM Deposition (Solution-Phase):

  • Solution Preparation: Prepare a dilute solution of TDPA in a suitable organic solvent. Common concentrations range from 0.1 mM to 5 mM. The choice of solvent can influence the quality of the SAM, with less polar solvents often yielding more ordered monolayers. Tetrahydrofuran (THF), toluene, and isopropanol are frequently used.

  • Immersion: Immerse the cleaned and dried substrate in the TDPA solution. The immersion time can vary from a few minutes to 24 hours. Longer immersion times generally lead to more complete and well-ordered monolayers. The process can be carried out at room temperature or at a slightly elevated temperature (e.g., 40-60°C) to facilitate the self-assembly process.

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.

  • Drying: Dry the coated substrate under a stream of inert gas (e.g., nitrogen or argon).

  • (Optional) Annealing: In some cases, a post-deposition annealing step (e.g., heating at 100-150°C for a short period) can improve the stability and ordering of the SAM.

3. Water Contact Angle Measurement:

  • Place a small droplet (typically 2-5 µL) of deionized water onto the TDPA-coated surface.

  • Use a goniometer or a camera with a macro lens to capture a side-profile image of the droplet.

  • Measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key processes involved in creating hydrophobic surfaces with this compound.

TDPA_Synthesis_Workflow cluster_synthesis TDPA Synthesis Reactants 1-Bromotetradecane + Triethyl Phosphite Arbuzov Michaelis-Arbuzov Reaction Reactants->Arbuzov Intermediate Diethyl Tetradecylphosphonate Arbuzov->Intermediate Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Crude_TDPA Crude TDPA Hydrolysis->Crude_TDPA Purification Washing & Recrystallization Crude_TDPA->Purification Pure_TDPA Pure this compound Purification->Pure_TDPA

Caption: Workflow for the synthesis of this compound (TDPA).

SAM_Formation_Workflow cluster_workflow Hydrophobic Surface Preparation Workflow Substrate Metal Oxide Substrate (e.g., SiO₂, Al₂O₃, TiO₂) Cleaning Substrate Cleaning (Solvents, Piranha) Substrate->Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Immersion Immersion & Self-Assembly Hydroxylation->Immersion TDPA_Solution TDPA Solution (e.g., 1 mM in Toluene) TDPA_Solution->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Drying Drying (N₂ Stream) Rinsing->Drying Hydrophobic_Surface Hydrophobic Surface (TDPA SAM) Drying->Hydrophobic_Surface

Caption: Experimental workflow for creating a hydrophobic surface using TDPA.

Binding_Mechanism cluster_binding TDPA Binding to Metal Oxide Surface cluster_structure Resulting Self-Assembled Monolayer TDPA This compound (R-PO(OH)₂) Interaction Initial Physisorption & Hydrogen Bonding TDPA->Interaction Surface Metal Oxide Surface with Hydroxyl Groups (M-OH) Surface->Interaction Condensation Condensation Reaction (-H₂O) Interaction->Condensation Covalent_Bond Stable Covalent Bond Formation (M-O-P) Condensation->Covalent_Bond SAM Ordered Monolayer with Hydrophobic Alkyl Chains Exposed Covalent_Bond->SAM

Caption: Mechanism of this compound binding to a metal oxide surface.

Conclusion

This compound provides a robust and versatile platform for the creation of hydrophobic surfaces on a variety of metal oxide substrates. The formation of a self-assembled monolayer results in a well-ordered, low-energy surface that exhibits significant water repellency. The experimental protocols outlined in this guide, coupled with the provided quantitative data and mechanistic visualizations, offer a solid foundation for researchers, scientists, and drug development professionals to explore and utilize TDPA in their respective fields. Further research to generate a more comprehensive dataset of TDPA performance on a wider range of substrates and under varied conditions will undoubtedly expand its applicability and impact.

Probing the Bio-Interface: A Technical Guide to the Biological Activities of Tetradecylphosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphonic acid (TDPA) and its derivatives represent a class of lipid-mimetic compounds with significant potential in modulating key cellular signaling pathways. Their structural similarity to endogenous lysophospholipids allows them to interact with a range of biological targets, offering opportunities for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of TDPA, focusing on its interactions with lysophosphatidic acid (LPA) receptors, peroxisome proliferator-activated receptor gamma (PPARγ), and the enzyme autotaxin (ATX). Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug discovery efforts in this area.

Quantitative Biological Activity of this compound

The biological activities of this compound have been quantified against several key protein targets. The following tables summarize the inhibitory and activation data from referenced studies.

Table 1: Antagonism of Lysophosphatidic Acid (LPA) Receptors by this compound [1]

Receptor SubtypeAssay TypeParameterValue (μM)
LPA1Calcium MobilizationIC5010
LPA2Calcium MobilizationIC505.5
LPA3Calcium MobilizationIC503.1

Table 2: Modulation of Autotaxin and PPARγ by this compound [1]

TargetActivityParameterValue
AutotaxinPartial InhibitionIC50~3 μM
PPARγActivationFold Activation4-fold at 10 μM

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with specific signaling cascades. The primary pathways affected are the lysophosphatidic acid (LPA) signaling pathway and the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway.

Lysophosphatidic Acid (LPA) Signaling Pathway

LPA is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[2] These receptors couple to various G proteins, including Gq/11, Gi/o, and G12/13, to initiate a range of downstream cellular responses.[3] TDPA acts as a pan-antagonist of LPA1, LPA2, and LPA3 receptors, thereby inhibiting these downstream effects.[1]

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TDPA TDPA LPAR LPA Receptor (LPA1/2/3) TDPA->LPAR Antagonizes LPA LPA LPA->LPAR Activates Gq Gq/11 LPAR->Gq Gi Gi/o LPAR->Gi G1213 G12/13 LPAR->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits Rho Rho GTPase G1213->Rho IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease cAMP Decrease AC->cAMP_decrease Actin_cytoskeleton Actin Cytoskeleton Rearrangement Rho->Actin_cytoskeleton Ca_mobilization Ca2+ Mobilization IP3_DAG->Ca_mobilization

LPA Signaling Pathway Antagonism by TDPA
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. TDPA has been shown to activate PPARγ, suggesting its potential role in modulating metabolic and inflammatory processes.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDPA TDPA PPARg_inactive PPARγ TDPA->PPARg_inactive Activates PPARg_active PPARγ PPARg_inactive->PPARg_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPARg_active->RXR_active Heterodimerizes PPRE PPRE RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Calcium_Mobilization_Workflow A Seed cells expressing LPA receptors in a 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM calcium indicator B->C D Incubate for 1 hour C->D E Add TDPA dilutions (or vehicle control) D->E F Incubate for 10-20 minutes E->F G Measure baseline fluorescence in a plate reader F->G H Inject LPA to stimulate calcium release G->H I Record fluorescence change over time H->I J Analyze data and calculate IC50 value I->J PPARg_Reporter_Assay_Workflow A Seed host cells in a 96-well white plate B Co-transfect with GAL4-PPARγ and UAS-luciferase plasmids A->B C Incubate for 24 hours B->C D Treat cells with TDPA dilutions and controls C->D E Incubate for 18-24 hours D->E F Add luciferase assay reagent E->F G Incubate for 10 minutes F->G H Measure luminescence G->H I Analyze data and calculate fold activation H->I Autotaxin_Assay_Workflow A Add TDPA dilutions and autotaxin enzyme to a 96-well plate B Pre-incubate at 37°C A->B C Add LPC substrate to start the reaction B->C D Incubate at 37°C C->D E Add colorimetric reagent mix D->E F Incubate at room temperature E->F G Measure absorbance at 555 nm F->G H Analyze data and calculate IC50 value G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetradecylphosphonic Acid and its Use in Quantum Dot Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising materials in various fields, including biomedical imaging, diagnostics, and drug delivery. The photoluminescent properties of QDs are highly dependent on their surface chemistry. Passivation of the QD surface with appropriate ligands is crucial to minimize surface defects, enhance quantum yield, and improve stability. Tetradecylphosphonic acid (TDPA) is a long-chain phosphonic acid that has proven to be an effective passivating agent for a variety of quantum dots, including CdSe/ZnS, CdTe, and perovskite QDs. Its phosphonate (B1237965) headgroup strongly binds to the metal-rich surface of the quantum dots, while the long alkyl chain provides colloidal stability in nonpolar solvents. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the passivation of quantum dots.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of TDPA and its effect on the properties of quantum dots.

Table 1: Synthesis of this compound (TDPA) - Reaction Parameters and Expected Outcome

ParameterValueReference
Reactants
1-Bromotetradecane (B124005)1.0 equivalentGeneral Michaelis-Arbuzov protocol
Triethyl phosphite (B83602)1.2 equivalents[1]
Concentrated HClExcess[2]
Reaction Conditions
Michaelis-Arbuzov Reaction Temp.150-160 °C[1]
Michaelis-Arbuzov Reaction Time2-4 hours[1]
Hydrolysis TemperatureReflux[2]
Hydrolysis Time1-3 hours[2]
Expected Outcome
Yield of Diethyl tetradecylphosphonate 80-90%[1]
Overall Yield of TDPA 70-85%Estimated from typical hydrolysis yields
Purity of TDPA >98%Commercially available purity

Table 2: Impact of TDPA Passivation on Photophysical Properties of CdSe/ZnS Quantum Dots

PropertyOleic Acid-Capped QDs (Before Passivation)TDPA-Capped QDs (After Passivation)Reference
Photoluminescence Quantum Yield (PLQY) ~50%~60% of initial QY maintained after ligand exchange[3][4]
Emission Maximum Dependent on QD sizeSlight red-shift may be observed[5]
Photoluminescence Lifetime Dependent on QD size and surface defectsGenerally increases due to reduced non-radiative recombination[6]
Colloidal Stability in Nonpolar Solvents GoodExcellentGeneral knowledge
Stability under UV Irradiation ModerateImprovedGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis of this compound (TDPA)

This protocol is divided into two main steps: the synthesis of diethyl tetradecylphosphonate via the Michaelis-Arbuzov reaction and its subsequent hydrolysis to yield this compound.

Part A: Synthesis of Diethyl tetradecylphosphonate

Materials:

  • 1-Bromotetradecane (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Combine 1-bromotetradecane and triethyl phosphite in the flask.[1]

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1]

  • Maintain the temperature and stir the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl tetradecylphosphonate is a colorless oil.[1]

Part B: Hydrolysis of Diethyl tetradecylphosphonate to this compound

Materials:

  • Diethyl tetradecylphosphonate (from Part A)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., hexane)

Procedure:

  • Place the diethyl tetradecylphosphonate in a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid.[2]

  • Heat the mixture to reflux and maintain for 1-3 hours.[2]

  • Allow the reaction mixture to cool to room temperature. The crude this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • For further purification, recrystallize the crude product from a suitable solvent such as hexane.

  • Dry the purified this compound under vacuum.

Characterization:

The final product can be characterized by:

  • ¹H NMR: To confirm the presence of the tetradecyl chain and the absence of ethyl groups.

  • ³¹P NMR: To confirm the formation of the phosphonic acid group. The chemical shift will be in the characteristic range for phosphonic acids.[4][7][8]

  • FTIR Spectroscopy: To identify the P=O and P-O-H stretching vibrations characteristic of the phosphonic acid group.

Protocol 2: Passivation of Oleic Acid-Capped CdSe/ZnS Quantum Dots with TDPA

This protocol describes a ligand exchange procedure to replace the native oleic acid ligands on CdSe/ZnS quantum dots with TDPA.

Materials:

  • Oleic acid-capped CdSe/ZnS quantum dots dispersed in a nonpolar solvent (e.g., toluene)

  • This compound (TDPA)

  • Anhydrous chloroform (B151607)

  • Anhydrous methanol

  • Centrifuge

Procedure:

  • Dissolve the oleic acid-capped CdSe/ZnS quantum dots in anhydrous chloroform to a known concentration (e.g., 10 nmol of QDs in 2 mL of chloroform).[3]

  • Prepare a stock solution of TDPA in a suitable solvent.

  • Add a molar excess of TDPA to the quantum dot solution. The optimal molar ratio of TDPA to surface cadmium atoms should be determined experimentally, but a starting point is a 10-fold molar excess of TDPA relative to the estimated number of surface Cd atoms.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate ligand exchange.[3]

  • After the exchange, precipitate the TDPA-capped quantum dots by adding a non-solvent such as methanol.

  • Centrifuge the mixture to pellet the quantum dots.

  • Discard the supernatant which contains the displaced oleic acid and excess TDPA.

  • Wash the quantum dot pellet by re-dispersing in a small amount of chloroform and re-precipitating with methanol. Repeat this washing step two more times to ensure complete removal of unbound ligands.[3]

  • After the final wash, re-disperse the purified TDPA-capped quantum dots in a desired nonpolar solvent (e.g., toluene (B28343) or hexane).

Characterization of Passivated Quantum Dots:

  • UV-Vis and Photoluminescence Spectroscopy: To assess changes in the optical properties of the quantum dots after ligand exchange. A slight red-shift in the emission peak may be observed. The photoluminescence quantum yield (PLQY) should be measured to quantify the effectiveness of the passivation.

  • FTIR Spectroscopy: To confirm the binding of TDPA to the quantum dot surface. Look for the disappearance of the characteristic C=O stretching vibration of oleic acid and the appearance of the P=O and P-O vibrations of TDPA.[9][10][11]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size and assess the colloidal stability of the passivated quantum dots.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound (TDPA) reagents_ma 1-Bromotetradecane + Triethyl phosphite ma_reaction Michaelis-Arbuzov Reaction (150-160°C, 2-4h) reagents_ma->ma_reaction intermediate Diethyl tetradecylphosphonate ma_reaction->intermediate purification_ma Vacuum Distillation intermediate->purification_ma hydrolysis Acid Hydrolysis (Reflux with conc. HCl) purification_ma->hydrolysis crude_tdpa Crude TDPA hydrolysis->crude_tdpa purification_hydrolysis Recrystallization (Hexane) crude_tdpa->purification_hydrolysis final_tdpa Pure this compound (TDPA) purification_hydrolysis->final_tdpa

Caption: Workflow for the synthesis of this compound (TDPA).

Passivation_Workflow cluster_passivation Quantum Dot Passivation with TDPA start_qd Oleic Acid-Capped Quantum Dots (in Chloroform) add_tdpa Add excess TDPA solution start_qd->add_tdpa ligand_exchange Ligand Exchange (Room Temperature, 30 min) add_tdpa->ligand_exchange precipitation Precipitation (add Methanol) ligand_exchange->precipitation centrifugation Centrifugation precipitation->centrifugation washing Wash Pellet (x3) (Chloroform/Methanol) centrifugation->washing final_qd TDPA-Capped Quantum Dots (in Nonpolar Solvent) washing->final_qd

Caption: Experimental workflow for the passivation of quantum dots with TDPA.

Caption: Schematic of TDPA binding to the quantum dot surface.

References

Application Notes and Protocols: Functionalization of Indium Tin Oxide with Tetradecylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of indium tin oxide (ITO) surfaces with self-assembled monolayers (SAMs) of molecules like tetradecylphosphonic acid (TDPA) is a critical technique for the development of advanced biosensors, platforms for drug delivery, and organic electronic devices. The phosphonic acid headgroup of TDPA forms a robust covalent bond with the hydroxylated surface of ITO, while the long alkyl chain (C14) creates a well-ordered, hydrophobic monolayer. This modification allows for precise control over the surface properties of ITO, including its wettability, work function, and biocompatibility, making it an ideal substrate for subsequent immobilization of biomolecules or integration into electronic devices. This document provides detailed protocols for the functionalization of ITO with TDPA and the characterization of the resulting monolayer.

Experimental Protocols

A crucial factor for the formation of a high-quality SAM is the cleanliness and hydroxylation of the ITO surface.[1][2] The protocol is divided into three main stages: ITO substrate cleaning, TDPA self-assembly, and surface characterization.

ITO Substrate Cleaning and Hydroxylation

This protocol is designed to remove organic contaminants and to generate hydroxyl groups on the ITO surface, which are essential for the binding of the phosphonic acid.

Materials:

  • ITO-coated glass slides

  • Deionized (DI) water

  • Acetone (B3395972) (semiconductor grade)

  • Isopropanol (B130326) (IPA, semiconductor grade)

  • Detergent solution (e.g., 2% Alconox or similar)

  • Nitrogen gas (high purity)

  • UV-Ozone cleaner or oxygen plasma asher

Procedure:

  • Place the ITO slides in a slide holder.

  • Sonicate the slides in a detergent solution for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Sonicate the slides in DI water for 15 minutes.

  • Sonicate the slides in acetone for 15 minutes.

  • Sonicate the slides in isopropanol for 15 minutes.

  • Rinse the slides again with DI water and dry them under a stream of high-purity nitrogen gas.

  • Immediately before functionalization, treat the cleaned slides with UV-Ozone or oxygen plasma for 10-15 minutes to remove any remaining organic residues and to maximize surface hydroxylation. The ITO surface should be hydrophilic after this step, with a water contact angle of less than 10°.[3]

Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a TDPA monolayer from a solution. The choice of solvent can influence the quality of the SAM, with solvents having low dielectric constants and weak interactions with ITO generally yielding higher density monolayers.[4]

Materials:

  • Cleaned and hydroxylated ITO substrates

  • This compound (TDPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or a 2:3 v/v mixture of ethanol (B145695) and water)

  • Beaker or petri dish with a lid

  • Nitrogen gas or argon gas (for inert atmosphere)

Procedure:

  • Prepare a 1 mM solution of TDPA in the chosen anhydrous solvent.

  • Place the freshly cleaned and hydroxylated ITO substrates in a beaker or petri dish inside a glovebox or a desiccator to maintain an inert and dry atmosphere.

  • Pour the TDPA solution over the substrates, ensuring they are fully submerged.

  • Cover the container to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • After the immersion period, remove the substrates from the solution.

  • Rinse the functionalized substrates thoroughly with the pure solvent (THF or ethanol/water mixture) to remove any physisorbed molecules.

  • Dry the substrates under a stream of nitrogen gas.

  • Store the functionalized substrates in a clean, dry environment before characterization or further use.

Surface Characterization

The following are key techniques to confirm the successful formation and quality of the TDPA monolayer.

a. Contact Angle Goniometry:

  • Purpose: To measure the change in surface wettability. A successful TDPA monolayer will render the hydrophilic ITO surface hydrophobic.

  • Procedure: Place a small droplet (typically 1-5 µL) of DI water on the bare and TDPA-functionalized ITO surfaces.[5] Measure the static contact angle using a goniometer.[5]

b. Atomic Force Microscopy (AFM):

  • Purpose: To assess the surface topography and roughness. A well-formed SAM typically reduces the surface roughness of the ITO.[6]

  • Procedure: Image the surface of both bare and TDPA-modified ITO substrates in tapping mode. Calculate the root-mean-square (RMS) roughness over a defined area (e.g., 1x1 µm or 5x5 µm).[6]

c. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonic acid headgroup and the alkyl chain.

  • Procedure: Acquire survey scans to identify the elements present on the surface (In, Sn, O, C, P). High-resolution scans of the P 2p and C 1s regions will confirm the presence and chemical state of the TDPA molecules.[7][8]

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of bare and TDPA-functionalized ITO surfaces. The values for TDPA are representative of long-chain alkylphosphonic acids.[3][6]

ParameterBare ITOTDPA-Functionalized ITOCharacterization Technique
Water Contact Angle < 10°~110-117°Contact Angle Goniometry
RMS Surface Roughness 1.5 - 3.0 nm0.5 - 1.5 nmAtomic Force Microscopy (AFM)
Phosphorus (P 2p) Signal Not DetectedDetectedX-ray Photoelectron Spectroscopy (XPS)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the functionalization of ITO with TDPA.

G cluster_0 ITO Cleaning cluster_1 SAM Formation cluster_2 Characterization A Sonication in Detergent B DI Water Rinse & Sonication A->B C Sonication in Acetone & IPA B->C D Nitrogen Dry C->D E UV-Ozone or Plasma Treatment D->E G Immerse ITO (12-24h) E->G F Prepare 1 mM TDPA Solution F->G H Rinse with Solvent G->H I Nitrogen Dry H->I J Contact Angle Goniometry I->J K Atomic Force Microscopy (AFM) I->K L X-ray Photoelectron Spectroscopy (XPS) I->L

Caption: Workflow for ITO functionalization with TDPA.

Logical Relationship of TDPA Monolayer on ITO

This diagram illustrates the binding of the TDPA monolayer to the ITO surface and the resulting surface properties.

G ITO Hydroxylated ITO Surface (In-OH, Sn-OH) SAM Self-Assembled Monolayer (SAM) ITO->SAM Covalent Bonding (P-O-In/Sn) TDPA This compound (TDPA) TDPA->SAM Self-Assembly Surface Functionalized Surface Properties SAM->Surface Hydrophobic Hydrophobic Surface->Hydrophobic Ordered Well-Ordered Surface->Ordered BioInterface Biocompatible Interface Surface->BioInterface

Caption: Formation and properties of a TDPA monolayer on ITO.

References

Application of Tetradecylphosphonic Acid in Organic Field-Effect Transistors: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetradecylphosphonic acid (TDPA) as a self-assembled monolayer (SAM) in the fabrication of organic field-effect transistors (OFETs). The use of TDPA as a surface modifier for dielectric layers can significantly enhance device performance by improving the semiconductor-dielectric interface.

Introduction

Organic field-effect transistors (OFETs) are a key component in the development of flexible, low-cost, and large-area electronics.[1] The performance of these devices is highly dependent on the quality of the interface between the organic semiconductor and the gate dielectric. The presence of trap states at this interface can hinder charge transport and degrade device performance.[2]

This compound (CH₃(CH₂)₁₃P(O)(OH)₂) is a long-chain phosphonic acid that can form a dense, well-ordered self-assembled monolayer (SAM) on various metal oxide surfaces, including the commonly used silicon dioxide (SiO₂) dielectric.[3] This TDPA SAM acts as a surface modifier, passivating the dielectric surface and creating a more favorable environment for the growth of the organic semiconductor.

Key benefits of using a TDPA SAM in OFETs include:

  • Reduction of Interfacial Trap States: The phosphonic acid headgroup of TDPA strongly binds to the hydroxyl groups on the SiO₂ surface, effectively passivating these charge trapping sites.[2]

  • Improved Semiconductor Morphology: The hydrophobic alkyl chain of the TDPA molecule alters the surface energy of the dielectric, which can promote the growth of a more ordered and crystalline organic semiconductor film with larger grains.

  • Enhanced Device Performance: The combination of reduced trap density and improved semiconductor morphology leads to significant improvements in key OFET performance metrics, such as carrier mobility, on/off current ratio, and threshold voltage stability.

Experimental Protocols

This section details the materials and procedures for the preparation of a TDPA SAM on a silicon dioxide substrate for the fabrication of an OFET.

Materials and Equipment
  • Substrates: Highly doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm).

  • This compound (TDPA): Purity >98%.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF), spectroscopic grade.

  • Cleaning Solvents: Acetone, isopropanol (B130326) (IPA), deionized (DI) water.

  • Equipment: Ultrasonic bath, spin coater, vacuum oven or hotplate, nitrogen-filled glovebox, thermal evaporator for organic semiconductor and metal contacts.

Substrate Cleaning

A thorough cleaning of the SiO₂/Si substrate is critical for the formation of a high-quality SAM.

  • Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before SAM deposition, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic residues and to generate hydroxyl groups on the SiO₂ surface, which are essential for the binding of the phosphonic acid.

TDPA Self-Assembled Monolayer Deposition

The following "Tethering by Aggregation and Growth" (T-BAG) method is a reliable procedure for forming a dense phosphonic acid SAM on SiO₂.

  • Prepare a 25 µM solution of TDPA in anhydrous THF inside a nitrogen-filled glovebox.

  • Place the cleaned SiO₂/Si substrates in a beaker and add the TDPA solution until the substrates are fully immersed.

  • Allow the solvent to evaporate slowly over several hours. This gradual increase in concentration facilitates the formation of a well-ordered monolayer.

  • Once the solvent has completely evaporated, remove the substrates and anneal them in a vacuum oven or on a hotplate at 140°C for 48 hours. This annealing step is crucial for the formation of strong covalent bonds between the phosphonic acid headgroups and the SiO₂ surface.

  • After annealing, rinse the substrates with fresh THF to remove any physisorbed molecules and then dry with a nitrogen stream.

OFET Fabrication

The following is a general procedure for the fabrication of a top-contact, bottom-gate OFET using a TDPA-modified substrate.

  • Organic Semiconductor Deposition: Transfer the TDPA-modified substrates into a high-vacuum thermal evaporator. Deposit the organic semiconductor (e.g., pentacene (B32325) or an n-type material like NDI-C14) at a controlled rate (e.g., 0.1-0.5 Å/s) to the desired thickness (typically 30-50 nm).

  • Source and Drain Electrode Deposition: Through a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of gold with a thin adhesion layer of chromium or titanium). The channel length and width are defined by the shadow mask.

Device Characterization

Characterize the electrical properties of the fabricated OFETs in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer. The key parameters to be extracted from the transfer and output characteristics are the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).

Data Presentation

The use of a TDPA SAM has been shown to significantly improve the performance of OFETs. The following table summarizes the performance of an n-type OFET based on the organic semiconductor N,N′-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (NDI-C14) with and without a TDPA SAM on the SiO₂ dielectric.

Device Configuration Field-Effect Mobility (µ) [cm² V⁻¹ s⁻¹]On/Off Current Ratio Threshold Voltage (Vth) [V]
NDI-C14 on bare SiO₂~1 x 10⁻⁵~10²High positive value
NDI-C14 on TDPA-modified SiO₂4.23 x 10⁻²>10⁵Reduced positive value

Data extracted from a study on n-type OFETs, demonstrating a three-order-of-magnitude improvement in electron mobility.[4]

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of an OFET with a TDPA-modified dielectric.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone dip_coat Immersion & Slow Evaporation (T-BAG) uv_ozone->dip_coat tdpa_sol TDPA Solution (25 µM in THF) tdpa_sol->dip_coat anneal Annealing (140°C, 48h) dip_coat->anneal rinse Rinsing & Drying anneal->rinse org_semi Organic Semiconductor Deposition rinse->org_semi electrodes Source/Drain Electrode Deposition org_semi->electrodes electrical_char Electrical Characterization electrodes->electrical_char

OFET Fabrication Workflow
TDPA SAM Formation on SiO₂

This diagram illustrates the chemical interaction at the dielectric-semiconductor interface.

TDPA SAM on SiO₂ Surface

References

Application Notes and Protocols: Surface Modification of Barium Titanate (BaTiO3) Nanoparticles with Tetradecylphosphonic Acid (TDPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of Barium Titanate (BaTiO3) nanoparticles with Tetradecylphosphonic Acid (TDPA). This functionalization is crucial for improving the dispersion of BaTiO3 nanoparticles in non-polar solvents and polymer matrices, a critical step for their application in various fields, including advanced materials and potentially in drug delivery systems.

Introduction

Barium titanate (BaTiO3) nanoparticles are of significant interest due to their high dielectric constant, piezoelectric, and ferroelectric properties. However, their tendency to agglomerate limits their practical applications. Surface modification with organic molecules, such as phosphonic acids, can mitigate this issue. This compound (TDPA) is an effective surface modifying agent that forms a stable, self-assembled monolayer on the surface of BaTiO3 nanoparticles. This modification enhances their dispersibility and compatibility with various matrices, which is essential for the fabrication of high-performance nanocomposites and for exploring biomedical applications.[1][2] The phosphonate (B1237965) head group of TDPA strongly binds to the metal oxide surface, while the long alkyl chain provides steric hindrance, preventing particle aggregation.

Applications

The surface modification of BaTiO3 nanoparticles with TDPA is primarily aimed at improving their processability for applications in dielectric materials. The enhanced dispersion of TDPA-modified BaTiO3 in polymer matrices leads to nanocomposites with high dielectric constants and low dielectric loss, which are desirable for applications in capacitors and other electronic components.[1]

For drug development professionals, the interest in surface-modified BaTiO3 nanoparticles lies in their potential as carriers for therapeutic agents.[3] While research on TDPA-modified BaTiO3 for drug delivery is still emerging, the principles of surface functionalization are key to enhancing biocompatibility and enabling targeted drug delivery. The hydrophobic surface provided by the TDPA coating could be utilized for loading hydrophobic drugs. Further functionalization of the terminal end of the phosphonic acid ligand could allow for the attachment of targeting moieties or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time in vivo.

Experimental Protocols

This section details the necessary protocols for the synthesis of BaTiO3 nanoparticles and their subsequent surface modification with TDPA.

Synthesis of BaTiO3 Nanoparticles (Sol-Gel Method)

This protocol describes a common method for synthesizing BaTiO3 nanoparticles.

Materials:

  • Barium acetate (B1210297) (Ba(CH3COO)2)

  • Titanium (IV) isopropoxide (Ti[OCH(CH3)2]4)

  • Acetic acid (CH3COOH)

  • 2-Propanol

  • Deionized water

Procedure:

  • Prepare a solution of barium acetate in acetic acid.

  • In a separate flask, dissolve titanium (IV) isopropoxide in 2-propanol.

  • Slowly add the barium acetate solution to the titanium isopropoxide solution under vigorous stirring.

  • A gel will form after a period of stirring. Age the gel at room temperature for 24 hours.

  • Dry the gel in an oven at 100 °C for 12 hours to obtain a precursor powder.

  • Calcify the precursor powder in a furnace at 800-1000 °C for 2-4 hours to obtain crystalline BaTiO3 nanoparticles.

  • Characterize the synthesized nanoparticles using X-ray diffraction (XRD) and transmission electron microscopy (TEM) to confirm the crystal structure and particle size.

Surface Modification of BaTiO3 Nanoparticles with this compound (TDPA)

This protocol outlines the procedure for grafting TDPA onto the surface of the synthesized BaTiO3 nanoparticles.

Materials:

  • Synthesized BaTiO3 nanoparticles

  • 1-Tetradecylphosphonic acid (TDPA)

  • Toluene (B28343) (or another suitable anhydrous non-polar solvent)

  • Ethanol (B145695)

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Disperse the synthesized BaTiO3 nanoparticles in toluene using an ultrasonicator to form a stable suspension.

  • Prepare a solution of TDPA in toluene.

  • Add the TDPA solution to the BaTiO3 nanoparticle suspension. The molar ratio of TDPA to BaTiO3 should be optimized based on the nanoparticle surface area.

  • Reflux the mixture at the boiling point of toluene for 4-6 hours under constant stirring. This promotes the binding of the phosphonic acid to the nanoparticle surface.

  • After refluxing, allow the mixture to cool to room temperature.

  • Separate the surface-modified nanoparticles from the solution by centrifugation.

  • Wash the collected nanoparticles multiple times with fresh toluene and then with ethanol to remove any unreacted TDPA and by-products.

  • Dry the final product, the TDPA-modified BaTiO3 nanoparticles, in a vacuum oven at 60 °C overnight.

Characterization of TDPA-Modified BaTiO3 Nanoparticles

A thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

Experimental Workflow for Characterization

Caption: Workflow for the synthesis, modification, and characterization of TDPA-BaTiO3 nanoparticles.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of TDPA on the BaTiO3 surface.

  • Expected Result: Appearance of characteristic peaks for C-H stretching from the alkyl chain of TDPA and changes in the Ti-O-H and Ti-O-Ti vibration bands of BaTiO3, indicating the formation of Ti-O-P bonds.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of TDPA grafted onto the nanoparticle surface.

  • Procedure: Heat the modified nanoparticles under an inert atmosphere and measure the weight loss at temperatures corresponding to the decomposition of the organic ligand.

  • Data: The percentage of weight loss can be used to calculate the grafting density. A reported value for TDPA on BaTiO3 is a surface coverage of 25.1%.[1]

3. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Purpose: To assess the hydrodynamic diameter and surface charge of the nanoparticles in a solvent.

  • Expected Result: An increase in the hydrodynamic diameter after modification due to the organic layer. The zeta potential will change, reflecting the alteration of the surface chemistry.

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology of the nanoparticles and assess their dispersion.

  • Expected Result: TEM images should show well-dispersed individual nanoparticles after surface modification, in contrast to the agglomerated state of unmodified BaTiO3.

Quantitative Data Summary

The following table summarizes key quantitative data that should be collected to characterize the TDPA-modified BaTiO3 nanoparticles.

ParameterUnmodified BaTiO3TDPA-Modified BaTiO3Characterization Technique
Primary Particle Size (nm) ~50-100~50-100TEM
Hydrodynamic Diameter (nm) >1000 (aggregated)Significantly smallerDLS
Zeta Potential (mV) Varies (solvent dependent)Varies (less negative)Zeta Potential Analyzer
Surface Coverage (%) N/A25.1[1]TGA

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of how surface modification impacts the properties and applications of BaTiO3 nanoparticles.

G BaTiO3 BaTiO3 Nanoparticles Agglomeration High Surface Energy & Agglomeration BaTiO3->Agglomeration TDPA This compound (TDPA) Modification BaTiO3->TDPA PoorDispersion Poor Dispersion in Non-polar Media Agglomeration->PoorDispersion LimitedApp Limited Applications PoorDispersion->LimitedApp ReducedEnergy Reduced Surface Energy TDPA->ReducedEnergy StericHindrance Steric Hindrance TDPA->StericHindrance ImprovedDispersion Improved Dispersion ReducedEnergy->ImprovedDispersion StericHindrance->ImprovedDispersion EnhancedProperties Enhanced Dielectric Properties ImprovedDispersion->EnhancedProperties DrugDelivery Potential for Drug Delivery ImprovedDispersion->DrugDelivery

Caption: Impact of TDPA surface modification on BaTiO3 nanoparticle properties and applications.

Conclusion

The surface modification of BaTiO3 nanoparticles with this compound is a robust method to overcome challenges associated with their agglomeration. The detailed protocols and characterization techniques provided in these application notes offer a solid foundation for researchers and scientists to produce high-quality, well-dispersed nanoparticles. For drug development professionals, these functionalized nanoparticles represent a versatile platform that, with further research, could be adapted for targeted and controlled drug delivery applications.

References

Application Notes and Protocols for Tetradecylphosphonic Acid Coating of Copper Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper nanoparticles (CuNPs) are of significant interest in various scientific and biomedical fields, including drug delivery, due to their catalytic activity, antimicrobial properties, and potential for targeted therapies. However, pristine CuNPs are prone to oxidation and aggregation in aqueous environments, limiting their stability and biocompatibility. Surface modification with capping agents is a crucial strategy to overcome these limitations. Tetradecylphosphonic acid (TDPA) is an effective surface modifying agent due to the strong affinity of its phosphonate (B1237965) headgroup for metal oxide surfaces, which naturally form on copper nanoparticles. The long alkyl chain of TDPA provides a hydrophobic shell, enhancing the nanoparticle's stability in non-polar solvents and providing a platform for further functionalization.

This document provides a detailed step-by-step guide for the coating of pre-synthesized copper nanoparticles with this compound via a ligand exchange method. This protocol is designed to be a comprehensive resource, offering detailed methodologies and expected outcomes for researchers in nanotechnology and drug development.

Data Presentation

Table 1: Typical Characterization Data for TDPA-Coated Copper Nanoparticles

ParameterBefore TDPA Coating (Oleic Acid Capped)After TDPA CoatingMethod of Analysis
Core Diameter (nm) 10 - 2010 - 20Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm) 25 - 4030 - 50Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (nm) ~580 - 600~580 - 600 (slight red-shift possible)UV-Vis Spectroscopy
Zeta Potential (mV) -15 to -30 (in non-polar solvent)-25 to -40 (in non-polar solvent)Zeta Potential Analysis
Surface Composition Presence of carboxylate groupsPresence of phosphonate groupsFourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
Dispersion Stability Stable in non-polar solventsEnhanced stability in non-polar solventsVisual Observation, DLS

Experimental Protocols

This section details the necessary protocols for the synthesis of precursor oleic acid-capped copper nanoparticles and the subsequent ligand exchange procedure to coat them with this compound.

Protocol 1: Synthesis of Oleic Acid-Capped Copper Nanoparticles

This protocol describes a common method for synthesizing monodisperse copper nanoparticles with an oleic acid capping layer, which will serve as the precursor for the TDPA coating.

Materials:

  • Copper(II) chloride (CuCl₂)

  • Oleic acid

  • 1-octadecene (B91540) (ODE)

  • L-ascorbic acid

  • Toluene (B28343)

  • Ethanol (B145695)

  • Nitrogen or Argon gas (inert atmosphere)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Condenser

  • Schlenk line or similar inert atmosphere setup

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Reaction Setup: Assemble the three-neck flask with a condenser, a temperature probe, and a septum for inert gas purging. Ensure the setup is thoroughly dried to prevent unwanted side reactions.

  • Reactant Mixture: In the flask, combine copper(II) chloride (e.g., 1 mmol), oleic acid (e.g., 5 mmol), and 1-octadecene (e.g., 20 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for at least 30 minutes with gentle stirring to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Dissolution: Heat the mixture to 120 °C under inert atmosphere with vigorous stirring until the copper salt is completely dissolved, which is indicated by a clear blue solution.

  • Reduction: In a separate vial, dissolve L-ascorbic acid (e.g., 2 mmol) in a minimal amount of a suitable solvent that is miscible with the reaction mixture. Quickly inject the L-ascorbic acid solution into the hot reaction mixture.

  • Nanoparticle Formation: Raise the temperature to 220-250 °C and maintain it for 30-60 minutes. The color of the solution will change from blue to a reddish-brown, indicating the formation of copper nanoparticles.

  • Cooling and Purification: After the reaction is complete, cool the flask to room temperature.

  • Precipitation and Washing: Add an excess of ethanol (e.g., 40 mL) to the cooled solution to precipitate the oleic acid-capped copper nanoparticles.

  • Centrifugation: Centrifuge the mixture (e.g., at 6000 rpm for 10 minutes). Discard the supernatant.

  • Redispersion and Re-precipitation: Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with ethanol at least two more times to remove unreacted precursors and excess oleic acid.

  • Final Product: After the final wash, disperse the oleic acid-capped CuNPs in a non-polar solvent like toluene or hexane (B92381) for storage and subsequent use in the ligand exchange reaction.

Protocol 2: this compound (TDPA) Coating via Ligand Exchange

This protocol outlines the procedure for replacing the oleic acid capping ligands on the pre-synthesized copper nanoparticles with this compound.

Materials:

  • Oleic acid-capped copper nanoparticles (from Protocol 1) dispersed in toluene.

  • This compound (TDPA)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Sonication bath

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Nanoparticle Dispersion: Take a known concentration of the oleic acid-capped copper nanoparticle dispersion in toluene (e.g., 10 mg/mL).

  • Preparation of TDPA Solution: Prepare a solution of this compound in toluene (e.g., 20 mg/mL). A molar excess of TDPA relative to the estimated surface atoms of the copper nanoparticles is recommended to drive the ligand exchange equilibrium. A 10-fold molar excess is a good starting point.

  • Ligand Exchange Reaction: In a Schlenk flask under an inert atmosphere, add the oleic acid-capped CuNP dispersion. While stirring, add the TDPA solution dropwise to the nanoparticle dispersion.

  • Reaction Conditions: Allow the mixture to stir at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) can be applied to facilitate the exchange process, but should be monitored to prevent nanoparticle aggregation.

  • Purification of TDPA-Coated Nanoparticles:

    • Precipitation: After the reaction, add an excess of a non-solvent like ethanol to precipitate the TDPA-coated nanoparticles.

    • Centrifugation: Centrifuge the mixture (e.g., at 8000 rpm for 15 minutes) and discard the supernatant which contains the displaced oleic acid and excess TDPA.

    • Washing: Re-disperse the nanoparticle pellet in fresh toluene with the aid of brief sonication. Repeat the precipitation and centrifugation steps with ethanol at least three times to ensure complete removal of unbound ligands.

  • Final Product and Storage: After the final wash, disperse the TDPA-coated copper nanoparticles in a suitable non-polar solvent such as toluene, hexane, or chloroform. Store the dispersion under an inert atmosphere to prevent oxidation.

Mandatory Visualization

TDPA_Coating_Workflow cluster_synthesis Protocol 1: Synthesis of Oleic Acid-Capped CuNPs cluster_coating Protocol 2: TDPA Coating via Ligand Exchange s1 CuCl₂ + Oleic Acid in 1-octadecene s2 Heat to 120°C (Inert Atmosphere) s1->s2 s3 Inject L-ascorbic acid s2->s3 s4 Heat to 220-250°C (Nanoparticle Formation) s3->s4 s5 Cool to Room Temp. s4->s5 s6 Precipitate with Ethanol & Centrifuge s5->s6 s7 Wash & Re-disperse in Toluene s6->s7 s8 Oleic Acid-Capped CuNPs s7->s8 c1 Disperse Oleic Acid-Capped CuNPs in Toluene s8->c1 Input for Ligand Exchange c2 Add TDPA Solution in Toluene c1->c2 c3 Stir for 12-24h (Room Temp or ~40-50°C) c2->c3 c4 Precipitate with Ethanol & Centrifuge c3->c4 c5 Wash & Re-disperse in Toluene c4->c5 c6 TDPA-Coated CuNPs c5->c6

Application Notes and Protocols: Creating Ordered Monolayers of Tetradecylphosphonic Acid on ZnO Nanowires

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of zinc oxide (ZnO) nanowires and the subsequent formation of highly ordered self-assembled monolayers (SAMs) of tetradecylphosphonic acid (TDPA) on their surface. The successful functionalization of ZnO nanowires is critical for a variety of applications, including the development of highly sensitive molecular sensors, tuning the electronic properties of devices, and creating biocompatible interfaces.

A crucial factor in forming a well-defined monolayer is the choice of solvent. Studies have shown that the polarity of the solvent significantly impacts the interaction between the phosphonic acid and the ZnO surface. Using non-polar solvents is demonstrated to be essential for preventing the formation of undesirable byproducts, leading to a well-ordered, high-quality monolayer.

Section 1: Synthesis of Vertically Aligned ZnO Nanowires

The creation of a uniform array of ZnO nanowires is the foundational step for monolayer deposition. Various methods exist, including vapor-liquid-solid (VLS) and chemical bath deposition (CBD).[1][2] The hydrothermal method is presented here as a low-cost, scalable, and effective technique.[3]

Protocol 1: Hydrothermal Synthesis of ZnO Nanowires

This protocol is adapted from established hydrothermal synthesis procedures.[3]

Materials and Equipment:

  • Substrates (e.g., FTO-coated glass, silicon wafers)

  • Zinc acetate (B1210297) dihydrate [Zn(CH₃COO)₂·2H₂O]

  • Monoethanolamine (MEA)

  • Ethanol

  • Hexamethylenetetramine (HMTA)

  • Zinc nitrate (B79036) hexahydrate [Zn(NO₃)₂·6H₂O]

  • Deionized (DI) water

  • Isopropanol (B130326)

  • Spin coater

  • Hot plate

  • Convection oven or hydrothermal reactor

  • Nitrogen gas source

Methodology:

  • Substrate Cleaning:

    • Sonically clean the substrates sequentially in isopropanol and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

  • ZnO Seed Layer Deposition:

    • Prepare a sol-gel solution by dissolving 0.7 M zinc acetate dihydrate and 0.7 M monoethanolamine in ethanol. Stir vigorously for 1-2 hours until the solution is clear and stable.[3]

    • Using a spin coater, deposit the seed layer solution onto the cleaned substrates. A typical two-step program is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.

    • Anneal the seed layer-coated substrates on a hot plate at 350°C for 20-30 minutes to induce crystallization.

    • Repeat the coating and annealing process 2-3 times to ensure a uniform seed layer.

  • Nanowire Growth:

    • Prepare an aqueous growth solution of equimolar (e.g., 25 mM) zinc nitrate hexahydrate and HMTA in DI water.

    • Place the substrates with the annealed seed layer into the growth solution, either in a sealed vessel for a hydrothermal reactor or a beaker covered with foil for a convection oven. Ensure the seeded side faces down but is not touching the bottom of the container.

    • Heat the solution to 95°C and maintain this temperature for 6-9 hours.[4]

    • After the growth period, remove the substrates and rinse them thoroughly with DI water to remove any residual salts.

    • Dry the substrates with a gentle stream of nitrogen.

    • Finally, anneal the as-grown ZnO nanowires at 600°C in air for 2-3 hours to improve crystallinity.[4]

Data Presentation: Synthesis Parameters

The dimensions of the synthesized ZnO nanowires are highly dependent on the synthesis conditions. The following table, based on data from vapor phase transport deposition, illustrates the typical influence of temperature on nanowire morphology.[5]

Growth Temperature (°C)Average Diameter (nm)Average Length (µm)
93070 - 902 - 3
94050 - 603 - 4
95030 - 50> 4
100030 - 50> 5

Section 2: Formation of Ordered TDPA Monolayers

The key to forming a high-quality, ordered monolayer of TDPA on ZnO is the prevention of surface dissociation of Zn²⁺ ions, which can lead to the formation of layered zinc-phosphonate byproducts instead of a true SAM.[6][7] This is achieved by using a non-polar solvent.

Protocol 2: Self-Assembly of TDPA Monolayer

This protocol is based on findings that highlight the critical role of solvent choice in SAM formation on ZnO surfaces.[6][8]

Materials and Equipment:

  • ZnO nanowire substrates (from Protocol 1)

  • This compound (TDPA)

  • Toluene (B28343) (anhydrous, low polarity solvent)

  • Methanol (for comparison, high polarity solvent)

  • Tetrahydrofuran (B95107) (THF)

  • Oxygen plasma cleaner

  • Sealed glass vials

  • Oven

  • Nitrogen gas source

Methodology:

  • Surface Activation:

    • Treat the ZnO nanowire array with oxygen plasma (e.g., 150 W) for 10 minutes to clean and activate the surface by creating hydroxyl groups.[4]

  • Solution Preparation:

    • Prepare a 0.1 mM solution of TDPA by dissolving the powder in anhydrous toluene.[6] Ensure the solution is well-mixed.

  • Monolayer Deposition:

    • Immerse the plasma-treated ZnO nanowire substrate into the TDPA-toluene solution in a sealed vial.

    • Allow the self-assembly process to proceed for 3 to 24 hours at room temperature. The optimal time may vary and can be determined experimentally.

  • Rinsing and Drying:

    • After immersion, carefully remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh toluene to remove any physisorbed molecules.

    • Perform a final rinse with tetrahydrofuran (THF).[6]

    • Dry the functionalized substrate with a gentle stream of nitrogen gas.

  • Post-Assembly Annealing:

    • Anneal the TDPA-modified ZnO nanowire arrays at 150°C for 30 minutes in air to remove residual solvent and promote ordering of the alkyl chains.[6]

Data Presentation: Solvent Influence on Monolayer Formation

The choice of solvent is the most critical parameter for achieving a well-defined phosphonic acid SAM on ZnO. Polar solvents can leach Zn²⁺ ions from the surface, leading to the formation of bulk zinc phosphonate (B1237965) complexes rather than a covalently bound monolayer.[6][7][8]

SolventRelative Permittivity (εr)Observed Outcome on ZnO Surface
Methanol32.6Formation of undesired byproducts (layered zinc phosphonate compounds).[7]
Toluene2.379Formation of a well-defined SAM with tridentate coordination to the ZnO surface.[6][7]
tert-Butyl Alcohol11.22 - 11.50Formation of a well-defined SAM structure.[7]

Visualizing the Process and Logic

G cluster_prep Preparation cluster_sam SAM Formation cluster_char Characterization Substrate Substrate (FTO/Si) ZnO_NW ZnO Nanowire Synthesis (Hydrothermal) Substrate->ZnO_NW Plasma O₂ Plasma Treatment ZnO_NW->Plasma Immersion Immersion in 0.1 mM TDPA/Toluene Plasma->Immersion Rinsing Rinsing (Toluene, THF) Immersion->Rinsing Annealing Annealing (150°C) Rinsing->Annealing FTIR FT-IR Annealing->FTIR SEM SEM Annealing->SEM ContactAngle Contact Angle Annealing->ContactAngle

Caption: Experimental workflow for creating TDPA monolayers on ZnO nanowires.

G cluster_solvent cluster_outcome ZnO ZnO Nanowire Surface + TDPA Solution Methanol High Polarity (Methanol) ZnO->Methanol Toluene Low Polarity (Toluene) ZnO->Toluene Byproduct Surface Dissociation (Zn²⁺) + Byproduct Formation (Layered Zinc Phosphonate) Methanol->Byproduct Leads to SAM Well-Defined SAM (Tridentate Coordination) Toluene->SAM Leads to

Caption: Effect of solvent polarity on the outcome of SAM formation.

Section 3: Characterization of Modified Nanowires

Confirming the successful formation of an ordered monolayer requires several analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This is the primary method to confirm the binding of TDPA to the ZnO surface. Look for the disappearance of the P=O stretching mode and the appearance of peaks corresponding to the tridentate coordination of the phosphonate group to the surface.[6] The position of the symmetric and asymmetric CH₂ stretching vibrations can indicate the conformational order (packing density) of the alkyl chains.

  • Scanning Electron Microscopy (SEM): SEM images can be used to assess the morphology of the ZnO nanowires before and after modification. In cases where improper solvents are used, foggy nanostructures or byproducts may be visible on the nanowire surfaces.[6]

  • Contact Angle Goniometry: Measuring the static water contact angle provides a clear indication of surface functionalization. The initially hydrophilic ZnO surface (low contact angle) should become highly hydrophobic (high contact angle > 100°) after being coated with the long alkyl chains of the TDPA monolayer, confirming a successful and dense surface coverage.

References

Application Notes and Protocols for Tetradecylphosphonic Acid (TDPA)-Capped CdSe/CdS Core/Shell Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetradecylphosphonic acid (TDPA) as a capping agent in the synthesis of Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) core/shell quantum dots (QDs). The unique properties of these nanoparticles, including high quantum yield, photostability, and tunable emission spectra, make them valuable tools in various biomedical applications, including cellular imaging and drug delivery.

Introduction

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their fluorescence emission is size-dependent, allowing for the production of a wide range of colors from a single material. The CdSe core is responsible for the primary light-emitting properties, while the CdS shell serves to passivate the core's surface, enhancing the quantum yield and stability of the nanocrystal. This compound (TDPA) is a long-chain phosphonic acid that acts as a surface ligand, controlling the growth and stability of the QDs during synthesis.

Applications

High-Contrast Cellular Imaging

TDPA-capped CdSe/CdS QDs are excellent fluorescent probes for cellular imaging. Their high photostability allows for long-term tracking of cells and biological processes without significant signal degradation. The bright fluorescence and narrow emission spectra enable multiplexed imaging, where multiple targets can be visualized simultaneously with minimal spectral overlap. For in-vivo applications, the hydrophobic TDPA-capped QDs are often surface-modified, for instance with a silica (B1680970) shell, to render them water-soluble and biocompatible for effective cellular internalization.[1]

Traceable Drug Delivery

The inherent fluorescence of TDPA-capped CdSe/CdS QDs makes them ideal for use as traceable drug delivery vehicles.[2][3][4] Therapeutic agents can be conjugated to the surface of the QDs, and their delivery and localization within cells or tissues can be monitored in real-time using fluorescence microscopy. This allows for the precise tracking of drug distribution and release, providing valuable insights into pharmacokinetic and pharmacodynamic processes.

Quantitative Data Summary

The following tables summarize key quantitative properties of CdSe/CdS quantum dots. While specific data for TDPA-capped CdSe/CdS QDs is not always available, representative data from similar systems are provided for comparison.

PropertyCdSe Core (TDPA-capped)CdSe/CdS Core/Shell (Representative)Reference Organic Dye (for comparison)
Quantum Yield (QY) ~5-15% (can be enhanced)Up to 100%30-90% (e.g., Rhodamine 6G)
Typical Size (diameter) 2-6 nm5-15 nm< 1 nm
Emission Wavelength 450-650 nm (size-tunable)500-700 nm (size-tunable)Varies with dye
Photostability ModerateHighLow to Moderate

Table 1: Comparison of optical and physical properties.

ParameterValueConditions
Absorption Maximum 400-600 nmDependent on core size
Emission Maximum 550-650 nmDependent on core and shell size
Quantum Yield 59% - 98%For CdSe/CdS nanorods with slow injection shell growth[5]
Particle Size (TEM) 5-10 nmVaries with synthesis time and temperature
Surface Ligand This compound (TDPA)During initial synthesis

Table 2: Typical quantitative data for CdSe/CdS quantum dots.

Experimental Protocols

Protocol 1: Synthesis of TDPA-Capped CdSe Core Quantum Dots

This protocol is adapted from a method for synthesizing non-spherical CdSe quantum dots and can be used to produce the core nanocrystals.[6]

Materials:

  • Cadmium oxide (CdO)

  • This compound (TDPA)

  • Trioctylphosphine oxide (TOPO)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol (B129727)

Procedure:

  • In a three-neck flask, combine 0.4 mmol of CdO, 0.8 mmol of TDPA, and 9.77 mmol of TOPO.

  • Heat the mixture to 270°C under a nitrogen atmosphere with constant stirring until the solution becomes clear.

  • In a separate vial, dissolve 0.53 mmol of Se powder in 2.4 mL of TOP at 150°C.

  • Rapidly inject the Se/TOP solution into the hot CdO/TDPA/TOPO mixture. The temperature will drop to approximately 220°C.

  • Allow the reaction to proceed at the desired temperature (e.g., 230°C) for a specific time (e.g., 30 minutes) to achieve the target core size.

  • To stop the reaction, cool the flask to room temperature.

  • Purify the CdSe quantum dots by precipitating with methanol and re-dispersing in toluene. Repeat this step twice.

Protocol 2: Growth of a CdS Shell on TDPA-Capped CdSe Cores

This is a generalized protocol for growing a CdS shell on a CdSe core, based on common hot-injection methods.

Materials:

  • TDPA-capped CdSe core quantum dots in toluene

  • Cadmium acetate

  • Sulfur precursor (e.g., elemental sulfur dissolved in oleylamine (B85491) or 1-octadecene)

  • Trioctylphosphine oxide (TOPO)

  • 1-Octadecene (ODE)

Procedure:

  • In a three-neck flask, combine the purified TDPA-capped CdSe cores, TOPO, and ODE.

  • Heat the mixture to a desired temperature (e.g., 220-280°C) under a nitrogen atmosphere.

  • Prepare the cadmium and sulfur precursor solutions separately.

  • Slowly inject the cadmium and sulfur precursors into the hot reaction mixture containing the CdSe cores using a syringe pump over a period of 1-4 hours.

  • After the injection is complete, maintain the reaction temperature for an additional 30-60 minutes to allow for shell growth and annealing.

  • Cool the reaction to room temperature and purify the CdSe/CdS core/shell quantum dots using methanol precipitation and redispersion in toluene.

Protocol 3: Characterization of TDPA-Capped CdSe/CdS Quantum Dots

1. UV-Vis and Photoluminescence Spectroscopy:

  • Dilute the purified QDs in toluene.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the first excitonic peak, which can be used to estimate the core size.

  • Measure the photoluminescence spectrum using a fluorometer to determine the emission peak and quantum yield (relative to a standard dye like Rhodamine 6G).

2. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted QD solution onto a carbon-coated copper grid and allow the solvent to evaporate.

  • Image the QDs using a TEM to determine their size, shape, and monodispersity.

3. X-ray Diffraction (XRD):

  • Prepare a powder sample of the QDs by drying a concentrated solution.

  • Perform XRD analysis to determine the crystal structure and confirm the composition of the core and shell.

Visualizations

experimental_workflow cluster_synthesis Synthesis of TDPA-Capped CdSe/CdS QDs cluster_characterization Characterization cluster_application Application Core_Synthesis 1. Synthesis of TDPA-Capped CdSe Core Shell_Growth 2. Growth of CdS Shell Core_Synthesis->Shell_Growth Purification 3. Purification Shell_Growth->Purification Spectroscopy UV-Vis & PL Spectroscopy (Size, Emission, QY) Purification->Spectroscopy Microscopy TEM (Size, Shape, Monodispersity) Purification->Microscopy Diffraction XRD (Crystal Structure) Purification->Diffraction Surface_Mod 4. Surface Modification (e.g., Silanization for Biocompatibility) Purification->Surface_Mod Conjugation 5. Drug Conjugation Surface_Mod->Conjugation Cellular_Uptake 6. Cellular Incubation & Imaging Conjugation->Cellular_Uptake Drug_Release 7. Monitoring Drug Release Cellular_Uptake->Drug_Release

Caption: Experimental workflow for synthesis and application of TDPA-capped CdSe/CdS QDs.

drug_delivery_pathway QD_Drug TDPA-CdSe/CdS QD -Drug Conjugate Cell_Membrane Cell Membrane QD_Drug->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Imaging Fluorescence Imaging Endosome->Imaging Tracking Target Intracellular Target Drug_Release->Target Drug_Release->Imaging Monitoring

References

Application Note and Protocol: Functionalization of Aluminum Oxide Surfaces with Tetradecylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of aluminum oxide (Al₂O₃) surfaces with self-assembled monolayers (SAMs) of organophosphonic acids is a critical technique for controlling surface properties in a variety of applications, including biocompatible coatings, corrosion inhibition, and platforms for biosensor development. Tetradecylphosphonic acid (TDPA), an organophosphonic acid with a 14-carbon alkyl chain, is frequently used to create a hydrophobic and well-ordered monolayer on alumina (B75360) surfaces. The phosphonic acid headgroup forms strong, stable bonds with the metal oxide surface, while the long alkyl chain provides a defined chemical functionality. This document provides detailed protocols for the preparation, functionalization, and characterization of aluminum oxide surfaces with TDPA.

Experimental Protocols

This section details the necessary steps for the successful functionalization of aluminum oxide surfaces with TDPA, from substrate preparation to characterization of the resulting self-assembled monolayer.

Substrate Preparation

The quality of the TDPA SAM is highly dependent on the cleanliness and nature of the aluminum oxide surface. Below are protocols for preparing two common types of alumina substrates.

Protocol 1A: Cleaning of Native Aluminum Oxide on Sputtered Aluminum Films

This protocol is suitable for preparing the thin native oxide layer that forms on aluminum films upon exposure to air.

  • Materials:

    • Aluminum-coated substrates (e.g., silicon wafers with a sputtered aluminum layer).

    • Acetone (B3395972) (ACS grade or higher).

    • Isopropanol (B130326) (ACS grade or higher).

    • Deionized (DI) water (18 MΩ·cm).

    • Nitrogen or Argon gas source with a filter.

    • Beakers and substrate holders (glass or Teflon).

    • Ultrasonic bath.

  • Procedure:

    • Place the aluminum-coated substrates in a substrate holder.

    • Immerse the substrates in a beaker containing acetone and sonicate for 10-15 minutes.

    • Transfer the substrates to a beaker with isopropanol and sonicate for another 10-15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a gentle stream of nitrogen or argon gas.

    • Use the cleaned substrates immediately for functionalization to minimize atmospheric contamination.

Protocol 1B: Cleaning of Single-Crystal α-Alumina Substrates

This more rigorous cleaning procedure is recommended for single-crystal alumina to remove organic contaminants.

  • Materials:

    • Single-crystal α-Al₂O₃ substrates.

    • Acetone, isopropanol, DI water.

    • "Piranha" solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • UV-Ozone cleaner (optional).

  • Procedure:

    • Perform the solvent cleaning as described in Protocol 1A (steps 1-4).

    • For a more aggressive clean, immerse the substrates in freshly prepared Piranha solution for 15-30 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Alternatively, or in addition, treat the substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic residues.

    • Dry the substrates under a stream of nitrogen or argon.

    • Proceed immediately to the functionalization step.

Preparation of this compound (TDPA) Solution
  • Materials:

    • This compound (TDPA, CH₃(CH₂)₁₃PO(OH)₂).

    • Ethanol (B145695) (anhydrous, 200 proof).

    • Volumetric flask.

    • Analytical balance.

  • Procedure:

    • To prepare a 1 mM TDPA solution, weigh out approximately 27.84 mg of TDPA for every 100 mL of solvent.

    • Transfer the weighed TDPA to a 100 mL volumetric flask.

    • Add a portion of the anhydrous ethanol to the flask and swirl to dissolve the TDPA. Gentle warming may be required.

    • Once dissolved, fill the flask to the 100 mL mark with ethanol.

    • The solution is now ready for the functionalization process. Solutions with concentrations of 0.1 mM and 0.01 mM can also be prepared for kinetic studies.[1]

Functionalization with TDPA
  • Materials:

    • Cleaned aluminum oxide substrates.

    • 1 mM TDPA in ethanol solution.

    • Airtight reaction vessel (e.g., a sealed petri dish or a specialized reaction chamber).

    • Ethanol for rinsing.

    • Nitrogen or Argon gas for drying.

  • Procedure:

    • Place the cleaned and dried aluminum oxide substrates in the reaction vessel.

    • Pour the 1 mM TDPA solution into the vessel, ensuring the substrates are fully submerged.

    • Seal the vessel to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.[2]

    • After the immersion period, remove the substrates from the TDPA solution.

    • Rinse the functionalized substrates thoroughly with fresh ethanol to remove any physisorbed molecules. This can be done by dipping the substrates in a series of beakers with clean ethanol.[2]

    • Dry the substrates under a gentle stream of nitrogen or argon gas.[2]

    • The TDPA-functionalized alumina surfaces are now ready for characterization.

Surface Characterization

Protocol 4A: Contact Angle Goniometry

This technique measures the hydrophobicity of the surface, which is expected to increase significantly after TDPA functionalization.

  • Apparatus:

    • Contact angle goniometer with a sessile drop setup.

    • High-purity water.

  • Procedure:

    • Place the TDPA-functionalized substrate on the sample stage of the goniometer.

    • Dispense a small droplet (e.g., 3-5 µL) of high-purity water onto the surface.

    • Capture an image of the droplet and use the software to measure the static contact angle.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

Protocol 4B: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the chemical composition of the surface and the presence of the phosphonate (B1237965) monolayer.

  • Apparatus:

    • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

  • Procedure:

    • Mount the sample in the XPS analysis chamber.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, Al 2p, and P 2p regions.

    • The presence of a P 2p peak confirms the attachment of the phosphonic acid. The high-resolution C 1s spectrum will show a prominent peak corresponding to the alkyl chain.

Protocol 4C: Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface and can be used to assess the uniformity and quality of the SAM.

  • Apparatus:

    • Atomic Force Microscope.

  • Procedure:

    • Mount the sample on an AFM stub.

    • Engage the AFM tip with the surface in tapping mode to minimize damage to the monolayer.

    • Scan a representative area of the surface to obtain a topographic image.

    • Analyze the image for features such as monolayer uniformity, defects, and surface roughness.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of TDPA-functionalized aluminum oxide surfaces.

Table 1: Water Contact Angle Measurements

SurfaceWater Contact Angle (°)Reference
Cleaned Aluminum Oxide< 15°[3][4]
TDPA on Aluminum Oxide~110-120°[5]
Octadecylphosphonic Acid (ODPA) on Al/Si> 115°[6]

Table 2: Surface Plasmon Resonance (SPR) Data for Alkylphosphonic Acids on Alumina

Molecule (Alkyl Chain Length)Film Thickness (nm)Refractive IndexReference
Decylphosphonic Acid (C10)1.1 ± 0.11.45 ± 0.02[1]
Dodecylphosphonic Acid (C12)1.3 ± 0.11.46 ± 0.02[1]
This compound (C14)1.5 ± 0.11.47 ± 0.02[1]
Octadecylphosphonic Acid (C18)2.0 ± 0.11.49 ± 0.02[1]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization SolventClean Solvent Cleaning (Acetone, IPA, DI Water) PiranhaClean Piranha/UV-Ozone (Optional, for single crystal) SolventClean->PiranhaClean Drying1 Drying (N2/Ar) SolventClean->Drying1 PiranhaClean->Drying1 Immersion Immerse Substrate (18-24h, Room Temp) Drying1->Immersion Clean Substrate SolutionPrep Prepare 1 mM TDPA in Ethanol SolutionPrep->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying2 Drying (N2/Ar) Rinsing->Drying2 Characterization Characterize Surface Drying2->Characterization Functionalized Substrate ContactAngle Contact Angle Characterization->ContactAngle XPS XPS Characterization->XPS AFM AFM Characterization->AFM

Caption: Experimental workflow for functionalizing aluminum oxide with TDPA.

surface_interaction cluster_tdpa TDPA Molecule cluster_reaction Condensation Reaction cluster_bound Bound Monolayer (Bidentate) AlOH Al-OH AlOH2 Al-OH AlOH3 Al-OH P P TDPA->P O1 =O P->O1 OH1 OH P->OH1 OH2 OH P->OH2 Alkyl (CH2)13-CH3 P->Alkyl Reaction -> AlO1 Al-O P_bound P AlO1->P_bound AlO2 Al-O AlO2->P_bound O_bound =O P_bound->O_bound Alkyl_bound (CH2)13-CH3 P_bound->Alkyl_bound Water + H2O

Caption: Bidentate binding of TDPA to a hydroxylated alumina surface.

References

Application of Tetradecylphosphonic Acid in White Light-Emitting Diodes (wLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphonic acid (TDPA) plays a crucial role as a surface passivating ligand in the synthesis of perovskite quantum dots (QDs), particularly cesium lead bromide (CsPbBr₃) QDs. Its application is pivotal in enhancing the stability and photoluminescence quantum yield (PLQY) of these nanocrystals. This heightened stability and efficiency make TDPA-capped CsPbBr₃ QDs excellent candidates for use as color converters in white light-emitting diodes (wLEDs), contributing to the development of next-generation solid-state lighting with improved performance and longevity.

The primary function of TDPA in this context is to passivate surface defects on the CsPbBr₃ QDs, which are prone to degradation from environmental factors such as moisture and heat. The long alkyl chain of TDPA provides effective steric hindrance, preventing the agglomeration of QDs and protecting them from quenching effects. This results in QDs with high PLQY and narrow emission spectra, which are desirable characteristics for achieving high-quality white light with a wide color gamut.

Application: Fabrication of High-Performance wLEDs

TDPA-capped CsPbBr₃ QDs are utilized as a green light-emitting component in phosphor-converted wLEDs (pc-wLEDs). In a typical configuration, a blue LED chip serves as the primary light source. A portion of the blue light excites the green-emitting TDPA-capped CsPbBr₃ QDs and a red-emitting phosphor, such as K₂SiF₆:Mn⁴⁺ (KSF). The combination of the remaining blue light from the chip with the green light from the QDs and the red light from the phosphor results in the generation of high-quality white light.

Quantitative Data Presentation

The performance of a representative wLED fabricated using TDPA-capped CsPbBr₃ quantum dots is summarized in the table below.

ParameterValue
Luminous Efficiency63 lm/W[1]
Correlated Color Temperature (CCT)7072 K[1]
Color Rendering Index (CRI)83[1]
CIE Chromaticity Coordinates(0.31, 0.29)[1]
Driving Current20 mA[1]

Experimental Protocols

Synthesis of this compound (TDPA) Capped CsPbBr₃ Quantum Dots

This protocol is adapted from a colloidal synthesis method for preparing CsPbBr₃ nanocrystals with alkyl phosphonic acids as the sole ligands.[2][3]

Materials:

  • Lead(II) acetate (B1210297) trihydrate (Pb(OAc)₂·3H₂O)

  • Cesium carbonate (Cs₂CO₃)

  • This compound (TDPA)

  • 1-Octadecene (ODE)

Procedure:

  • In a 25 mL three-neck flask, combine 76 mg (0.2 mmol) of lead(II) acetate trihydrate, 16 mg (0.1 mmol) of cesium carbonate, 0.6 mmol of this compound, and 10 mL of 1-octadecene.[2]

  • Heat the mixture under vacuum at 120 °C for 1 hour to remove water and oxygen.

  • Switch the atmosphere to nitrogen and raise the temperature to 160 °C.

  • Maintain the reaction at 160 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • The resulting TDPA-capped CsPbBr₃ QDs can be isolated by centrifugation and redispersed in a nonpolar solvent like toluene (B28343) for further use.

Fabrication of a White Light-Emitting Diode (wLED)

This protocol describes the fabrication of a pc-wLED using green-emitting TDPA-capped CsPbBr₃ QDs and a red-emitting phosphor.[1]

Materials:

  • Green-emitting TDPA-capped CsPbBr₃ QDs (synthesized as described above)

  • Red-emitting K₂SiF₆:Mn⁴⁺ (KSF) phosphor

  • Silicone resin

  • Blue LED chip (peak emission ~453 nm)

Procedure:

  • Prepare a homogeneous mixture of the green-emitting CsPbBr₃/TDPA QDs, the red-emitting KSF phosphors, and the silicone resin. The precise ratio of the components should be optimized to achieve the desired white light characteristics.

  • Carefully dispense the prepared mixture onto the surface of a blue LED chip.

  • Encapsulate the entire assembly to protect the components from environmental degradation. This process is analogous to commercial white LED packaging procedures.[1]

  • Cure the silicone resin according to the manufacturer's instructions to finalize the wLED device.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of TDPA-Capped CsPbBr3 QDs reagents Pb(OAc)2·3H2O Cs2CO3 TDPA 1-Octadecene mixing Mixing in 3-neck flask reagents->mixing heating_vac Heating at 120°C under vacuum mixing->heating_vac heating_n2 Heating at 160°C under N2 heating_vac->heating_n2 cooling Cooling to room temperature heating_n2->cooling isolation Isolation via centrifugation cooling->isolation product TDPA-Capped CsPbBr3 QDs isolation->product

Workflow for the synthesis of TDPA-capped CsPbBr₃ QDs.

wLED_Fabrication_Workflow cluster_fabrication wLED Fabrication components Green CsPbBr3/TDPA QDs Red KSF Phosphor Silicone Resin mixing Homogeneous Mixing components->mixing dispensing Dispensing onto Blue LED Chip mixing->dispensing encapsulation Encapsulation dispensing->encapsulation curing Curing encapsulation->curing wled_product Final wLED Device curing->wled_product

Workflow for the fabrication of a wLED using TDPA-capped QDs.

Logical_Relationship TDPA This compound (TDPA) Passivation Surface Passivation TDPA->Passivation acts as a ligand for QD_Properties Enhanced QD Properties - Increased PLQY - Improved Stability Passivation->QD_Properties leads to wLED_Component Green Color Converter QD_Properties->wLED_Component enables use as wLED_Performance High-Performance wLED - High Luminous Efficiency - Good Color Rendering wLED_Component->wLED_Performance contributes to

Logical relationship of TDPA's role in wLED performance.

References

Application Notes and Protocols for the Fabrication of Cadmium Sulfide (CdS) Cores Using Tetradecylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cadmium sulfide (B99878) (CdS) nanocrystal cores, with a specific focus on the utilization of tetradecylphosphonic acid (TDPA) as a shape-directing agent to produce cubic, zinc blende crystalline structures.

Introduction

Cadmium sulfide (CdS) quantum dots (QDs) are semiconductor nanocrystals that have garnered significant interest across various scientific disciplines, including biomedical imaging, diagnostics, and therapeutics, owing to their unique size- and shape-dependent optical and electronic properties. The precise control over the morphology and crystal structure of CdS cores is paramount in tailoring these properties for specific applications.

One-pot synthesis in organic solvents using capping agents is a common method for producing high-quality CdS nanocrystals. Oleylamine (B85491) often serves as a primary surfactant, controlling the growth and preventing aggregation of the nanocrystals. This compound (TDPA) has been identified as a key additive that can effectively control the shape of the resulting nanocrystals. Specifically, the addition of TDPA has been shown to suppress the growth of wurtzite arms on the nanocrystal, leading to the formation of monodisperse, cubic nanocrystals with a zinc blende crystal structure.[1][2] This protocol is based on the foundational work demonstrating this shape control.[1][2]

Role of this compound (TDPA)

In the synthesis of CdS nanocrystals, the initial nucleation often forms zinc blende cores. In the absence of specific shape-directing agents, subsequent growth at certain temperatures (e.g., 100 °C) can lead to the anisotropic growth of wurtzite arms, resulting in rod-shaped or multipod structures.[1][2] TDPA, when introduced as a co-surfactant, preferentially binds to the nanocrystal surfaces in a manner that inhibits this anisotropic growth. This leads to the isotropic growth of the initial zinc blende cores, resulting in the formation of cubic or near-spherical nanocrystals.

The logical relationship of TDPA in controlling the shape of CdS nanocrystals is illustrated in the following diagram:

G Logical Diagram of TDPA's Role in CdS Nanocrystal Synthesis cluster_0 Synthesis Initiation cluster_1 Reaction at 100°C cluster_2 Final Nanocrystal Morphology Cd Precursor Cd Precursor Nucleation Nucleation Cd Precursor->Nucleation S Precursor S Precursor S Precursor->Nucleation Oleylamine Oleylamine Oleylamine->Nucleation TDPA TDPA Growth_with_TDPA Isotropic Growth TDPA->Growth_with_TDPA Growth_without_TDPA Anisotropic Growth (Wurtzite Arms) Nucleation->Growth_without_TDPA Without TDPA Nucleation->Growth_with_TDPA With TDPA Rods_Multipods Rods/Multipods (Wurtzite) Growth_without_TDPA->Rods_Multipods Cubic_NCs Cubic Nanocrystals (Zinc Blende) Growth_with_TDPA->Cubic_NCs

Caption: Role of TDPA in directing CdS nanocrystal morphology.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes of the synthesis. Please note that specific quantitative data such as quantum yield and precise size distribution are highly dependent on the exact reaction conditions and purification process.

ParameterValue/RangeExpected OutcomeReference
Reactants
Cadmium Precursore.g., Cadmium oxide (CdO)Source of Cd²⁺ ions[1]
Sulfur Precursore.g., Elemental sulfurSource of S²⁻ ions[1]
Primary SurfactantOleylamineControls growth, provides stability[1][2]
Shape-Directing AgentThis compound (TDPA)Suppresses wurtzite arm growth[1][2]
Reaction Conditions
Temperature100 °CPromotes nucleation and growth[1][2]
Product Characteristics
Crystal StructureZinc BlendeControlled by TDPA[1][2]
MorphologyCubic / Near-SphericalControlled by TDPA[1][2]

Experimental Protocols

This section provides a detailed protocol for the synthesis of cubic CdS nanocrystals using this compound.

4.1. Materials and Equipment

MaterialGradeSupplier
Cadmium oxide (CdO)99.99%Sigma-Aldrich or equivalent
Elemental Sulfur (S)99.98%Sigma-Aldrich or equivalent
Oleylamine (OLA)>70% (technical grade)Sigma-Aldrich or equivalent
This compound (TDPA)97%Sigma-Aldrich or equivalent
TolueneAnhydrous, 99.8%Sigma-Aldrich or equivalent
MethanolAnhydrous, 99.8%Sigma-Aldrich or equivalent
Three-neck round-bottom flask100 mLStandard laboratory supplier
Heating mantle with temperature controllerStandard laboratory supplier
Schlenk line or inert gas (Ar/N₂) supplyStandard laboratory supplier
Magnetic stirrer and stir barsStandard laboratory supplier
CentrifugeStandard laboratory supplier

4.2. Experimental Workflow Diagram

G Experimental Workflow for Cubic CdS Nanocrystal Synthesis A Prepare Precursor Solutions B Heat Cd Precursor Solution A->B C Inject Sulfur Precursor B->C D Nanocrystal Growth C->D E Cool Reaction D->E F Purification E->F G Characterization F->G

Caption: Workflow for CdS core synthesis with TDPA.

4.3. Protocol for Synthesis of Cubic CdS Nanocrystals

Disclaimer: The following protocol is based on the general one-pot synthesis methodology described in the literature.[1][2] The precise molar ratios of reactants may require optimization for specific desired nanocrystal sizes and properties.

Step 1: Preparation of Precursor Solutions

  • Cadmium Precursor Solution:

    • In a 100 mL three-neck flask, combine Cadmium oxide (CdO) (e.g., 0.1 mmol), oleylamine (e.g., 10 mL), and this compound (TDPA) (e.g., 0.1-0.5 mmol). The amount of TDPA can be varied to fine-tune the shape control.

    • Equip the flask with a magnetic stir bar, a condenser, and a thermocouple.

    • Connect the flask to a Schlenk line to work under an inert atmosphere (Argon or Nitrogen).

  • Sulfur Precursor Solution:

    • In a separate vial, dissolve elemental sulfur (e.g., 0.1 mmol) in oleylamine (e.g., 2 mL) by gentle heating and stirring. This should be done under an inert atmosphere if possible.

Step 2: Reaction

  • Heat the cadmium precursor solution in the three-neck flask to 100 °C under a constant flow of inert gas and vigorous stirring.

  • Maintain the temperature at 100 °C until the CdO is completely dissolved, and the solution becomes clear.

  • Once the cadmium precursor solution is stable at 100 °C, rapidly inject the sulfur precursor solution into the flask.

  • Allow the reaction to proceed at 100 °C for a predetermined time (e.g., 10-60 minutes). The growth time will influence the final size of the nanocrystals. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

Step 3: Purification

  • After the desired growth time, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Add an excess of a non-solvent, such as methanol, to the reaction mixture to precipitate the CdS nanocrystals.

  • Centrifuge the mixture to pellet the nanocrystals.

  • Discard the supernatant, which contains unreacted precursors and excess oleylamine/TDPA.

  • Re-disperse the nanocrystal pellet in a minimal amount of a non-polar solvent like toluene.

  • Repeat the precipitation and re-dispersion steps at least two more times to ensure high purity of the final product.

  • After the final wash, disperse the purified CdS nanocrystals in a suitable solvent (e.g., toluene) for storage and characterization.

Characterization

The synthesized cubic CdS nanocrystals should be characterized to confirm their size, shape, crystal structure, and optical properties.

Characterization TechniquePurposeExpected Result
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology.Monodisperse, cubic or near-spherical nanoparticles.
X-ray Diffraction (XRD) To identify the crystal structure.Diffraction pattern corresponding to the zinc blende phase of CdS.
UV-Vis Absorption Spectroscopy To determine the optical band gap and monitor nanocrystal growth.A clear excitonic absorption peak, which will blue-shift for smaller nanocrystals.
Photoluminescence (PL) Spectroscopy To assess the emission properties.A narrow band-edge emission peak.

By following these protocols, researchers can reliably synthesize high-quality, cubic CdS nanocrystal cores for a wide range of applications in research, diagnostics, and drug development. The use of this compound provides a straightforward and effective method for controlling the nanocrystal shape and crystal phase, which is crucial for tailoring their functional properties.

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of Nanoparticles with Tetradecylphosphonic Acid (TDPA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent aggregation during the functionalization of nanoparticles with tetradecylphosphonic acid (TDPA).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the TDPA functionalization process in a question-and-answer format.

Q1: What are the primary causes of nanoparticle aggregation during TDPA functionalization?

A1: Nanoparticle aggregation during functionalization is a frequent challenge arising from their high surface-area-to-volume ratio, which makes them thermodynamically inclined to agglomerate to minimize surface energy. Key causes include:

  • Inadequate Ligand Coverage: Insufficient TDPA concentration can lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate.

  • Inappropriate Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause the TDPA ligands to poorly solvate and collapse, leading to a loss of steric stabilization and subsequent aggregation.[1] It is crucial to ensure nanoparticles are stable in the chosen reaction solvent before initiating functionalization.[1]

  • High Reagent Concentration: An excessive concentration of TDPA can lead to the formation of multilayers on the nanoparticle surface or inter-particle bridging, both of which can induce aggregation.[1]

  • Incorrect pH: The pH of the solution plays a significant role in the surface charge of many nanoparticles (especially metal oxides) and the protonation state of the phosphonic acid group.[1] At or near the isoelectric point of the nanoparticles, electrostatic repulsion is minimized, promoting aggregation.[1]

  • Presence of Water: For certain nanoparticle systems and non-aqueous functionalization procedures, the presence of water can interfere with the ligand exchange process and affect the stability of the dispersion.

Q2: How can I visually detect nanoparticle aggregation?

A2: Several visual indicators can suggest nanoparticle aggregation:

  • Increased Turbidity: A previously clear nanoparticle suspension may become cloudy or opaque.

  • Precipitation: The formation of visible clumps or sediment at the bottom of the reaction vessel is a clear sign of significant aggregation.

  • Color Change: For plasmonic nanoparticles, such as gold, aggregation can be indicated by a distinct color change (e.g., from red to blue or purple).

Q3: What characterization techniques are recommended to quantify nanoparticle aggregation?

A3: To quantify the extent of aggregation, the following techniques are highly recommended:

  • Dynamic Light Scattering (DLS): This is a primary technique to measure the hydrodynamic diameter of the nanoparticles in suspension. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value far from zero (typically > +30 mV or < -30 mV) suggests sufficient electrostatic repulsion to maintain a stable dispersion.[2] A decrease in the absolute value of the zeta potential during functionalization can signal an increased risk of aggregation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the confirmation of their size, shape, and aggregation state.

Q4: My nanoparticles are aggregating as soon as I add the TDPA solution. What should I do?

A4: This is a common issue often related to localized high concentrations of the functionalizing agent. Here are some immediate troubleshooting steps:

  • Slow, Dropwise Addition: Add the TDPA solution very slowly, drop-by-drop, to the vigorously stirring nanoparticle suspension. This helps to ensure a more uniform distribution of the TDPA molecules and prevents localized oversaturation.[1]

  • Use a Dilute TDPA Solution: Prepare a more dilute solution of TDPA in the reaction solvent before adding it to the nanoparticle suspension.

  • Sonication: Use a sonication bath or probe to disperse the nanoparticles before and during the initial stages of TDPA addition. This can help to break up any soft agglomerates and ensure a more homogeneous reaction environment.[1] However, be cautious with prolonged or high-power sonication, as it can sometimes induce aggregation.

Q5: How do I choose the right solvent for TDPA functionalization?

A5: The choice of solvent is critical for successful functionalization. Consider the following:

  • Nanoparticle Stability: The nanoparticles must be well-dispersed and stable in the chosen solvent before the addition of TDPA.

  • TDPA Solubility: this compound should be readily soluble in the selected solvent.

  • Common Solvents: For the functionalization of oxide nanoparticles with phosphonic acids, solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are often used.[3] For nanoparticles that are initially in an aqueous solution, a phase transfer process may be necessary.

Experimental Protocols

This section provides a detailed methodology for a typical TDPA functionalization of metal oxide nanoparticles. This protocol is a general guideline and may require optimization for specific nanoparticle systems.

Protocol: this compound Functionalization of Zinc Oxide (ZnO) Nanoparticles

This protocol is adapted from a method for functionalizing ZnO nanoparticles with perfluorophosphonic acids and can be modified for TDPA.[3]

Materials:

  • ZnO nanoparticles

  • This compound (TDPA)

  • Tetrahydrofuran (THF), anhydrous

  • Sonicator bath or probe

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of ZnO nanoparticles (e.g., 0.35 g) in an appropriate volume of anhydrous THF (e.g., 30 mL). Sonicate the suspension for 15-30 minutes at a controlled temperature (e.g., 33 ± 2 °C) to ensure a uniform dispersion.[3]

  • TDPA Solution Preparation: In a separate vial, dissolve the desired amount of TDPA in anhydrous THF. The concentration should be optimized for your specific nanoparticle system. A starting point could be a concentration that provides a monolayer coverage on the nanoparticle surface.

  • Functionalization Reaction: While vigorously stirring the ZnO nanoparticle suspension, add the TDPA solution dropwise.

  • Reaction Incubation: Allow the mixture to stir at room temperature for an extended period, for example, 48 hours, to ensure complete ligand exchange and binding.[3]

  • Washing and Purification:

    • Centrifuge the suspension to pellet the functionalized nanoparticles. Use the lowest speed and shortest duration necessary to avoid inducing irreversible aggregation.[1]

    • Remove the supernatant, which contains unreacted TDPA and displaced original ligands.

    • Redisperse the nanoparticle pellet in fresh anhydrous THF. Sonication may be used to aid redispersion.

    • Repeat the centrifugation and redispersion steps 2-3 times to ensure the removal of all unbound TDPA.[1]

  • Final Product: After the final wash, redisperse the TDPA-functionalized nanoparticles in a suitable solvent for storage. It is generally recommended to store functionalized nanoparticles as a suspension rather than a dry powder to prevent irreversible aggregation upon redispersion.[1]

  • Characterization: Characterize the hydrodynamic diameter and zeta potential of the functionalized nanoparticles using DLS to confirm the absence of significant aggregation. TEM can be used for visual confirmation.

Data Presentation

The following tables summarize key quantitative data that can be used to assess the success of TDPA functionalization and troubleshoot aggregation issues.

Table 1: Influence of TDPA Concentration on Nanoparticle Properties

TDPA Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Observations
0 (Initial)50 ± 20.15-25 ± 3Stable dispersion
0.155 ± 30.18-35 ± 4Stable, well-functionalized
1.060 ± 50.25-40 ± 5Stable, monolayer coverage likely
10250 ± 50> 0.5-15 ± 7Aggregation observed

Note: These are example values and will vary depending on the specific nanoparticle system.

Table 2: Effect of Solvent on Nanoparticle Stability during Functionalization

SolventInitial Nanoparticle StabilityPost-functionalization StabilityZeta Potential (mV)
Tetrahydrofuran (THF)GoodGood-38
TolueneGoodGood-35
EthanolModeratePoor (Aggregation)-10
Water (without stabilizer)Poor (Aggregation)N/A-5

Note: The suitability of a solvent depends on the nanoparticle core material and the original surface ligands.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in preventing nanoparticle aggregation during TDPA functionalization.

G cluster_prep Preparation cluster_func Functionalization cluster_purify Purification start Start: Nanoparticle Suspension disperse Disperse Nanoparticles (Sonication) start->disperse add_tdpa Slow, Dropwise Addition of TDPA disperse->add_tdpa tdpa_prep Prepare Dilute TDPA Solution tdpa_prep->add_tdpa react Stir at Room Temperature add_tdpa->react centrifuge Centrifuge to Pellet Nanoparticles react->centrifuge wash Wash with Fresh Solvent centrifuge->wash redisperse Redisperse (Sonication) wash->redisperse final_product Final Functionalized Nanoparticle Suspension wash->final_product redisperse->centrifuge Repeat 2-3x

Caption: Experimental workflow for TDPA functionalization of nanoparticles.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions aggregation Aggregation Observed (Visual, DLS, TEM) cause1 High TDPA Concentration aggregation->cause1 cause2 Poor Solvent Choice aggregation->cause2 cause3 Suboptimal pH aggregation->cause3 cause4 Insufficient Dispersion aggregation->cause4 solution1 Decrease TDPA Conc. & Add Dropwise cause1->solution1 solution2 Solvent Screening (Check NP Stability) cause2->solution2 solution3 Adjust pH Away from Isoelectric Point cause3->solution3 solution4 Improve Sonication Before/During Addition cause4->solution4 solution1->aggregation Re-evaluate solution2->aggregation Re-evaluate solution3->aggregation Re-evaluate solution4->aggregation Re-evaluate

Caption: Troubleshooting logic for nanoparticle aggregation during functionalization.

References

Technical Support Center: Tetradecylphosphonic Acid (TDPA) SAM Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with tetradecylphosphonic acid (TDPA) for the formation of self-assembled monolayers (SAMs). Here, you will find troubleshooting advice for common issues encountered during the deposition process, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during TDPA SAM deposition in a question-and-answer format.

Question 1: Why is there incomplete or no monolayer formation on my substrate?

Answer: This is a common issue that can stem from several factors related to the substrate, the TDPA solution, or the deposition environment.

  • Inactive or Impure TDPA: The phosphonic acid headgroup is sensitive to contaminants. Ensure you are using high-purity TDPA.

  • Contaminated Substrate: The quality of the SAM is critically dependent on the cleanliness of the substrate.[1][2] Organic residues or particulate matter can block binding sites, preventing the formation of a complete monolayer.[1]

  • Impure Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process.[1] It is recommended to use anhydrous, high-purity solvents.[1]

  • Substrate Incompatibility: TDPA forms robust SAMs on various metal oxide surfaces such as silicon oxide (SiO₂), titanium oxide (TiO₂), zirconium oxide (ZrO₂), and aluminum oxide (Al₂O₃).[3] Ensure your substrate has a native oxide layer or has been appropriately functionalized.

Troubleshooting Steps:

  • Verify Substrate Cleanliness: Implement a rigorous cleaning protocol. A common method for silicon or glass substrates is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), which is highly effective at removing organic residues.[2] Extreme caution must be exercised when handling piranha solution. [2] An alternative is UV-Ozone cleaning.[1]

  • Use High-Purity Materials: Utilize high-purity TDPA and anhydrous solvents.

  • Minimize Environmental Contamination: Work in a clean environment, such as a fume hood, to avoid contamination from dust or other airborne particles. Avoid areas where silanes have been used, as they can easily cross-contaminate surfaces.

  • Immediate Use After Cleaning: Use the substrate immediately after cleaning and drying to prevent re-contamination from the atmosphere.[1]

Question 2: The TDPA monolayer appears disordered and poorly packed. What could be the cause?

Answer: A disordered monolayer can result in inconsistent surface properties. The primary causes are typically related to the deposition parameters and the substrate itself.

  • Suboptimal Deposition Time: Self-assembly is a process that requires adequate time for the molecules to organize into a well-ordered structure.[1] While initial adsorption can be rapid, achieving a well-oriented, high-quality phosphonic acid SAM can take up to 48 hours.[4]

  • Incorrect TDPA Concentration: The concentration of the TDPA solution can affect the packing density. Concentrations that are too low may result in incomplete coverage, while excessively high concentrations can lead to the formation of multilayers or aggregates.

  • Solvent Choice: The solvent can influence the solubility of TDPA and the interactions between molecules during self-assembly.[5]

  • Temperature Fluctuations: Inconsistent temperatures during deposition can disrupt the ordering process.[1]

  • High Surface Roughness: A rough substrate surface can impede the long-range ordering of the monolayer, leading to defects.[2]

Troubleshooting Steps:

  • Optimize Deposition Time: Experiment with longer immersion times, for example, 24-48 hours, to allow for molecular rearrangement and the formation of a more ordered layer.[4]

  • Adjust TDPA Concentration: A typical starting concentration for phosphonic acid solutions is in the range of 1 mM. You may need to optimize this for your specific substrate and solvent system.

  • Characterize Substrate Roughness: Use Atomic Force Microscopy (AFM) to assess the roughness of your substrate.[2] If possible, use ultra-flat substrates for optimal SAM formation.[2]

  • Control Temperature: Maintain a stable and controlled temperature during the deposition process.[1]

  • Consider Post-Deposition Annealing: Gently heating the substrate after SAM formation can sometimes improve the ordering and packing of the monolayer.

Question 3: My experimental results are not reproducible. What are the likely sources of variability?

Answer: Lack of reproducibility is a frustrating problem often linked to subtle variations in the experimental process.

  • Inconsistent Substrate Preparation: Even minor changes in the cleaning procedure or the time between cleaning and deposition can lead to different surface states and, consequently, variable SAM quality.[2]

  • Environmental Factors: Changes in ambient humidity, temperature, or airborne contaminants can affect the deposition process.[2]

  • Degradation of Reagents: The TDPA solution may degrade over time, especially if exposed to moisture or contaminants. It is advisable to use freshly prepared solutions.

  • Substrate Reuse: If you are reusing substrates, be aware that repeated cleaning cycles, particularly with harsh chemicals, can alter the surface topography and chemical properties.[2]

Troubleshooting Steps:

  • Standardize Your Protocol: Document and strictly adhere to a detailed standard operating procedure (SOP) for substrate cleaning and SAM deposition.

  • Control the Environment: To the extent possible, control the temperature and humidity in your workspace.[2] Work in a clean, dedicated area to minimize contamination.

  • Use Fresh Solutions: Prepare fresh TDPA solutions for each experiment to ensure consistent concentration and purity.

  • Characterize Reused Substrates: If reusing substrates, regularly characterize their surface properties (e.g., with AFM or contact angle measurements) to ensure they remain consistent.[2]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for TDPA SAM deposition.

Table 1: Typical Deposition Parameters

ParameterRecommended RangeNotes
TDPA Concentration 1 - 5 mMThe optimal concentration may vary depending on the solvent and substrate.
Solvent Anhydrous Ethanol (B145695), Isopropanol, or Tetrahydrofuran (THF)The choice of solvent can affect SAM quality.[5]
Deposition Time 24 - 48 hoursLonger times generally lead to better-ordered monolayers.[4]
Deposition Temperature Room TemperatureMaintain a stable temperature.[1]
Post-Deposition Annealing 100 - 120 °C for 10-30 minCan improve monolayer ordering and stability.

Table 2: Expected Characterization Results for a High-Quality TDPA SAM

Characterization TechniqueExpected ResultSignificance
Static Water Contact Angle ~115°Indicates a hydrophobic surface, characteristic of a well-packed alkyl chain monolayer.[6]
Atomic Force Microscopy (AFM) Low Root-Mean-Square (RMS) roughness (typically < 0.5 nm)A smooth surface suggests a uniform and well-ordered monolayer.[2]
X-ray Photoelectron Spectroscopy (XPS) Presence of P 2p, C 1s, and O 1s peaks; attenuation of substrate peaksConfirms the chemical composition of the SAM and provides an indication of its thickness.

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for the deposition of a TDPA SAM on a silicon substrate with a native oxide layer.

Materials:

  • This compound (TDPA)

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Silicon wafers (or other suitable oxide-coated substrates)

  • Glassware for cleaning and deposition

Procedure:

  • Substrate Cleaning (Piranha Solution):

    • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a certified fume hood.

    • Prepare the piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Never add H₂SO₄ to H₂O₂. The solution will become very hot.

    • Immerse the silicon substrates in the freshly prepared piranha solution for 15-20 minutes.

    • Carefully remove the substrates using Teflon tweezers and rinse them extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Preparation of TDPA Solution:

    • Prepare a 1 mM solution of TDPA in anhydrous ethanol. For example, dissolve the appropriate mass of TDPA in a known volume of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the TDPA is fully dissolved.

  • SAM Deposition:

    • Place the clean, dry substrates in a suitable container (e.g., a glass petri dish or vial).

    • Pour the TDPA solution over the substrates, ensuring they are fully submerged.

    • Cover the container to minimize solvent evaporation and contamination. For optimal results, you can backfill the container with nitrogen gas.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrates from the TDPA solution.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-adsorbed molecules.

    • Dry the substrates again under a stream of nitrogen gas.

  • Optional Annealing:

    • To improve the quality of the monolayer, you can anneal the coated substrates on a hotplate or in an oven at 100-120 °C for 10-30 minutes.

Visualizations

Experimental Workflow for TDPA SAM Deposition

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Processing Piranha_Cleaning Piranha Cleaning Rinsing DI Water Rinsing Piranha_Cleaning->Rinsing Drying_N2 Nitrogen Drying Rinsing->Drying_N2 Immersion Immerse Substrate (24-48h) Drying_N2->Immersion Prepare_Solution Prepare 1mM TDPA in Anhydrous Ethanol Prepare_Solution->Immersion Rinse_Ethanol Rinse with Anhydrous Ethanol Immersion->Rinse_Ethanol Dry_N2_Final Nitrogen Drying Rinse_Ethanol->Dry_N2_Final Annealing Optional Annealing (120°C, 10-30 min) Dry_N2_Final->Annealing Characterization Characterization (Contact Angle, AFM, XPS) Annealing->Characterization

Caption: Experimental workflow for TDPA SAM deposition.

Troubleshooting Logic for Poor SAM Quality

troubleshooting_logic Start Poor SAM Quality Detected (e.g., low contact angle) Check_Substrate Is substrate cleaning protocol rigorous? Start->Check_Substrate Check_Time Is deposition time sufficient (24-48h)? Check_Substrate->Check_Time Yes Improve_Cleaning Action: Improve cleaning. Use Piranha or UV-Ozone. Check_Substrate->Improve_Cleaning No Check_Reagents Are TDPA and solvent high-purity and fresh? Check_Time->Check_Reagents Yes Increase_Time Action: Increase deposition time. Check_Time->Increase_Time No Check_Environment Is deposition environment clean and controlled? Check_Reagents->Check_Environment Yes Use_New_Reagents Action: Use fresh, high-purity reagents. Check_Reagents->Use_New_Reagents No Control_Environment Action: Move to a cleaner environment (fume hood). Check_Environment->Control_Environment No Success Re-evaluate SAM Quality Check_Environment->Success Yes Improve_Cleaning->Success Increase_Time->Success Use_New_Reagents->Success Control_Environment->Success

Caption: Troubleshooting logic for poor TDPA SAM quality.

References

Technical Support Center: Tetradecylphosphonic Acid (TDPA) Monolayers in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs) in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a TDPA monolayer in aqueous solutions?

A1: TDPA monolayers, which fall into the category of alkylphosphonic acids with chain lengths of 12-18 carbons, generally exhibit excellent long-term stability in acidic, neutral, and physiological aqueous solutions for up to 30 days. However, their stability can be compromised under strongly basic conditions, which may lead to a partial breakdown of the monolayer. The stability is also highly dependent on the substrate material, with different binding states on various metal oxides influencing their resilience in aqueous environments.[1]

Q2: What are the key factors that influence the quality and stability of a TDPA monolayer?

A2: The quality and stability of a TDPA monolayer are primarily influenced by:

  • Substrate Type and Preparation: The nature of the metal oxide surface and its cleanliness are critical for proper monolayer formation.

  • Solvent Choice: The solvent used for the deposition of TDPA plays a significant role. Solvents with low dielectric constants that do not strongly interact with the substrate tend to produce higher quality and more stable monolayers.[2][3]

  • Deposition Time and Temperature: Sufficient immersion time is necessary for the self-assembly process to result in a well-ordered monolayer. Temperature can also affect the kinetics of formation and the final structure of the monolayer.

  • pH of the Aqueous Environment: While stable in neutral and acidic conditions, TDPA monolayers can degrade in highly alkaline solutions.

  • Presence of Certain Ions and UV Light: Exposure to UV radiation can lead to the decomposition of the alkyl chains of the monolayer. The presence of certain metal ions, such as manganese, can also catalyze the degradation of phosphonates.

Q3: What are the expected water contact angle values for a high-quality TDPA monolayer?

A3: A well-formed, high-quality TDPA monolayer should render the substrate surface hydrophobic. The advancing water contact angle for a complete octadecylphosphonic acid (a molecule with a longer alkyl chain but similar properties to TDPA) monolayer on various oxide surfaces is typically around 110-115°. Values in this range generally indicate a densely packed and well-ordered monolayer.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low water contact angle after monolayer deposition 1. Incomplete monolayer formation. 2. Disordered or poorly packed monolayer. 3. Contamination of the substrate or solution.1. Increase the immersion time of the substrate in the TDPA solution. 2. Optimize the concentration of the TDPA solution. 3. Ensure the substrate is thoroughly cleaned and hydroxylated before deposition. 4. Use a high-purity solvent and TDPA.
Inconsistent results across samples 1. Variations in substrate preparation. 2. Inconsistent deposition parameters (time, temperature). 3. Degradation of the TDPA solution.1. Standardize the substrate cleaning and preparation protocol. 2. Precisely control the immersion time and temperature for all samples. 3. Prepare a fresh TDPA solution for each experiment.
Monolayer instability in aqueous solution (rapid degradation) 1. Use of an inappropriate substrate. 2. Exposure to a high pH (alkaline) environment. 3. Presence of degrading agents (e.g., certain metal ions).1. Choose a substrate known to form stable bonds with phosphonic acids (e.g., TiO2, Al2O3). 2. Buffer the aqueous solution to a neutral or acidic pH. 3. Use high-purity water and avoid sources of metal ion contamination.
Formation of islands or aggregates on the surface (observed via AFM) 1. Sub-optimal deposition conditions. 2. Use of a solvent that promotes aggregation.1. Adjust the concentration of the TDPA solution and the immersion time. 2. Experiment with different solvents, favoring those with a low dielectric constant. 3. Consider a post-deposition annealing step to improve monolayer ordering.[4]
Formation of byproducts on the surface 1. Reaction of the solvent with the substrate and TDPA.1. For sensitive substrates like ZnO, avoid polar solvents such as methanol (B129727) which can lead to the formation of layered metal-phosphonate byproducts.[5] Consider using non-polar solvents like toluene.[5]

Quantitative Data Summary

Table 1: Stability of Alkylphosphonic Acid Monolayers (C12-C18) on Stainless Steel (SS316L) in Various Aqueous Solutions

Aqueous Solution pH Stability Duration Observation
Acidic Solution3Up to 30 daysExcellent stability
Neutral (Milli-Q water)7Up to 30 daysExcellent stability
Physiological (PBS)7.4Up to 30 daysExcellent stability
Basic Solution11< 30 daysPartial breakdown of the monolayer observed

Data synthesized from Kosian et al., Langmuir, 2016.[2]

Table 2: Typical Water Contact Angles for Well-Ordered Octadecylphosphonic Acid (ODPA) Monolayers on Different Substrates

Substrate Advancing Water Contact Angle (°)
Amorphous TiO2110 ± 2
Titanium~114
Aluminum Oxide~115

These values for ODPA, a longer-chain phosphonic acid, are indicative of what to expect for a high-quality TDPA monolayer.

Experimental Protocols

Protocol 1: Preparation of TDPA Monolayers on a Silicon Wafer with Native Oxide
  • Substrate Cleaning:

    • Cut a silicon wafer into the desired sample size.

    • Sonciate the wafer sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the wafer under a stream of high-purity nitrogen.

    • To create a hydroxylated surface, treat the wafer with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the wafer thoroughly with deionized water and dry with nitrogen.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of TDPA in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of ethanol (B145695) and water.

    • Immerse the cleaned and dried silicon wafer in the TDPA solution for 12-24 hours at room temperature.

    • After immersion, remove the wafer from the solution and rinse it with fresh solvent to remove any physisorbed molecules.

    • Dry the wafer again under a stream of nitrogen.

  • (Optional) Annealing:

    • To improve the order of the monolayer, anneal the coated wafer at 120-140°C for 1-2 hours.[4]

Protocol 2: Characterization of TDPA Monolayer Stability using Contact Angle Goniometry
  • Initial Measurement:

    • Measure the static or advancing water contact angle of the freshly prepared TDPA monolayer at multiple points on the surface to ensure uniformity.

  • Aqueous Solution Exposure:

    • Immerse the monolayer-coated samples in the aqueous solution of interest (e.g., phosphate-buffered saline, pH-adjusted buffers).

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a sample from the solution.

  • Post-Exposure Measurement:

    • Gently rinse the sample with deionized water to remove any salts from the buffer and dry it with a gentle stream of nitrogen.

    • Measure the water contact angle again. A significant decrease in the contact angle indicates degradation or desorption of the monolayer.

Protocol 3: Assessment of Monolayer Integrity with Atomic Force Microscopy (AFM)
  • Sample Preparation:

    • Prepare a TDPA monolayer on a smooth substrate, such as a silicon wafer or freshly cleaved mica.

  • Initial Imaging:

    • Image the surface of the freshly prepared monolayer using AFM in tapping mode to characterize its topography and check for defects or island formation.

  • Aqueous Exposure and Re-imaging:

    • Expose the sample to the desired aqueous solution for a specific duration.

    • After exposure, rinse the sample with deionized water and dry it carefully.

    • Re-image the same area of the sample with AFM to observe any changes in the surface morphology, such as the appearance of pinholes or an increase in surface roughness, which would indicate monolayer degradation.

Visualizations

experimental_workflow cluster_prep Monolayer Preparation cluster_char Characterization & Stability Testing sub_clean Substrate Cleaning sub_hydrox Surface Hydroxylation sub_clean->sub_hydrox immersion Immersion sub_hydrox->immersion tdpa_sol TDPA Solution Preparation tdpa_sol->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying annealing Annealing (Optional) drying->annealing initial_char Initial Characterization (Contact Angle, AFM, XPS) annealing->initial_char aq_exposure Aqueous Exposure initial_char->aq_exposure periodic_char Periodic Characterization aq_exposure->periodic_char

Caption: Experimental workflow for the preparation and stability testing of TDPA monolayers.

degradation_pathway cluster_stressors Stressors in Aqueous Environment cluster_mechanisms Degradation Mechanisms start Stable TDPA Monolayer on Substrate high_ph High pH (Alkaline) uv_light UV Light metal_ions Metal Ions (e.g., Mn²⁺) hydrolysis Hydrolysis of P-O-Substrate Bond high_ph->hydrolysis chain_decomp Alkyl Chain Decomposition uv_light->chain_decomp metal_ions->hydrolysis desorption Desorption of TDPA Molecules hydrolysis->desorption end_state Degraded Monolayer (Loss of Hydrophobicity, Increased Defects) desorption->end_state chain_decomp->end_state

Caption: Potential degradation pathways for TDPA monolayers in aqueous solutions.

References

Technical Support Center: Degradation Mechanisms of Tetradecylphosphonic Acid (TDPA) on Various Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs).

Troubleshooting Guides

This section addresses specific issues that may arise during the formation and use of TDPA SAMs, providing potential causes and recommended solutions.

Issue 1: Incomplete or Patchy Monolayer Formation

  • Symptom: Atomic Force Microscopy (AFM) images show bare patches on the substrate, or the water contact angle is significantly lower than expected for a dense monolayer.

  • Potential Causes & Solutions:

    • Inadequate Substrate Cleaning: Organic or particulate contamination on the substrate surface can hinder the self-assembly process. Ensure a thorough cleaning procedure appropriate for your substrate is used. For silicon wafers, a piranha solution wash followed by a deionized water rinse is effective.

    • Incorrect Solvent Choice: The polarity of the solvent can significantly impact SAM formation. For some metal oxides like ZnO, polar solvents such as methanol (B129727) can lead to the formation of undesired layered zinc-TDPA compounds instead of a uniform monolayer. Using non-polar solvents like toluene (B28343) can often yield better results.

    • Sub-optimal TDPA Concentration: A concentration that is too low may result in incomplete coverage within a reasonable timeframe. Conversely, a concentration that is too high can lead to the formation of aggregates or multilayers. A typical starting concentration is 1 mM in a suitable solvent.

    • Insufficient Incubation Time: The self-assembly process requires adequate time for the molecules to organize on the surface. While initial adsorption can be rapid, achieving a well-ordered monolayer may take several hours.

Issue 2: Poor Hydrolytic Stability of the TDPA Monolayer

  • Symptom: A previously hydrophobic surface becomes more hydrophilic (decrease in water contact angle) after exposure to an aqueous environment. XPS analysis may show a decrease in the phosphorus signal.

  • Potential Causes & Solutions:

    • pH of the Aqueous Environment: Phosphonate (B1237965) SAMs are generally stable in acidic and neutral aqueous solutions but can be susceptible to hydrolysis under strongly basic conditions (pH > 10).[1] The hydrolysis involves the cleavage of the P-O-substrate bond. If your application involves basic conditions, consider the inherent limitations of the phosphonate linkage on your specific substrate.

    • Substrate Type: The hydrolytic stability of phosphonate SAMs is substrate-dependent. They exhibit high stability on titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂). However, the Si-O-P bond on silicon dioxide (SiO₂) is weaker and more prone to hydrolysis.

    • Incomplete Monolayer Formation: Defects and pinholes in the monolayer can expose the underlying substrate to the aqueous environment, accelerating the degradation of the surrounding SAM. Optimizing the SAM formation protocol to achieve a dense, well-ordered monolayer is crucial for maximizing hydrolytic stability.

Issue 3: Thermal Degradation of the TDPA Monolayer

  • Symptom: Loss of surface hydrophobicity or changes in surface chemistry (e.g., altered XPS spectra) after heating the sample.

  • Potential Causes & Solutions:

    • Exceeding Thermal Stability Limit: While the phosphonate headgroup's bond to many metal oxide surfaces is thermally robust to high temperatures, the alkyl chain of TDPA typically begins to degrade at temperatures between 200°C and 350°C.[2] The primary degradation pathway is the cleavage of the P-C bond.[2] For applications requiring high-temperature processing, it is essential to stay within the thermal budget of the TDPA molecule.

    • Oxidative Environment: Heating in the presence of oxygen can lead to oxidative degradation of the alkyl chain at lower temperatures than in an inert atmosphere. If high-temperature stability is critical, consider annealing in a vacuum or an inert gas environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for TDPA monolayers?

A1: The three primary degradation mechanisms are:

  • Hydrolytic Degradation: Cleavage of the P-O-substrate bond, which is accelerated in basic aqueous solutions.

  • Thermal Degradation: Primarily involves the cleavage of the P-C bond at elevated temperatures (typically >200°C), leading to the loss of the tetradecyl chain.[2]

  • Photodegradation: UV irradiation, especially in the presence of a photocatalytic substrate like TiO₂, can lead to the degradation of the organic moiety of the TDPA molecule.

Q2: How can I confirm the successful formation of a TDPA monolayer?

A2: Several surface-sensitive techniques can be used:

  • Water Contact Angle (WCA) Measurement: A high static water contact angle (typically >100°) is indicative of a hydrophobic surface, which is expected for a well-formed TDPA monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): The presence of a P 2p peak in the XPS spectrum confirms the presence of the phosphonate headgroup on the surface. The C 1s spectrum will show a significant increase in the aliphatic carbon signal.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology. A smooth, uniform surface is indicative of a good monolayer. It can also be used to measure the thickness of the monolayer through techniques like nanografting or by analyzing cross-sectional profiles of patterned SAMs.

Q3: Does the choice of substrate affect the stability of the TDPA monolayer?

A3: Yes, the substrate plays a crucial role in the stability of the TDPA monolayer. Phosphonic acids form highly stable bonds with many metal oxides, such as titanium dioxide, zirconium dioxide, and aluminum oxide, leading to good hydrolytic and thermal stability.[3] However, on silicon dioxide, the Si-O-P bond is more susceptible to hydrolysis.[3]

Q4: What is the "Tethering by Aggregation and Growth" (T-BAG) method for forming TDPA SAMs?

A4: The T-BAG method is a simple and effective technique for forming well-ordered phosphonic acid monolayers. It involves vertically suspending the substrate in a dilute solution of TDPA in a volatile solvent like tetrahydrofuran (B95107) (THF). As the solvent slowly evaporates, the TDPA molecules self-assemble on the substrate surface. A subsequent heating step is often employed to promote the formation of covalent bonds between the phosphonic acid headgroup and the substrate.

Quantitative Data on TDPA Degradation

The following tables summarize quantitative data related to the stability and degradation of long-chain alkylphosphonic acid monolayers, including TDPA.

Table 1: Hydrolytic Stability of Alkylphosphonic Acid Monolayers

SubstratepH ConditionObservationReference
Stainless Steel (SS316L)3 (acidic)Stable for up to 30 days[1]
Stainless Steel (SS316L)7 (neutral)Stable for up to 30 days[1]
Stainless Steel (SS316L)11 (basic)Partial breakdown observed, especially for shorter chains[1]
Titanium Dioxide (TiO₂)7.5 (physiological)Stable[3]
Silicon Dioxide (SiO₂)7.5 (physiological)Poor stability, significant hydrolysis[3]

Table 2: Thermal Stability of Alkylphosphonic Acid Monolayers

SubstrateDegradation Onset Temperature (°C)Degradation MechanismReference
Alumina (Al₂O₃)200-350Breakage of the alkyl chain[2]
Butylphosphonic acid on Si350Onset of thermal desorption[4]
Butylphosphonic acid on Si500Complete desorption[4]

Table 3: Typical Characterization Data for Pristine vs. Degraded TDPA Monolayers

Characterization TechniquePristine TDPA MonolayerDegraded TDPA Monolayer
Water Contact Angle> 100°Decreased, becomes more hydrophilic
XPS P 2p Binding Energy~133-134 eVSignal intensity decreases
AFM MorphologySmooth, uniform surfacePits, aggregates, or bare patches

Experimental Protocols

Protocol 1: Formation of TDPA SAM on Silicon Wafer using the T-BAG Method

  • Substrate Cleaning: a. Cut silicon wafers into the desired size. b. Sonicate the wafers in acetone (B3395972) for 15 minutes. c. Immerse the wafers in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. d. Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.

  • SAM Formation: a. Prepare a 1 mM solution of TDPA in anhydrous tetrahydrofuran (THF). b. Place the cleaned silicon wafer vertically in a vial containing the TDPA solution. c. Loosely cap the vial and allow the solvent to evaporate slowly over several hours in a fume hood. d. Once the solvent has completely evaporated, remove the wafer and rinse it with fresh THF to remove any physisorbed molecules. e. Dry the wafer under a stream of nitrogen.

  • Annealing: a. Place the TDPA-coated wafer in an oven and anneal at 120-140°C for 24-48 hours to promote covalent bond formation between the phosphonic acid and the native oxide layer of the silicon. b. Allow the wafer to cool to room temperature before characterization.

Protocol 2: Characterization of TDPA Monolayer Degradation

  • Induce Degradation:

    • Hydrolytic Degradation: Immerse the TDPA-coated substrate in aqueous solutions of varying pH (e.g., pH 3, 7, and 11) for different durations (e.g., 1, 7, and 30 days).

    • Thermal Degradation: Anneal the TDPA-coated substrate at various temperatures (e.g., 150°C, 250°C, 350°C) in a tube furnace under a controlled atmosphere (e.g., air or nitrogen) for a set time.

  • Post-Degradation Analysis: a. After the degradation treatment, rinse the samples with deionized water and then ethanol, and dry with a stream of nitrogen. b. Water Contact Angle Measurement: Measure the static water contact angle on the pristine and degraded samples to quantify changes in surface hydrophobicity. A significant decrease in the contact angle suggests degradation of the monolayer. c. X-ray Photoelectron Spectroscopy (XPS): Acquire high-resolution XPS spectra of the P 2p, C 1s, and relevant substrate peaks for both pristine and degraded samples. A decrease in the P 2p and C 1s signal intensities corresponding to the TDPA molecule indicates its removal from the surface. d. Atomic Force Microscopy (AFM): Image the surface topography of the pristine and degraded samples in tapping mode. Look for changes in surface morphology, such as the formation of pits, aggregates, or an increase in surface roughness, which can indicate monolayer degradation.

Visualizations

Hydrolytic_Degradation Substrate Substrate (e.g., TiO2) TDPA_SAM Intact TDPA Monolayer (Hydrophobic Surface) Substrate->TDPA_SAM P-O-Substrate Bond Degraded_SAM Degraded Monolayer (Hydrophilic Surface) TDPA_SAM->Degraded_SAM Bond Cleavage Desorbed_TDPA Desorbed TDPA Degraded_SAM->Desorbed_TDPA H2O H2O / OH- H2O->Degraded_SAM

Caption: Hydrolytic degradation of a TDPA monolayer.

Thermal_Degradation TDPA_SAM Intact TDPA Monolayer on Substrate Cleavage P-C Bond Cleavage TDPA_SAM->Cleavage Heat Heat (>200°C) Heat->TDPA_SAM Desorbed_Alkyl Desorbed Alkyl Chain Cleavage->Desorbed_Alkyl Remaining_Headgroup Phosphonate Headgroup Remains on Surface Cleavage->Remaining_Headgroup

Caption: Thermal degradation pathway of a TDPA monolayer.

Experimental_Workflow cluster_prep Sample Preparation cluster_degrade Degradation Induction cluster_analysis Analysis sub_clean Substrate Cleaning - Sonication - Piranha Etch - DI Water Rinse sam_form SAM Formation (T-BAG) - Immerse in TDPA/THF - Slow Evaporation - Annealing sub_clean->sam_form hydrolytic Hydrolytic (pH 3, 7, 11) sam_form->hydrolytic Pristine Sample thermal Thermal (150-350°C) sam_form->thermal Pristine Sample photo Photodegradation (UV Exposure) sam_form->photo Pristine Sample wca WCA hydrolytic->wca thermal->wca photo->wca xps XPS wca->xps afm AFM xps->afm

Caption: Experimental workflow for studying TDPA degradation.

References

Technical Support Center: Optimizing Tetradecylphosphonic Acid (TDPA) Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs). The following sections offer insights into optimizing the annealing temperature to achieve high-quality, stable TDPA SAMs for your applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the purpose of annealing TDPA SAMs?

Annealing is a critical post-deposition step that serves several key functions to improve the quality of TDPA SAMs. The primary goals of annealing are to:

  • Enhance Chemical Bonding: Thermal energy promotes the conversion of physisorbed TDPA molecules, which are loosely bound to the substrate, into chemisorbed molecules. This creates strong, covalent-like bonds between the phosphonic acid headgroup and the metal oxide surface, significantly increasing the stability of the monolayer.

  • Improve Molecular Ordering and Packing Density: Annealing provides the necessary energy for the TDPA molecules to rearrange themselves into a more ordered, crystalline-like structure. This results in a denser, more closely packed monolayer, which is crucial for forming an effective barrier and achieving consistent surface properties.

  • Remove Trapped Solvent: The annealing process helps to evaporate any residual solvent molecules that may be trapped within the monolayer during the deposition process. The removal of these contaminants leads to a more uniform and defect-free SAM.

Q2: What is the recommended annealing temperature for TDPA SAMs?

While the optimal annealing temperature can vary slightly depending on the substrate, a general guideline for TDPA SAMs on common metal oxides like aluminum oxide and silicon dioxide is between 120°C and 150°C .

  • Below 120°C: The energy may be insufficient to drive the complete conversion to a well-ordered, chemisorbed monolayer, potentially leaving a less stable film.

  • Above 150°C: There is a risk of inducing thermal degradation of the alkyl chains or causing disorder within the SAM, which can compromise its integrity and performance. For instance, some studies on similar long-chain phosphonic acids on aluminum oxide have shown that annealing at 200°C can lead to decreased ordering.[1]

It is always recommended to perform a temperature gradient study within this range to determine the optimal temperature for your specific substrate and experimental setup.

Q3: My TDPA SAM shows poor hydrophobicity (low water contact angle) after annealing. What are the possible causes and solutions?

A low water contact angle suggests an incomplete or disordered SAM. Here are some common causes and troubleshooting steps:

Potential Cause Suggested Solution / Troubleshooting Step
Incomplete Annealing Ensure the annealing temperature is within the optimal range (120-150°C) and that the annealing time is sufficient (typically 30-60 minutes).
Substrate Contamination Implement a rigorous substrate cleaning protocol before SAM deposition. Organic residues or particulate matter can inhibit the formation of a dense monolayer.
Degraded TDPA Solution Use a fresh solution of TDPA for deposition. Over time, phosphonic acids can degrade or form aggregates in solution.
Sub-optimal Deposition Optimize the immersion time and TDPA concentration during the deposition step to ensure complete initial surface coverage.
Annealing Temperature Too High Exceeding the optimal annealing temperature can cause the alkyl chains to disorder, leading to a more hydrophilic surface. Try reducing the annealing temperature.

Q4: How can I verify the quality of my annealed TDPA SAM?

Several surface characterization techniques are essential for confirming the formation of a high-quality TDPA SAM:

  • Contact Angle Goniometry: This is a quick and straightforward method to assess the hydrophobicity and uniformity of the SAM. A high static water contact angle (typically >100° for a well-ordered TDPA SAM) indicates a dense and well-ordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical bonding at the surface. It can be used to confirm the presence of phosphorus from the TDPA and to study the nature of the bond between the phosphonic acid and the substrate.

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology of the SAM at the nanoscale. It can reveal information about the completeness of the monolayer, the presence of defects or aggregates, and the surface roughness.

Q5: I am observing inconsistencies and poor reproducibility in my TDPA SAM fabrication. What should I check?

Reproducibility issues often stem from subtle variations in the experimental process. Here are key factors to control:

Factor Recommendation
Substrate Preparation Use a consistent and thorough cleaning procedure for every experiment. The quality of the substrate surface is paramount.
TDPA Solution Prepare fresh TDPA solution for each batch of experiments to avoid issues with solution degradation or concentration changes.
Environmental Conditions Control the humidity and temperature of the deposition and annealing environment, as these can influence the self-assembly process.
Annealing Process Ensure a uniform and stable temperature across the entire substrate during annealing. Use a calibrated oven or hotplate.

Experimental Protocols

Protocol 1: Deposition and Annealing of TDPA SAM on Silicon Dioxide
  • Substrate Cleaning:

    • Sonciate silicon wafers with a native oxide layer in acetone (B3395972), followed by isopropanol (B130326), for 15 minutes each.

    • Dry the wafers under a stream of dry nitrogen.

    • Treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of TDPA in anhydrous toluene (B28343).

    • Immerse the cleaned silicon wafers in the TDPA solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Deposition Rinsing:

    • Remove the wafers from the TDPA solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the wafers under a stream of dry nitrogen.

  • Annealing:

    • Place the TDPA-coated wafers in a pre-heated oven or on a hotplate at a temperature between 120°C and 150°C for 30-60 minutes.

    • Allow the wafers to cool down to room temperature slowly.

Protocol 2: Deposition and Annealing of TDPA SAM on Aluminum Oxide
  • Substrate Cleaning:

    • Clean aluminum-coated substrates by sonicating in a sequence of acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Expose the substrates to a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and create a uniform oxide layer.

  • SAM Deposition:

    • Prepare a 1 mM solution of TDPA in a 2-propanol/water mixture (e.g., 3:1 v/v).

    • Immerse the cleaned substrates in the TDPA solution for 1-2 hours at room temperature.

  • Post-Deposition Rinsing:

    • Rinse the substrates with fresh 2-propanol to remove non-adsorbed molecules.

    • Dry under a stream of nitrogen.

  • Annealing:

    • Anneal the substrates in an oven at 150°C for 1 hour.[1]

    • Let the substrates cool to room temperature before further characterization or use.

Quantitative Data Summary

The following tables summarize the expected outcomes from the characterization of TDPA SAMs before and after annealing. The values are based on typical results for long-chain phosphonic acid SAMs.

Table 1: Expected Water Contact Angles

Sample Expected Static Water Contact Angle (θ) Interpretation
Clean SiO₂ or Al₂O₃ Substrate< 20°Hydrophilic surface
TDPA SAM (Before Annealing)90° - 100°Partial formation of a hydrophobic layer
TDPA SAM (After Optimal Annealing)> 105°Well-ordered, dense hydrophobic monolayer

Table 2: Expected Surface Roughness from AFM

Sample Expected Root Mean Square (RMS) Roughness Interpretation
Clean SubstrateDependent on substrate qualityBaseline roughness
TDPA SAM (Before Annealing)Slightly higher than bare substratePresence of physisorbed molecules and less ordering
TDPA SAM (After Optimal Annealing)Lower than unannealed SAM, approaching substrate roughnessFormation of a uniform and smooth monolayer

Visualizing the Annealing Process

The following diagrams illustrate the logical workflow of TDPA SAM formation and the effect of annealing on the molecular arrangement.

experimental_workflow sub_prep Substrate Preparation deposition TDPA Solution Deposition sub_prep->deposition Cleaned Substrate rinsing Post-Deposition Rinsing deposition->rinsing Coated Substrate annealing Thermal Annealing rinsing->annealing Physisorbed Layer characterization Surface Characterization annealing->characterization Chemisorbed SAM annealing_effect before Before Annealing Loosely packed molecules Physisorbed & some chemisorbed Trapped solvent molecules after After Annealing Densely packed, ordered monolayer Primarily chemisorbed Solvent removed before->after Heat (120-150°C)

References

Technical Support Center: Synthesis and Purification of Tetradecylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tetradecylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield in Michaelis-Arbuzov Reaction

Q: My Michaelis-Arbuzov reaction for the synthesis of diethyl tetradecylphosphonate is giving a low yield. What are the possible causes and solutions?

A: Low yields in the Michaelis-Arbuzov reaction can stem from several factors. Here are some common causes and troubleshooting steps:

  • Reagent Quality: Ensure that the triethyl phosphite (B83602) is of high purity and has not been oxidized by air. It is recommended to use freshly opened or distilled triethyl phosphite. The 1-bromotetradecane (B124005) should also be pure and free from impurities that could cause side reactions.

  • Reaction Temperature and Time: The reaction typically requires heating.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions, such as the pyrolysis of the ester.[2] Monitor the reaction progress using techniques like TLC or ³¹P NMR spectroscopy to determine the optimal reaction time.[3]

  • Steric Hindrance: While 1-bromotetradecane is a primary alkyl halide and should react well, ensure that there are no bulky substituents near the reaction center if you are using a different substrate. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.[3]

  • Side Reactions: A possible side reaction is the Perkow reaction, especially if there are carbonyl groups present in the starting materials.[4] This is less of a concern with simple alkyl halides like 1-bromotetradecane.

Problem 2: Persistent Emulsion During Aqueous Workup

Q: I am struggling with a persistent emulsion during the aqueous wash of the reaction mixture. How can I break it?

A: Emulsion formation is a very common issue in the synthesis of this compound, as the product itself has amphiphilic properties and can act as a surfactant.[1] Here are several techniques to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Stirring/Swirling: Avoid vigorous shaking during the extraction. Instead, gently swirl or stir the mixture to minimize emulsion formation.

  • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning it can effectively separate the layers.

  • Heating: Gentle heating of the separatory funnel in a warm water bath can sometimes help to break the emulsion, but be cautious with flammable organic solvents.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

Problem 3: Product is a Sticky, Oily, or Hygroscopic Solid

Q: After purification, my this compound is a sticky oil or a waxy, hygroscopic solid that is difficult to handle. How can I obtain a crystalline, free-flowing powder?

A: The physical properties of long-chain phosphonic acids can make them challenging to handle.[4] Here are some strategies to obtain a more manageable solid:

  • Recrystallization: This is a key step for purification and obtaining a crystalline product.[1]

    • Solvent Selection: Hexane is a commonly used solvent for the recrystallization of this compound.[1] Other potential solvent systems include mixtures of acetone/water or acetonitrile/water.[4] The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization. Seeding with a small crystal of the pure product can help induce crystallization.[5]

  • Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystallinity and handling properties.[4]

    • Sodium Salt: This can be formed by treating the acid with a sodium base.

    • Amine Salts: Forming a salt with an amine like dicyclohexylamine (B1670486) can often yield a highly crystalline solid.[4]

  • Lyophilization (Freeze-Drying): While this may not always produce a crystalline solid, it can result in a fluffy, easier-to-handle powder.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is a two-step process:

  • Michaelis-Arbuzov Reaction: 1-bromotetradecane is reacted with a trialkyl phosphite (commonly triethyl phosphite) to form the corresponding dialkyl tetradecylphosphonate.[2][4]

  • Hydrolysis: The resulting phosphonate (B1237965) ester is then hydrolyzed, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid), to yield this compound.[1][2]

Q2: What are the typical byproducts of the Michaelis-Arbuzov reaction?

A2: The main byproduct of the reaction is an alkyl halide formed from the dealkylation of the phosphonium (B103445) intermediate.[2] For example, if you use triethyl phosphite, ethyl bromide will be a byproduct. If the reaction temperature is too high, you might also see byproducts from the decomposition of the starting materials or the product.[2]

Q3: Can I use other alkyl halides besides 1-bromotetradecane?

A3: Yes, the Michaelis-Arbuzov reaction is generally applicable to a range of primary alkyl halides.[4] The reactivity order is typically R-I > R-Br > R-Cl.

Purification

Q4: What are the main challenges in purifying this compound?

A4: The primary challenges are:

  • Physical State: The crude product is often a sticky, waxy solid or oil, which can be difficult to handle and purify.[4]

  • Hygroscopicity: The phosphonic acid group is polar and can readily absorb moisture from the air, making the product difficult to dry completely.[4]

  • Amphiphilic Nature: The molecule has a long, nonpolar alkyl chain and a polar phosphonic acid head, giving it surfactant-like properties that can lead to emulsion formation during workup.[1]

  • Removal of Byproducts: It is crucial to remove unreacted starting materials and byproducts from the hydrolysis step (e.g., excess acid).

Q5: What is the best way to monitor the purity of the final product?

A5: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure and assessing purity. The absence of signals from the ethyl groups of the phosphonate ester in the final product is a good indicator of complete hydrolysis.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

  • Chromatography: While challenging due to the polarity of the phosphonic acid group, techniques like HPLC on specialized columns (e.g., porous graphitic carbon) can be used for purity analysis.[6]

Data Presentation

The following table summarizes illustrative reaction conditions and expected outcomes for the synthesis of phosphonates via the Michaelis-Arbuzov reaction. Note that these are for benzyl (B1604629) phosphonates and serve as a general guide; optimization for this compound may be required.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneNeat150-1602-4Variable[3]
CeCl₃·7H₂O-SiO₂ (10)Solvent-free40885.3[3]
ZnBr₂ (20)DichloromethaneRoom Temp193[3]
InBr₃ (20)DichloromethaneRoom Temp1.592[3]
nano-BF₃-SiO₂[bbim]Br (Ionic Liquid)801.594[3]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Tetradecylphosphonate (Michaelis-Arbuzov Reaction)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1-bromotetradecane

  • Triethyl phosphite

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Add 1-bromotetradecane (1 equivalent) and triethyl phosphite (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 140-160°C.

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The remaining crude diethyl tetradecylphosphonate can be purified by further vacuum distillation or used directly in the next step.

Protocol 2: Hydrolysis of Diethyl Tetradecylphosphonate

Materials:

  • Crude diethyl tetradecylphosphonate

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343) (for azeotropic removal of water)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the crude diethyl tetradecylphosphonate with an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. The hydrolysis of phosphonate esters can be slow.[1]

  • Monitor the reaction by TLC or NMR to confirm the disappearance of the starting material.

  • After cooling, remove the excess HCl and water under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual water. Repeat this step if necessary.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as hexane.[1]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Step 1: Michaelis-Arbuzov Reaction cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start 1-Bromotetradecane + Triethyl Phosphite reaction Heat (140-160°C) Inert Atmosphere start->reaction product1 Crude Diethyl Tetradecylphosphonate reaction->product1 hydrolysis_reagents Concentrated HCl Reflux product1->hydrolysis_reagents crude_acid Crude Tetradecylphosphonic Acid hydrolysis_reagents->crude_acid workup Aqueous Workup (Potential Emulsion) crude_acid->workup recrystallization Recrystallization (e.g., from Hexane) workup->recrystallization final_product Pure Tetradecylphosphonic Acid recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Stage cluster_purification_issues Purification Stage start Problem Encountered low_yield Low Yield in Michaelis-Arbuzov incomplete_hydrolysis Incomplete Hydrolysis emulsion Persistent Emulsion oily_product Product is Oily/Sticky check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature/Time low_yield->optimize_temp increase_reflux Increase Reflux Time incomplete_hydrolysis->increase_reflux check_acid_conc Ensure Acid is Concentrated incomplete_hydrolysis->check_acid_conc add_brine Add Saturated Brine emulsion->add_brine centrifuge Centrifuge the Mixture emulsion->centrifuge gentle_swirl Avoid Vigorous Shaking emulsion->gentle_swirl recrystallize Recrystallize from Appropriate Solvent oily_product->recrystallize form_salt Form a Crystalline Salt (e.g., with Dicyclohexylamine) oily_product->form_salt solution solution check_reagents->solution Leads to Solution optimize_temp->solution Leads to Solution increase_reflux->solution Leads to Solution check_acid_conc->solution Leads to Solution add_brine->solution Leads to Solution centrifuge->solution Leads to Solution gentle_swirl->solution Leads to Solution recrystallize->solution Leads to Solution form_salt->solution Leads to Solution

Caption: Logical relationship for troubleshooting common issues in the synthesis and purification process.

References

Technical Support Center: Controlling Tetradecylphosphonic Acid (TDPA) Surface Coverage on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the surface coverage of tetradecylphosphonic acid (TDPA) on various nanoparticles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in experimental design and execution.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of nanoparticles with TDPA.

Problem Potential Causes Recommended Solutions
Low TDPA Surface Coverage 1. Incomplete Ligand Exchange: The original ligands on the nanoparticle surface are not fully displaced by TDPA.[1] 2. Insufficient TDPA Concentration: The concentration of TDPA in the reaction mixture is too low to achieve the desired surface density. 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration for the ligand exchange to reach equilibrium.[2] 4. Suboptimal Reaction Temperature: The temperature is not high enough to provide the necessary activation energy for efficient ligand exchange.1. Optimize Ligand Exchange Conditions: Increase the molar excess of TDPA relative to the existing surface ligands. Consider performing repeated ligand exchange steps.[1] 2. Increase TDPA Concentration: Systematically increase the concentration of TDPA in the reaction solution. Refer to Table 2 for guidance on the effect of concentration. 3. Extend Reaction Time: Increase the reaction time to allow for complete ligand exchange. Monitor the surface coverage at different time points to determine the optimal duration.[2] 4. Increase Reaction Temperature: Gradually increase the reaction temperature, while monitoring nanoparticle stability, to enhance the kinetics of the ligand exchange process.
Nanoparticle Aggregation during Functionalization 1. Poor Colloidal Stability: The nanoparticles are not stable in the chosen solvent, leading to aggregation upon addition of TDPA or during the washing steps. 2. Incomplete Surface Coverage: Patches of the nanoparticle surface remain uncoated, leading to inter-particle attraction and aggregation.[3] 3. Inappropriate Solvent: The solvent used does not adequately disperse the nanoparticles or solubilize the TDPA.1. Ensure Initial Nanoparticle Stability: Confirm the colloidal stability of the nanoparticles in the reaction solvent before adding TDPA using Dynamic Light Scattering (DLS). 2. Optimize TDPA Coverage: Ensure sufficient TDPA concentration and reaction time to achieve a uniform and dense surface coating, which enhances steric stabilization.[3] 3. Solvent Selection: Choose a solvent that is a good dispersant for the nanoparticles and a good solvent for TDPA. For metal oxides, polar solvents are often suitable.
Inconsistent Batch-to-Batch Surface Coverage 1. Variability in Nanoparticle Synthesis: Inconsistencies in the size, shape, or surface chemistry of the nanoparticle batches. 2. Inconsistent Reaction Conditions: Variations in temperature, stirring rate, or reaction time between batches. 3. Purity of Reagents: Differences in the purity of TDPA or solvents used.1. Standardize Nanoparticle Production: Implement strict quality control for nanoparticle synthesis to ensure consistent properties. 2. Maintain Consistent Parameters: Precisely control all reaction parameters, including temperature, stirring speed, and duration for every batch. 3. Use High-Purity Reagents: Ensure the use of high-purity TDPA and solvents to minimize variability.
Difficulty in Removing Excess TDPA 1. Strong Physisorption: Excess TDPA is strongly adsorbed to the nanoparticle surface and is not easily removed by simple washing. 2. Inefficient Washing Procedure: The washing and centrifugation steps are not sufficient to remove all unbound TDPA.1. Optimize Washing Solvent: Use a solvent that is good for solubilizing TDPA but does not cause nanoparticle aggregation. 2. Increase Washing Steps: Perform multiple cycles of washing and centrifugation/redispersion to ensure complete removal of unbound ligand.

Frequently Asked Questions (FAQs)

Q1: What factors primarily influence the binding of TDPA to nanoparticle surfaces?

A1: The primary factors include the pH of the solution, the choice of solvent, the concentration of TDPA, the reaction temperature, and the reaction time. The nature of the nanoparticle material (e.g., TiO₂, ZnO, Zirconia) and its surface chemistry also play a crucial role.

Q2: How can I quantify the surface coverage of TDPA on my nanoparticles?

A2: Several techniques can be used for quantification. Thermogravimetric Analysis (TGA) is a common method to determine the mass of the organic ligand on the inorganic nanoparticle core. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR, can also be used to determine the ligand density.

Q3: What is the expected effect of increasing TDPA concentration on the surface coverage?

A3: Generally, increasing the TDPA concentration will lead to a higher surface grafting density up to a saturation point, where the nanoparticle surface becomes fully covered.[4]

Q4: Can the reaction time and temperature be optimized to control TDPA coverage?

A4: Yes, both reaction time and temperature are critical parameters. Longer reaction times and higher temperatures typically lead to more complete ligand exchange and higher surface coverage, until a plateau is reached.[2][5] However, excessive temperatures can lead to nanoparticle degradation or aggregation.

Q5: How does TDPA functionalization affect the colloidal stability of nanoparticles?

A5: Successful functionalization with TDPA, which has a long alkyl chain, generally improves the colloidal stability of nanoparticles in non-polar solvents due to steric hindrance. The effect on stability in aqueous solutions will depend on the pH and the resulting surface charge.

Q6: What is a typical sign of incomplete ligand exchange?

A6: Incomplete ligand exchange can result in a heterogeneous nanoparticle population with varying surface properties. This may manifest as partial aggregation, inconsistent results in characterization techniques like DLS, and lower than expected thermal stability in TGA.[1]

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the surface properties of TDPA-functionalized nanoparticles.

Table 1: Effect of TDPA Concentration on Zeta Potential of Zirconia Nanoparticles

TDPA Concentration (mM)Zeta Potential (mV)Reference
0 (bare ZrO₂)+35.2 ± 2.1Fictionalized Data
0.1-15.8 ± 1.5Fictionalized Data
0.5-28.4 ± 1.9Fictionalized Data
1.0-35.1 ± 2.3Fictionalized Data
2.0-36.5 ± 2.0Fictionalized Data

Note: Data is illustrative and based on general trends. The isoelectric point of bare zirconia nanoparticles is typically around pH 6-7. The negative shift in zeta potential upon TDPA functionalization is due to the deprotonated phosphonic acid groups on the surface.

Table 2: Influence of Reaction Time and Temperature on TDPA Grafting Density on TiO₂ Nanoparticles

Reaction Time (hours)Reaction Temperature (°C)Grafting Density (molecules/nm²)Reference
4602.1 ± 0.2Fictionalized Data
8603.5 ± 0.3Fictionalized Data
12604.2 ± 0.2Fictionalized Data
24604.3 ± 0.3Fictionalized Data
12403.1 ± 0.2Fictionalized Data
12804.8 ± 0.4Fictionalized Data

Note: Data is illustrative and based on general trends observed for ligand exchange reactions on metal oxide nanoparticles.[2][5]

Experimental Protocols

Protocol 1: TDPA Functionalization of Metal Oxide Nanoparticles (e.g., ZnO)

This protocol is adapted for TDPA from a general procedure for functionalizing ZnO nanoparticles.[6]

Materials:

  • Metal oxide nanoparticles (e.g., ZnO)

  • This compound (TDPA)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (optional, as catalyst)

  • Ultrasonic bath

  • Magnetic stirrer

Procedure:

  • Dispersion of Nanoparticles: Disperse a known amount of metal oxide nanoparticles (e.g., 100 mg) in absolute ethanol (e.g., 10 mL) in a flask.

  • Sonication: Sonicate the dispersion for 1 hour to ensure the nanoparticles are well-dispersed.

  • Addition of TDPA: Under vigorous stirring, add a solution of TDPA in ethanol to the nanoparticle dispersion. The amount of TDPA should be calculated to achieve the desired surface coverage (a molar excess is typically used for complete coverage).

  • Catalyst Addition (Optional): Add a small amount of glacial acetic acid (e.g., 100 µL) to catalyze the reaction.

  • Reaction: Allow the reaction to proceed under continuous stirring for a specified time (e.g., 4-24 hours) and at a controlled temperature (e.g., room temperature to 60°C).

  • Washing: After the reaction, collect the functionalized nanoparticles by centrifugation.

  • Purification: Remove the supernatant and redisperse the nanoparticles in fresh ethanol. Repeat the washing/centrifugation cycle at least three times to remove any unbound TDPA.

  • Drying: Dry the final product under vacuum.

Protocol 2: Quantification of TDPA Surface Coverage using Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the dried TDPA-functionalized nanoparticles into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • The weight loss observed in the temperature range corresponding to the decomposition of TDPA is used to calculate the amount of organic ligand on the nanoparticle surface.

    • The grafting density can be calculated using the following formula: Grafting Density (molecules/nm²) = [(Mass loss / Molecular weight of TDPA) * Avogadro's number] / (Total surface area of nanoparticles)

Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

Equipment:

  • DLS and Zeta Potential Analyzer

Procedure:

  • Sample Preparation: Prepare a dilute, stable dispersion of the TDPA-functionalized nanoparticles in a suitable solvent (e.g., ethanol or deionized water, depending on the desired measurement).

  • DLS Measurement:

    • Transfer the dispersion to a clean cuvette.

    • Place the cuvette in the DLS instrument and measure the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the dispersion to a zeta potential cell.

    • Place the cell in the instrument and measure the zeta potential. This provides information about the surface charge and colloidal stability of the functionalized nanoparticles.

Visualizations

Experimental_Workflow Experimental Workflow for TDPA Functionalization and Characterization cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization NP_Synth Nanoparticle Synthesis Dispersion Dispersion in Solvent NP_Synth->Dispersion TDPA_Add Addition of TDPA Solution Dispersion->TDPA_Add Reaction Ligand Exchange Reaction TDPA_Add->Reaction Washing Washing & Purification Reaction->Washing TGA TGA for Surface Coverage Washing->TGA DLS DLS for Size & Aggregation Washing->DLS Zeta Zeta Potential for Stability Washing->Zeta NMR NMR for Ligand Confirmation Washing->NMR

Caption: Workflow for TDPA functionalization of nanoparticles and subsequent characterization.

Troubleshooting_Logic Troubleshooting Logic for Low Surface Coverage Start Low TDPA Surface Coverage Observed Check_Params Review Reaction Parameters Start->Check_Params Check_Conc Is TDPA Concentration Sufficiently High? Check_Params->Check_Conc Check_Time Is Reaction Time Long Enough? Check_Conc->Check_Time Yes Increase_Conc Increase TDPA Concentration Check_Conc->Increase_Conc No Check_Temp Is Reaction Temperature Optimal? Check_Time->Check_Temp Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Increase_Temp Increase Reaction Temperature Check_Temp->Increase_Temp No Repeat_Exchange Consider Repeated Ligand Exchange Check_Temp->Repeat_Exchange Yes

Caption: Decision tree for troubleshooting low TDPA surface coverage on nanoparticles.

References

Technical Support Center: Minimizing Defects in Tetradecylphosphonic Acid (TDPA) Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing defects during the formation of tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in TDPA monolayers?

A1: Common defects in phosphonic acid SAMs, including those with TDPA, can be categorized as follows:

  • Molecular-level defects: These include gauche defects (disruptions in the all-trans alignment of the alkyl chains), vacancies (missing molecules), and disordered domains.

  • Microscale defects: Pinholes, which are small voids in the monolayer exposing the underlying substrate, are a frequent issue.[1][2] Aggregates or clusters of TDPA molecules that are not covalently bound to the surface can also be present.

  • Interfacial defects: Incomplete covalent bonding to the substrate can lead to a less stable monolayer. The presence of residual contaminants at the substrate-monolayer interface can also be considered a defect.

Q2: How does the choice of solvent affect the quality of the TDPA monolayer?

A2: The solvent plays a critical role in the self-assembly process. For phosphonic acids on oxide surfaces like the native oxide of silicon, non-polar solvents are generally preferred. Solvents with low dielectric constants that do not strongly interact with the substrate tend to produce more stable and higher-density monolayers.[3] In contrast, polar solvents can disrupt the formation of well-ordered SAMs.[4]

Q3: Why is annealing an important step in TDPA monolayer formation?

A3: Annealing after the initial deposition of the TDPA monolayer is crucial for several reasons. It provides the thermal energy required to promote the covalent bonding between the phosphonic acid headgroup and the hydroxyl groups on the substrate surface. This process enhances the stability and adhesion of the monolayer.[5] Annealing can also help to reduce the density of defects by allowing for molecular rearrangement and the formation of a more ordered and densely packed film.

Q4: What is the expected thickness and molecular packing density of a high-quality TDPA monolayer?

A4: While specific data for TDPA is limited, data for the closely related octadecylphosphonic acid (ODPA) on silicon oxide provides a good estimate. A well-formed monolayer is expected to have a thickness of approximately 1.8 to 1.9 nm.[6] The molecular packing density for a close-packed alkyl chain monolayer is around 18.5 Ų per molecule, corresponding to a surface coverage of approximately 0.90 nmol/cm².[6]

Troubleshooting Guide

Problem: The resulting TDPA monolayer is patchy and incomplete.

Potential CauseSuggested Solution/Troubleshooting Step
Inadequate Substrate Cleaning Organic or particulate contamination on the substrate surface can inhibit the self-assembly process. Implement a rigorous cleaning protocol. For silicon substrates with a native oxide layer, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a UV-ozone treatment is effective at removing organic contaminants and hydroxylating the surface.[7]
Sub-optimal Solvent Choice As mentioned in the FAQs, polar solvents can hinder the formation of a dense monolayer. Switch to a non-polar solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343) to facilitate the self-assembly process on the hydrophilic oxide surface.[3][4]
Insufficient Reaction Time The self-assembly process requires adequate time for the TDPA molecules to adsorb to the surface and arrange into an ordered monolayer. Ensure a sufficient immersion time in the TDPA solution, typically on the order of hours.
Low TDPA Concentration A very low concentration of TDPA in the deposition solution may not provide enough molecules at the substrate surface to form a complete monolayer. While high concentrations can lead to multilayer formation, ensure the concentration is adequate, typically in the millimolar range.

Problem: The monolayer exhibits a high density of pinholes.

Potential CauseSuggested Solution/Troubleshooting Step
Contamination in the Deposition Environment Airborne particulates or moisture can lead to the formation of pinholes.[1] Conduct the self-assembly process in a clean environment, such as a cleanroom or a glovebox with a controlled atmosphere.
Gases Trapped in the Substrate Outgassing from the substrate during the annealing process can create voids in the monolayer.[1] Pre-heating the substrate before immersion in the TDPA solution can help to drive off trapped gases.
Incomplete Initial Monolayer Formation If the initial self-assembly is incomplete, subsequent annealing will not be able to form a continuous film. Optimize the deposition parameters (solvent, concentration, time) to ensure a complete initial layer before annealing.

Problem: The TDPA monolayer shows poor stability and delaminates easily.

Potential CauseSuggested Solution/Troubleshooting Step
Incomplete Covalent Bonding The monolayer may be primarily composed of physisorbed molecules if the covalent bond formation is not complete. This is often due to insufficient annealing. Optimize the annealing temperature and duration. For phosphonic acids on silicon oxide, annealing at temperatures around 120-140°C for several hours is a common practice.[5]
Presence of a Water Layer at the Interface A layer of water molecules at the substrate surface can interfere with the direct bonding of the phosphonic acid headgroups. Ensure the substrate is thoroughly dried after the cleaning step and before immersion in the TDPA solution. Using anhydrous solvents is also recommended.
Degradation of the Substrate Surface Repeated or harsh cleaning procedures can damage the substrate surface, leading to poor adhesion of the monolayer. Characterize the substrate surface roughness using Atomic Force Microscopy (AFM) to ensure it is suitable for monolayer formation.

Experimental Protocols

1. Substrate Cleaning (Silicon with Native Oxide)

  • Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄).

    • Immerse the silicon substrate in the freshly prepared piranha solution for 10-15 minutes.

    • Carefully remove the substrate and rinse it extensively with deionized (DI) water.

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • UV-Ozone Cleaning

    • Ensure the substrate is free from bulk contaminants by first sonicating it in a series of solvents such as acetone, and isopropanol.

    • Place the substrate in a UV-ozone cleaner.

    • Expose the substrate to UV radiation for 15-20 minutes.

    • Use the substrate immediately after cleaning.

2. TDPA Monolayer Formation (Solution Deposition)

Note: This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method developed for long-chain alkylphosphonic acids.[6]

  • Prepare a 1 mM solution of this compound (TDPA) in anhydrous tetrahydrofuran (THF).

  • Place the cleaned and dried silicon substrate vertically in a beaker containing the TDPA solution.

  • Allow the solvent to evaporate slowly over several hours until the liquid level is below the substrate.

  • Remove the substrate and place it in an oven.

  • Anneal the substrate at 120-140°C for 24-48 hours to promote covalent bond formation.

  • After annealing, sonicate the substrate in fresh THF to remove any physisorbed multilayers.

  • Rinse the substrate with THF and dry with a stream of nitrogen.

Quantitative Data

Table 1: Influence of Solvent on Phosphonic Acid Monolayer Quality on Oxide Surfaces

SolventDielectric ConstantMonolayer QualityReference
Tetrahydrofuran (THF)7.5High density, stable[3]
Ethyl Ether4.3High density, stable[3]
Acetone21Lower density, less stable[3]
Methanol33Disrupted formation[3][4]
Water80Disrupted formation[3]

Table 2: Characterization Data for Alkylphosphonic Acid Monolayers on Silicon Oxide

(Data primarily from studies on Octadecylphosphonic Acid (ODPA), a close structural analog of TDPA)

ParameterTypical ValueCharacterization TechniqueReference
Thickness 1.8 - 1.9 nmAFM, X-ray Reflectivity[6]
Surface Coverage ~0.90 nmol/cm²Quartz Crystal Microbalance (QCM)[6]
Area per Molecule ~18.5 ŲCalculated from QCM data[6]
RMS Roughness ~0.26 nm (on a substrate with 0.21 nm roughness)Atomic Force Microscopy (AFM)[6]
Water Contact Angle > 110°Contact Angle Goniometry-

Visualizations

Experimental_Workflow Experimental Workflow for TDPA Monolayer Formation cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post_processing Post-Processing cluster_characterization Characterization Solvent_Wash Solvent Wash (Acetone, Isopropanol) Piranha_Clean Piranha/UV-Ozone Cleaning Solvent_Wash->Piranha_Clean DI_Rinse DI Water Rinse Piranha_Clean->DI_Rinse N2_Dry Nitrogen Drying DI_Rinse->N2_Dry Immersion Substrate Immersion N2_Dry->Immersion Prepare_Solution Prepare 1 mM TDPA in Anhydrous THF Prepare_Solution->Immersion Evaporation Slow Solvent Evaporation Immersion->Evaporation Annealing Annealing (120-140°C, 24-48h) Evaporation->Annealing Sonication Sonication in THF Annealing->Sonication Final_Rinse_Dry Final Rinse & Dry Sonication->Final_Rinse_Dry AFM AFM Final_Rinse_Dry->AFM XPS XPS Final_Rinse_Dry->XPS Contact_Angle Contact Angle Final_Rinse_Dry->Contact_Angle

Caption: Workflow for TDPA monolayer formation and characterization.

Troubleshooting_Logic Troubleshooting Logic for Defective TDPA Monolayers Start Defective Monolayer Observed Incomplete_Coverage Incomplete Coverage? Start->Incomplete_Coverage High_Pinholes High Pinhole Density? Incomplete_Coverage->High_Pinholes No Check_Cleaning Verify Substrate Cleaning (Piranha/UV-Ozone) Incomplete_Coverage->Check_Cleaning Yes Poor_Stability Poor Stability? High_Pinholes->Poor_Stability No Clean_Environment Control Deposition Environment (Cleanroom/Glovebox) High_Pinholes->Clean_Environment Yes Optimize_Annealing Optimize Annealing (Temperature & Duration) Poor_Stability->Optimize_Annealing Yes Check_Solvent Use Non-Polar Solvent (e.g., THF) Check_Cleaning->Check_Solvent Check_Time_Conc Optimize Deposition Time & Concentration Check_Solvent->Check_Time_Conc Preheat_Substrate Pre-heat Substrate to Outgas Clean_Environment->Preheat_Substrate Ensure_Dryness Ensure Substrate and Solvent are Anhydrous Optimize_Annealing->Ensure_Dryness

Caption: Troubleshooting logic for common TDPA monolayer defects.

References

Technical Support Center: Tetradecylphosphonic Acid (TDPA) SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formation of tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs). The choice of solvent is a critical parameter that significantly influences the quality, ordering, and stability of the resulting monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in TDPA SAM formation?

A1: The solvent plays a crucial role in dissolving the TDPA molecules, transporting them to the substrate surface, and influencing the intermolecular interactions that govern the ordering and packing of the SAM. The solvent's properties, such as polarity, can significantly impact the final quality of the monolayer.

Q2: How does solvent polarity affect the quality of TDPA SAMs?

A2: Solvent polarity is a critical factor. Generally, for phosphonic acid SAMs on metal oxide surfaces, less polar (non-polar) solvents are preferred. Polar solvents can sometimes lead to the formation of undesirable byproducts or result in poorly packed and disordered monolayers by disrupting the intermolecular chain-chain interactions.[1][2] For instance, on ZnO surfaces, non-polar solvents like toluene (B28343) promote the formation of well-defined SAMs, whereas polar solvents such as methanol (B129727) can cause the formation of layered zinc-phosphonate byproducts.[3]

Q3: What are the most commonly used solvents for TDPA SAM formation?

A3: A range of solvents can be used, with the choice often depending on the substrate material. Common solvents include ethanol (B145695), isopropanol, tetrahydrofuran (B95107) (THF), and toluene. For many applications, high-purity, anhydrous solvents are recommended to prevent unwanted side reactions.

Q4: How can I characterize the quality of my TDPA SAM?

A4: Several surface-sensitive techniques can be used to assess the quality of your TDPA SAM. These include:

  • Contact Angle Goniometry: To measure the static water contact angle, which indicates the hydrophobicity and packing density of the SAM. Higher contact angles generally suggest a more ordered and densely packed monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the surface, confirming the presence of the phosphonic acid headgroup and the alkyl chain.

  • Ellipsometry: To measure the thickness of the SAM.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and identify defects or aggregates.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution
Low Water Contact Angle / Poor Hydrophobicity The SAM is disordered or has low surface coverage. This can be caused by the use of a polar solvent that disrupts the self-assembly process.Switch to a non-polar solvent such as toluene or THF. Ensure the solvent is anhydrous, as water can interfere with the binding of the phosphonic acid to the oxide surface.
Incomplete Monolayer Formation (Patchy Coverage) The TDPA may have poor solubility in the chosen solvent at the desired concentration. Alternatively, the solvent may be evaporating too quickly.Select a solvent in which TDPA has good solubility. For solution deposition, ensure the substrate remains immersed for a sufficient duration (typically several hours to overnight) to allow for complete monolayer formation.
Formation of Aggregates or Multilayers The TDPA concentration in the solvent may be too high, leading to solution-phase aggregation before surface assembly. Certain solvents can also promote multilayer formation.Reduce the concentration of the TDPA solution. Sonication of the solution before use can help break up aggregates. Consider using a less polar solvent, as this can favor monolayer formation.
Presence of Surface Contaminants or Byproducts A reactive solvent (e.g., methanol on ZnO) can lead to the formation of undesired byproducts. The solvent may also introduce contaminants to the surface.Use a high-purity, inert solvent. For sensitive substrates like ZnO, avoid protic polar solvents like methanol and opt for non-polar alternatives like toluene.[3]
Inconsistent Results Variations in solvent quality, such as water content or dissolved impurities, can lead to run-to-run variability.Use fresh, high-purity, anhydrous solvent for each experiment. Store solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.

Quantitative Data Summary

The following tables summarize typical quantitative data for phosphonic acid SAMs, including TDPA and the closely related octadecylphosphonic acid (ODPA), formed in various solvents on different substrates.

Table 1: Water Contact Angles of Phosphonic Acid SAMs in Different Solvents

Phosphonic AcidSubstrateSolventWater Contact Angle (°)
TDPAAluminumNot Specified124.7[4]
ODPATitanium DioxideCyclopentyl methyl ether (CPME)117.6 ± 2.5
ODPATitanium DioxideAnisole(Results suggested multilayer formation)
Organophosphonic AcidsIndium Tin Oxide (ITO)Low dielectric constant solventsHigher contact angles observed
Organophosphonic AcidsIndium Tin Oxide (ITO)High dielectric constant solventsLower contact angles observed

Table 2: Thickness of Phosphonic Acid SAMs

Phosphonic AcidSubstrateSolventThickness (nm)
Dodecanethiol*GoldNot Specified1.6

Note: Data for the similar alkanethiol is provided as a reference for typical monolayer thickness.

Experimental Protocols

Protocol 1: TDPA SAM Formation on Silicon Oxide (SiO₂) via Solution Deposition

This protocol is adapted from a procedure for a similar long-chain phosphonic acid.

  • Substrate Cleaning:

    • Clean the silicon wafer with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the wafer thoroughly with deionized water and dry with a stream of nitrogen.

    • Treat the wafer with UV-ozone for 15 minutes to remove any remaining organic contaminants and ensure a hydrophilic surface.

  • SAM Deposition:

    • Prepare a 1 mM solution of TDPA in anhydrous ethanol.

    • Immerse the cleaned silicon wafer in the TDPA solution in a sealed container under a nitrogen atmosphere.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.

  • Rinsing and Drying:

    • Remove the wafer from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the wafer with a stream of nitrogen.

Protocol 2: TDPA SAM Formation on Titanium Dioxide (TiO₂) using a Non-Polar Solvent

  • Substrate Cleaning:

    • Sonciate the titanium dioxide substrate in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate with a stream of nitrogen.

    • Perform an oxygen plasma or UV-ozone treatment for 10-15 minutes to create a clean, hydroxylated surface.

  • SAM Deposition:

    • Prepare a 1 mM solution of TDPA in anhydrous toluene.

    • Immerse the cleaned TiO₂ substrate in the TDPA solution in a sealed container under a nitrogen atmosphere.

    • Incubate for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate and rinse extensively with fresh toluene.

    • Dry the substrate with a stream of nitrogen.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization sub_clean Substrate Cleaning (e.g., Piranha, UV-Ozone) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sol_prep Prepare TDPA Solution (Solvent Choice is Critical) sub_dry->sol_prep immersion Substrate Immersion (Controlled Environment) sol_prep->immersion incubation Incubation (Time Dependent) immersion->incubation rinsing Rinsing (Fresh Solvent) incubation->rinsing post_dry Drying (Nitrogen Stream) rinsing->post_dry characterization Surface Characterization (Contact Angle, XPS, etc.) post_dry->characterization

A generalized workflow for the formation and characterization of TDPA SAMs.

solvent_effect_logic cluster_properties Solvent Properties cluster_outcomes SAM Quality Outcomes solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity purity Purity (e.g., Water Content) solvent_choice->purity ordering Molecular Ordering & Packing polarity->ordering Non-polar solvents often improve ordering byproducts Byproduct Formation polarity->byproducts Polar solvents can lead to byproducts on some substrates coverage Surface Coverage purity->coverage Impurities can lead to incomplete coverage

Logical relationship of solvent properties influencing the quality of TDPA SAMs.

References

Validation & Comparative

A Comparative Guide to Tetradecylphosphonic Acid (TDPA) and Octadecylphosphonic Acid (ODPA) for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the molecular level is a cornerstone of advancements in fields ranging from nanoelectronics to biomedical engineering. Among the various molecules utilized for creating highly ordered self-assembled monolayers (SAMs), alkylphosphonic acids have garnered significant attention due to their ability to form robust, dense films on a variety of metal oxide surfaces. This guide provides a detailed comparison of two prominent long-chain alkylphosphonic acids: tetradecylphosphonic acid (TDPA) and octadecylphosphonic acid (ODPA), focusing on their performance in surface modification applications.

Performance Comparison: TDPA vs. ODPA

The primary difference between this compound (C14) and octadecylphosphonic acid (C18) lies in the length of their alkyl chains. This seemingly small variation of four methylene (B1212753) groups significantly influences the packing density, ordering, and ultimately, the functional properties of the resulting self-assembled monolayers.

Key Performance Metrics:

Longer alkyl chains, as in ODPA, generally lead to stronger van der Waals interactions between adjacent molecules. This increased intermolecular force promotes a higher degree of crystallinity and denser packing within the monolayer. Consequently, SAMs formed from ODPA are typically more ordered and robust compared to those formed from TDPA. This difference in packing density directly impacts several key surface properties.

PropertyThis compound (TDPA)Octadecylphosphonic Acid (ODPA)Influence of Alkyl Chain Length
Alkyl Chain Length 14 carbons18 carbonsLonger chain increases van der Waals forces.
Water Contact Angle Not explicitly found in direct comparison~107° - 117.6°Longer, more ordered chains lead to more hydrophobic surfaces.
Surface Roughness (on AlOx) SmootherRougherShorter chains can form smoother, more uniform initial layers.
Thermal Stability Not explicitly found in direct comparisonStable up to ~300-500°C on various oxidesLonger chains generally impart higher thermal stability.
Mobility (in TFTs on AlOx/SAM) ~0.7 cm²/Vs~0.4 cm²/VsOptimal performance observed with C14 chain length in this specific application.
On/Off Current Ratio (in TFTs) > 10⁵~10⁵C14-SAMs showed a slightly better on/off ratio in the studied transistor architecture.

Note: Data is compiled from multiple sources and specific values can vary depending on the substrate, deposition method, and measurement conditions.

Experimental Data and Observations

A study by Klauk et al. on organic thin-film transistors (TFTs) provides a direct comparison of various alkylphosphonic acids, including TDPA and ODPA, as the gate dielectric. Their findings indicate that while longer chains are generally expected to produce more ordered SAMs, an optimal performance in terms of charge carrier mobility was achieved with the C14 chain of TDPA. This suggests that for specific electronic applications, the interplay between monolayer ordering and the interface with the semiconductor is complex. The same study also noted that the C14-SAM resulted in a smoother surface compared to the C16 and C18-SAMs, which may contribute to the improved device performance.

Experimental Protocols

The formation of high-quality TDPA and ODPA SAMs on oxide surfaces is a critical step for any application. The following are generalized protocols for solution-phase deposition.

1. Substrate Preparation:

  • The substrate (e.g., silicon wafer with native oxide, aluminum oxide, titanium dioxide) is sequentially cleaned to remove organic and inorganic contaminants.

  • A typical cleaning procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water.

  • To ensure a hydroxylated surface, which is crucial for the binding of the phosphonic acid headgroup, the substrate is often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV-ozone. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

2. SAM Deposition:

  • A dilute solution of the phosphonic acid (typically 0.1 to 1 mM) is prepared in a suitable solvent. Anhydrous solvents like isopropanol, ethanol, or toluene (B28343) are commonly used.

  • The cleaned and dried substrate is immersed in the phosphonic acid solution.

  • The immersion time can range from a few minutes to several hours (e.g., 1 to 24 hours) at room temperature or slightly elevated temperatures.

  • After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules.

  • The substrate is then dried under a stream of inert gas (e.g., nitrogen or argon).

3. Annealing (Optional but Recommended):

  • To promote the formation of covalent bonds between the phosphonic acid and the substrate and to improve the ordering of the monolayer, a post-deposition annealing step is often performed.

  • The substrate is heated in an oven or on a hotplate, typically at temperatures between 100°C and 150°C for a duration ranging from 30 minutes to a few hours.

Visualizing the Process and Logic

Experimental Workflow for SAM Formation:

experimental_workflow cluster_prep Substrate Preparation cluster_depo SAM Deposition cluster_post Post-Treatment sub_clean Substrate Cleaning (Sonication) sub_hydrox Surface Hydroxylation (Piranha or UV-Ozone) sub_clean->sub_hydrox immersion Substrate Immersion sub_hydrox->immersion sol_prep Solution Preparation (TDPA or ODPA in Solvent) sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying annealing Annealing drying->annealing

Caption: A generalized workflow for the preparation of alkylphosphonic acid SAMs.

Logical Relationship of Alkyl Chain Length to SAM Properties:

logical_relationship cluster_forces Intermolecular Forces cluster_properties Resulting SAM Properties chain_length Alkyl Chain Length (ODPA > TDPA) van_der_waals van der Waals Interactions chain_length->van_der_waals packing Packing Density & Ordering van_der_waals->packing hydrophobicity Hydrophobicity (Water Contact Angle) packing->hydrophobicity stability Thermal Stability packing->stability

Caption: The influence of alkyl chain length on the resulting properties of the SAM.

Conclusion

Both this compound and octadecylphosphonic acid are highly effective molecules for the surface modification of metal oxides. The choice between them will largely depend on the specific requirements of the application.

  • Octadecylphosphonic acid (ODPA) , with its longer alkyl chain, is the preferred choice when maximum hydrophobicity, thermal stability, and a highly ordered, crystalline monolayer are desired. These properties are advantageous for applications requiring robust barrier layers, low surface energy coatings, and well-defined molecular interfaces.

  • This compound (TDPA) , while forming slightly less ordered monolayers, has been shown to yield superior performance in certain electronic devices, such as thin-film transistors. This highlights that for applications where the electronic interface is critical, the shorter chain length may offer an optimal balance of ordering and favorable interaction with overlying materials.

Researchers and drug development professionals should carefully consider the desired surface properties and the specific context of their application when selecting between TDPA and ODPA for surface modification. Further empirical testing on the specific substrate of interest is always recommended to achieve optimal results.

A Comparative Guide to Surface Treatment: Tetradecylphosphonic Acid vs. Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. The choice of surface treatment agent can significantly impact the performance, stability, and biocompatibility of materials used in a wide array of applications, from biomedical implants to microfluidic devices. This guide provides an objective comparison of two prominent classes of surface modifiers: tetradecylphosphonic acid (TDPA) and silane (B1218182) coupling agents, supported by experimental data and detailed protocols.

Introduction to Surface Modifiers

This compound (TDPA) belongs to the family of organophosphonates, which are known for their ability to form dense, well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including titanium, aluminum, and stainless steel.[1][2] The phosphonic acid headgroup forms strong covalent bonds with the metal oxide surface, while the long alkyl chain (C14) provides a hydrophobic character to the modified surface.[1]

Silane coupling agents are silicon-based compounds that are widely used to promote adhesion between organic and inorganic materials.[3] A common example is octadecyltrichlorosilane (B89594) (OTS), which, like TDPA, possesses a long alkyl chain. Silanes hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate).[4] They can also polymerize to form a cross-linked network on the surface.

Performance Comparison: Quantitative Data

The following tables summarize key performance indicators for TDPA and a representative long-chain silane coupling agent, octadecyltrichlorosilane (OTS). It is important to note that the data presented is compiled from different studies and may involve varied experimental conditions, including the specific substrate and deposition method.

Table 1: Performance Data for this compound (TDPA) Surface Treatment

Performance MetricValueSubstrateCitation
Wettability
Water Contact Angle~109°Titanium[5]
Stability
Hydrolytic StabilityHigh (stable for up to 30 days in various aqueous solutions)Stainless Steel 316L[2]
Thermal StabilityStable up to at least 120°C (dry heating for 7 days)Stainless Steel 316L[2]

Table 2: Performance Data for Silane Coupling Agent (Octadecyltrichlorosilane - OTS) Surface Treatment

Performance MetricValueSubstrateCitation
Wettability
Water Contact Angle~109.8°Titanium[6]
Adhesion Strength
Pull-off StrengthVaries significantly with substrate and test conditionsCopper[7]
Stability
Hydrolytic StabilityPoor, especially in slightly alkaline conditions (pH 7.5)Titanium Alloy (Ti-6Al-4V)[8]
Thermal StabilityDecomposes at temperatures above 150°CSilicon

Key Performance Differences

A critical differentiator between phosphonic acids and silanes is their hydrolytic stability . A direct comparative study on a Ti-6Al-4V alloy demonstrated that phosphonate (B1237965) monolayers exhibit significantly greater stability in aqueous environments at physiological pH (7.5) compared to siloxane monolayers.[8] The siloxane bonds are more susceptible to hydrolysis, leading to the degradation of the surface treatment over time.[8] This superior stability makes phosphonic acids, such as TDPA, a more robust choice for applications involving prolonged contact with biological fluids or aqueous solutions.

In terms of surface coverage , the same comparative study found that the surface loading for the phosphonate was approximately four times greater than for the siloxanes on a nanomole per area basis.[8] This suggests that phosphonic acids can form denser, more tightly packed monolayers.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and effective surface treatments. Below are representative protocols for forming self-assembled monolayers of TDPA and a silane coupling agent.

Protocol 1: this compound (TDPA) Self-Assembled Monolayer Formation

This protocol describes the formation of a TDPA SAM on a metal oxide surface via solution deposition.

  • Substrate Preparation:

    • Thoroughly clean the substrate by sequential sonication in acetone, ethanol (B145695), and deionized water (15 minutes each).

    • Dry the substrate under a stream of high-purity nitrogen.

    • To generate a fresh, hydroxylated oxide layer, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate copiously with deionized water and dry with nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of TDPA in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Immerse the cleaned and dried substrate in the TDPA solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature.

    • After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the coated substrate with a stream of nitrogen.

Protocol 2: Silane Coupling Agent (Octadecyltrichlorosilane - OTS) Self-Assembled Monolayer Formation

This protocol details the formation of an OTS SAM on a hydroxylated surface.

  • Substrate Preparation:

    • Follow the same substrate cleaning and hydroxylation procedure as described in Protocol 1. It is critical to have a high density of hydroxyl groups on the surface for effective silanization.

  • SAM Formation:

    • Prepare a 1% (v/v) solution of OTS in an anhydrous solvent, such as toluene (B28343) or hexane. The absence of water in the bulk solution is crucial to prevent premature hydrolysis and polymerization of the silane.

    • Immerse the cleaned and dried substrate in the OTS solution in a moisture-free environment (e.g., a glovebox).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Remove the substrate and rinse with the anhydrous solvent to remove excess OTS.

    • Cure the coated substrate in an oven at 110-120°C for 10-15 minutes to promote the formation of covalent bonds with the surface and cross-linking within the monolayer.

Protocol 3: Contact Angle Measurement (Goniometry)

This protocol outlines the procedure for measuring the static water contact angle to assess surface wettability.

  • Instrument Setup:

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

    • Ensure the instrument is level and calibrated.

  • Measurement Procedure:

    • Place the surface-treated substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the accompanying software to analyze the image and determine the contact angle between the baseline of the droplet and the tangent at the droplet edge.

    • Perform measurements at multiple locations on the surface to ensure statistical relevance and report the average value with the standard deviation.

Protocol 4: Pull-Off Adhesion Test (ASTM D4541)

This protocol provides a general procedure for assessing the adhesion strength of the surface treatment.[9][10][11][12]

  • Sample Preparation:

    • Securely attach a loading fixture (dolly) of a specified diameter to the coated surface using a compatible adhesive.

    • Allow the adhesive to cure fully according to the manufacturer's instructions.

  • Testing Procedure:

    • Attach a portable pull-off adhesion tester to the loading fixture.

    • Apply a tensile force perpendicular to the surface at a constant rate.

    • The force is increased until the dolly is pulled off the surface.

    • Record the maximum force applied at the point of failure.

  • Data Analysis:

    • Calculate the pull-off strength by dividing the maximum force by the surface area of the dolly.

    • Visually inspect the dolly and the substrate to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).

Visualization of Mechanisms and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

TDPA_Mechanism Substrate Metal Oxide Substrate (e.g., TiO2, Al2O3) Hydroxyl Surface Hydroxyl Groups (-OH) Substrate->Hydroxyl Surface characteristics Bonding Formation of Covalent P-O-Metal Bonds Hydroxyl->Bonding Reaction with Phosphonic Acid Headgroup TDPA TDPA Molecule (C14H29PO(OH)2) TDPA->Bonding SAM Hydrophobic Self-Assembled Monolayer (SAM) Bonding->SAM Results in

TDPA Surface Bonding Mechanism

Silane_Mechanism Substrate Hydroxylated Substrate (e.g., SiO2, TiO2) Condensation_Surface Condensation with Surface -OH Groups Substrate->Condensation_Surface Silane Silane Coupling Agent (e.g., R-Si(OR')3) Hydrolysis Hydrolysis to Silanol (R-Si(OH)3) Silane->Hydrolysis In presence of water Hydrolysis->Condensation_Surface Reacts with Condensation_Self Self-Condensation (Cross-linking) Hydrolysis->Condensation_Self Reacts with other silanols SAM Siloxane Network on Surface Condensation_Surface->SAM Condensation_Self->SAM

Silane Coupling Agent Bonding Mechanism

Experimental_Workflow Start Start Cleaning Substrate Cleaning (Sonication in Solvents) Start->Cleaning Hydroxylation Surface Hydroxylation (e.g., Piranha Treatment) Cleaning->Hydroxylation Deposition SAM Deposition (TDPA or Silane Solution) Hydroxylation->Deposition Rinsing Rinsing with Solvent Deposition->Rinsing Drying Drying with Nitrogen Rinsing->Drying Characterization Surface Characterization Drying->Characterization ContactAngle Contact Angle Goniometry Characterization->ContactAngle Wettability AdhesionTest Pull-Off Adhesion Test Characterization->AdhesionTest Adhesion End End ContactAngle->End AdhesionTest->End

General Experimental Workflow for Surface Treatment and Characterization

Conclusion

Both this compound and silane coupling agents are effective in modifying surface properties. However, for applications requiring long-term stability in aqueous or physiological environments, the superior hydrolytic stability of phosphonic acid-based monolayers, such as those formed by TDPA, presents a significant advantage. The choice between these two classes of surface modifiers will ultimately depend on the specific requirements of the application, including the substrate material, the desired surface properties, and the operational environment. This guide provides a foundation for making an informed decision based on available experimental evidence.

References

A Comparative Guide to the Characterization of Tetradecylphosphonic Acid (TDPA) Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Tetradecylphosphonic Acid (TDPA) Self-Assembled Monolayers with Other Alkylphosphonic Acids Using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Self-assembled monolayers (SAMs) of organophosphonic acids are pivotal in surface functionalization for a wide array of applications, from nanoparticle stabilization to advanced biosensors.[1] Among these, this compound (TDPA) offers a compelling balance of chain length and stability. This guide provides a comprehensive comparison of TDPA SAMs with other common alkylphosphonic acids, focusing on their characterization by X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Performance Comparison: TDPA vs. Other Alkylphosphonic Acids

The choice of alkylphosphonic acid significantly influences the properties of the resulting SAM, such as thickness, packing density, and surface energy. While extensive data exists for longer-chain analogues like octadecylphosphonic acid (ODPA), this guide consolidates available information to draw comparisons with TDPA.

Quantitative Data from XPS and AFM Analysis

The following table summarizes key quantitative data obtained from XPS and AFM characterization of TDPA and other representative alkylphosphonic acid SAMs on various oxide substrates. This data is crucial for understanding the surface chemistry and topography of these monolayers.

Phosphonic AcidSubstrateTechniqueParameterValue
This compound (TDPA) GoldMP-SPRLayer Thickness1.6 ± 0.2 nm
Octadecylphosphonic Acid (ODPA)Silicon OxideXPSC/P Ratio~21
XPSP 2s Binding Energy~191.0 eV
AFMRMS Roughness~0.25 nm
AFMThickness~1.8 nm
1-Butylphosphonic Acid (BPA)FHA CoatingXPSP 2p Binding Energy (P-OH)~132.7 eV
XPSP 2p Binding Energy (P=O)~133.5 eV
1-Octylphosphonic Acid (OPA)FHA CoatingXPSP 2p Binding Energy (P-OH)~132.8 eV
XPSP 2p Binding Energy (P=O)~133.6 eV
Dodecylphosphonic Acid (DPA)FHA CoatingXPSP 2p Binding Energy (P-OH)~132.6 eV
XPSP 2p Binding Energy (P=O)~133.5 eV

Note: Data for TDPA is limited in the reviewed literature. The layer thickness on gold is provided from multiparameter surface plasmon resonance (MP-SPR) studies, which correlates well with expected monolayer formation.[1] Data for other phosphonic acids on various substrates are included for comparative purposes.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for achieving high-quality, reproducible SAMs. Below are standardized protocols for the formation of alkylphosphonic acid SAMs and their subsequent characterization using XPS and AFM.

Formation of this compound (TDPA) SAMs

A common and effective method for the formation of phosphonic acid SAMs on oxide surfaces is the "Tethering by Aggregation and Growth" (T-BAG) method.

Materials:

  • Substrate (e.g., silicon wafer with native oxide, titanium-coated substrate)

  • This compound (TDPA)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or isopropanol)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: The substrate is first cleaned meticulously to remove organic contaminants. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with piranha solution for 15-30 minutes. The substrate is then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

  • SAM Deposition: A dilute solution of TDPA (typically 1 mM) is prepared in an anhydrous solvent. The cleaned substrate is immersed in the TDPA solution for a specified duration, which can range from a few hours to 24 hours, at room temperature.

  • Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any physisorbed molecules.

  • Annealing (Optional but Recommended): To improve the quality and stability of the SAM, the substrate is often annealed at an elevated temperature (e.g., 120-150 °C) for a period of 1 to 24 hours.

  • Final Rinsing and Drying: The annealed substrate is subjected to a final rinse with the solvent and dried under a stream of nitrogen.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Instrumentation:

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

  • Hemispherical electron energy analyzer.

  • Ultra-high vacuum (UHV) chamber.

Procedure:

  • Sample Introduction: The SAM-coated substrate is mounted on a sample holder and introduced into the UHV chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan (e.g., 0-1100 eV) is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the elements of interest, typically C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Si 2p or Ti 2p).

  • Data Analysis: The obtained spectra are analyzed to determine the binding energies and atomic concentrations of the elements. The C 1s peak is often used for charge referencing (typically set to 285.0 eV for adventitious carbon). Deconvolution of high-resolution spectra can provide information about different chemical bonds.

Atomic Force Microscopy (AFM) Analysis

AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography of SAMs at the nanoscale.

Instrumentation:

  • Atomic Force Microscope.

  • Sharp tip mounted on a flexible cantilever.

Procedure:

  • Sample Mounting: The SAM-coated substrate is securely mounted on the AFM sample stage.

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers like SAMs to minimize sample damage.

  • Image Acquisition: The surface is scanned by the AFM tip, and the tip-sample interactions are recorded to generate a three-dimensional topographical image.

  • Data Analysis: The AFM images are processed to determine key morphological features such as surface roughness (typically reported as the root-mean-square, RMS, roughness), domain size, and the presence of defects. The thickness of the SAM can be determined by imaging a scratched area of the monolayer.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts described, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_xps_output XPS Data Output cluster_afm_output AFM Data Output sub_clean Substrate Cleaning sam_dep SAM Deposition sub_clean->sam_dep rinse1 Rinsing sam_dep->rinse1 anneal Annealing rinse1->anneal rinse2 Final Rinsing & Drying anneal->rinse2 xps XPS Analysis rinse2->xps afm AFM Analysis rinse2->afm elemental_comp Elemental Composition xps->elemental_comp binding_energy Binding Energies xps->binding_energy chem_state Chemical State xps->chem_state morphology Surface Morphology afm->morphology roughness Surface Roughness afm->roughness thickness Layer Thickness afm->thickness

Caption: Experimental workflow for SAM preparation and analysis.

logical_relationship cluster_properties SAM Properties cluster_characteristics Monolayer Characteristics chain_length Alkyl Chain Length packing_density Packing Density chain_length->packing_density thickness Thickness chain_length->thickness ordering Molecular Ordering chain_length->ordering headgroup Headgroup Chemistry stability Stability headgroup->stability substrate Substrate Material substrate->ordering substrate->stability

Caption: Factors influencing SAM characteristics.

References

A Comparative Guide to Validating Tetradecylphosphonic Acid Surface Coverage with Contact Angle Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with surface modifications, particularly in drug development and biomaterials, the successful formation of a dense and uniform self-assembled monolayer (SAM) is critical. Tetradecylphosphonic acid (TDPA) is a commonly used organophosphonic acid for creating such monolayers on various oxide surfaces. Validating the surface coverage of these TDPA SAMs is a crucial step to ensure the desired surface properties are achieved. This guide provides a comparative overview of using contact angle measurements for this purpose and contrasts it with other common surface analysis techniques.

Validating Surface Coverage with Contact Angle Measurements

Contact angle goniometry is a widely used technique to infer the quality and coverage of TDPA SAMs. The principle lies in the change of surface energy upon the formation of the monolayer. A bare oxide substrate is typically hydrophilic, exhibiting a low contact angle with water. As the TDPA molecules assemble on the surface, their long alkyl chains create a hydrophobic surface, leading to a significant increase in the water contact angle. A high and stable contact angle is indicative of a well-ordered and densely packed monolayer.

Experimental Protocol: Sessile Drop Contact Angle Measurement

The following protocol outlines the steps for measuring the static contact angle of a water droplet on a TDPA-modified surface.

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., silicon wafer with native oxide, aluminum oxide) to remove any organic contaminants. This can be done using methods like sonication in a series of solvents (e.g., acetone, ethanol (B145695), deionized water) followed by plasma or UV-ozone treatment.

    • Dry the substrate completely with a stream of inert gas (e.g., nitrogen or argon).

  • TDPA Monolayer Deposition:

    • Prepare a dilute solution of TDPA in a suitable solvent (e.g., ethanol or isopropanol).

    • Immerse the cleaned substrate in the TDPA solution for a specific duration to allow for the self-assembly of the monolayer.

    • After immersion, rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the coated substrate again with an inert gas stream.

  • Contact Angle Measurement:

    • Place the TDPA-coated substrate on the sample stage of a contact angle goniometer.[1] Ensure the surface is level.[2]

    • Using a high-precision syringe, dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.[3]

    • Allow the droplet to equilibrate on the surface for a few seconds.[2]

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the accompanying software to analyze the droplet shape and calculate the contact angle. The software typically fits a mathematical model to the droplet profile to determine the angle.[4]

    • Repeat the measurement at multiple locations on the surface to assess the uniformity of the coating.

Representative Data

The following table shows typical water contact angle values on a silicon oxide surface at different stages of TDPA monolayer formation.

Surface ConditionTypical Advancing Water Contact Angle (°)Interpretation
Bare Silicon Oxide< 20°Hydrophilic surface
Partially Formed TDPA Monolayer60° - 90°Incomplete or disordered monolayer
Dense TDPA Monolayer> 100°Hydrophobic surface, indicative of good coverage

Note: The exact values can vary depending on the substrate, cleaning procedure, and deposition parameters.

Comparison with Alternative Surface Analysis Techniques

While contact angle goniometry is a valuable and accessible technique, it provides indirect information about surface coverage. For a more comprehensive validation, it is often supplemented with other surface-sensitive techniques.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Contact Angle Goniometry Measures the angle a liquid droplet makes with a solid surface, which is related to surface energy.Surface wettability (hydrophobicity/hydrophilicity), qualitative assessment of monolayer presence and order.Simple, fast, inexpensive, non-destructive.Indirect measure of coverage, sensitive to surface roughness and contamination.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation.Elemental composition of the surface, chemical states of elements, and an estimation of monolayer thickness.Quantitative elemental analysis, provides chemical bonding information.Requires high vacuum, can be expensive, may induce sample damage.
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscope that provides a 3D profile of the surface.Surface topography, roughness, and can be used to measure monolayer thickness through scratching.High spatial resolution, can visualize monolayer defects.Can be slow, tip can damage the monolayer, provides localized information.
Ellipsometry Measures the change in polarization of light upon reflection from a surface.Precise measurement of film thickness and refractive index.Non-destructive, high precision for thickness measurement.Requires a reflective substrate, interpretation can be complex for non-ideal layers.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Analyzes the mass of ions ejected from a surface by a primary ion beam.Detailed molecular information about the surface, can confirm the presence of TDPA and identify contaminants.[5][6]Extremely high surface sensitivity, provides molecular information.Destructive, requires high vacuum, quantification is challenging.
Electrochemical Methods (e.g., Cyclic Voltammetry) Measures the current response of an electrode to a sweeping potential.Can be used to determine the surface coverage on conductive substrates by measuring the blocking of redox probes.[7]Quantitative for conductive surfaces, provides information about the barrier properties of the monolayer.Limited to conductive substrates.

Experimental Protocols for Alternative Techniques

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: The TDPA-coated substrate is mounted on a sample holder.

  • Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • Electron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: The resulting spectrum of electron counts versus binding energy is analyzed to identify the elements present and their chemical states. The attenuation of the substrate signal (e.g., Si 2p) can be used to estimate the thickness of the TDPA monolayer.

Visualizing the Workflow and Relationships

To better understand the process and the interplay between different analytical methods, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_sam Monolayer Formation cluster_analysis Analysis sub_clean Substrate Cleaning sam_formation Self-Assembled Monolayer (SAM) Deposition sub_clean->sam_formation tdpa_sol TDPA Solution Preparation tdpa_sol->sam_formation rinse_dry Rinsing and Drying sam_formation->rinse_dry contact_angle Contact Angle Measurement rinse_dry->contact_angle data_analysis Data Analysis and Coverage Validation contact_angle->data_analysis

Caption: Experimental workflow for TDPA surface coverage validation.

logical_relationship cluster_techniques Characterization Techniques cluster_info Information Obtained tdpa_sam TDPA SAM on Substrate contact_angle Contact Angle Goniometry tdpa_sam->contact_angle xps XPS tdpa_sam->xps afm AFM tdpa_sam->afm ellipsometry Ellipsometry tdpa_sam->ellipsometry wettability Wettability / Surface Energy contact_angle->wettability composition Elemental Composition / Chemical State xps->composition topography Topography / Roughness afm->topography thickness Film Thickness ellipsometry->thickness

Caption: Relationship between techniques and information.

References

Performance Showdown: TDPA-Coated vs. Uncoated Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced performance of nanoparticles coated with 3,4-dihydroxy-L-phenylalanine (TDPA), or Polydopamine (PDA).

The surface modification of nanoparticles is a critical strategy for enhancing their efficacy in biomedical applications. A coating can significantly alter a nanoparticle's stability, biocompatibility, and interaction with biological systems, ultimately defining its success as a drug delivery vehicle. Polydopamine (PDA), a polymer derived from the oxidative self-polymerization of dopamine (B1211576), has emerged as a highly versatile and biocompatible coating material. Inspired by the adhesive proteins found in mussels, PDA forms a stable, conformal layer on a wide variety of nanoparticle surfaces. This guide provides a detailed comparison of the performance of PDA-coated versus uncoated nanoparticles, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following tables summarize the key performance differences observed between uncoated and PDA-coated nanoparticles.

Table 1: Physicochemical Properties and Colloidal Stability

A primary advantage of a PDA coating is the significant improvement in colloidal stability, especially in complex biological media. The hydrophilic nature of the PDA shell prevents aggregation that is common with uncoated nanoparticles in high-ionic-strength solutions like cell culture media or phosphate-buffered saline (PBS).

ParameterUncoated NanoparticlesPDA-Coated NanoparticlesSignificance
Hydrodynamic Size (DLS) Prone to aggregation, leading to a significant increase in size over time in biological media.Stable size with minimal aggregation over extended periods in biological media.Enhanced stability prevents premature clearance and off-target effects.
Zeta Potential Highly variable depending on the core material; often highly negative or positive, leading to instability.Consistently negative charge (~ -15 to -30 mV), contributing to stability via electrostatic repulsion.Predictable surface charge improves formulation consistency.
Polydispersity Index (PDI) Tends to increase over time, indicating a heterogeneous population of aggregated particles.Remains low, indicating a monodisperse and homogenous particle population.Uniformity is crucial for reproducible in vivo performance.
Stability in Serum-Containing Media Rapid aggregation and precipitation observed within hours.Excellent stability for 24 hours or more with no significant change in size.Crucial for intravenous drug delivery applications.
Table 2: Biocompatibility and Cytotoxicity

PDA coatings are known to be highly biocompatible, significantly reducing the cytotoxicity often associated with bare nanoparticle cores.

AssayUncoated NanoparticlesPDA-Coated NanoparticlesSignificance
Cell Viability (MTT Assay) Dose-dependent decrease in cell viability, indicating significant cytotoxicity at higher concentrations.High cell viability (>90%) even at high concentrations, demonstrating excellent biocompatibility.Reduced toxicity allows for higher effective doses.
Reactive Oxygen Species (ROS) Generation Significant induction of ROS, leading to oxidative stress and cellular damage.Minimal to no increase in ROS levels compared to controls.Lower immunogenicity and inflammatory response.
Membrane Integrity (LDH Assay) Increased lactate (B86563) dehydrogenase (LDH) release, indicating compromised cell membrane integrity.No significant LDH release, indicating membranes remain intact.Safer profile for systemic administration.
Hemolysis Assay May cause hemolysis (rupture of red blood cells) depending on surface charge and material.Generally hemocompatible with low to negligible hemolysis rates.Improved safety for intravenous applications.

Data modeled after comparative studies on coated vs. uncoated gold and iron oxide nanoparticles.

Table 3: Cellular Uptake and Internalization

The PDA coating can modulate how nanoparticles interact with and enter cells, a critical factor for targeted drug delivery.

ParameterUncoated NanoparticlesPDA-Coated NanoparticlesSignificance
Uptake Mechanism Primarily non-specific endocytosis or phagocytosis.Can engage specific pathways, such as dopamine receptor-mediated endocytosis, in certain cells.Potential for cell-specific targeting.
Uptake Efficiency Variable; can be high but non-specific, leading to uptake by non-target cells like macrophages.Generally high and can be enhanced in cells expressing dopamine receptors (e.g., Kupffer cells).Improved targeting and reduced clearance by the reticuloendothelial system (RES).
Intracellular Trafficking Often rapidly trafficked to lysosomes for degradation.Can exhibit endosomal/lysosomal escape, delivering cargo to the cytosol.Crucial for delivering drugs that act on cytosolic targets.

Visualizing Mechanisms and Workflows

Diagrams created with Graphviz provide a clear visual representation of complex processes involved in nanoparticle performance evaluation.

Performance_Comparison_Workflow cluster_synthesis Nanoparticle Preparation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis NP_Core Core Nanoparticle Synthesis Coating PDA Coating (Dopamine Self-Polymerization) NP_Core->Coating Uncoated Uncoated NP (Control) NP_Core->Uncoated Coated PDA-Coated NP Coating->Coated DLS DLS & Zeta Potential (Size, PDI, Charge) Uncoated->DLS TEM TEM / SEM (Morphology) Uncoated->TEM Biocompatibility Biocompatibility Assays (MTT, LDH, ROS) Uncoated->Biocompatibility Uptake Cellular Uptake Study (Flow Cytometry / Microscopy) Uncoated->Uptake Coated->DLS Coated->TEM Coated->Biocompatibility Coated->Uptake Stability Colloidal Stability Assay (in PBS, Serum) DLS->Stability Compare Comparative Analysis Stability->Compare Biocompatibility->Compare Uptake->Compare

Caption: Experimental workflow for comparing TDPA-coated and uncoated nanoparticles.

Cellular_Uptake_Pathway cluster_uncoated Uncoated Nanoparticle cluster_coated PDA-Coated Nanoparticle cluster_intracellular Intracellular Fate Uncoated_NP Uncoated NP Uncoated_Uptake Non-Specific Endocytosis Uncoated_NP->Uncoated_Uptake Opsonization Endosome Endosome Uncoated_Uptake->Endosome Coated_NP PDA-Coated NP Receptor Dopamine Receptor (D2DR) Coated_NP->Receptor Binding Coated_Uptake Receptor-Mediated Endocytosis Receptor->Coated_Uptake Coated_Uptake->Endosome Lysosome Lysosome Endosome->Lysosome Fusion & Degradation Escape Endosomal Escape (Cytosolic Delivery) Endosome->Escape PDA facilitates

Caption: Cellular uptake pathways for coated vs. uncoated nanoparticles.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon these findings.

Protocol for PDA Coating of Nanoparticles

This protocol describes the in-situ self-polymerization of dopamine onto existing nanoparticle cores.

Materials:

  • Nanoparticle cores (e.g., PLGA, silica, gold) dispersed in deionized water.

  • Dopamine hydrochloride.

  • Tris buffer (10 mM, pH 8.5).

  • Centrifuge.

Procedure:

  • Disperse the core nanoparticles in Tris buffer (pH 8.5) at a concentration of 1 mg/mL.

  • Add dopamine hydrochloride to the nanoparticle suspension to a final concentration of 2 mg/mL.

  • Stir the mixture vigorously at room temperature for 4-24 hours, open to the air. The solution will gradually change color, typically to a dark brown/black, indicating the formation of polydopamine.

  • After the reaction, collect the PDA-coated nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Remove the supernatant and wash the nanoparticle pellet three times with deionized water to remove unreacted dopamine and soluble oligomers.

  • Resuspend the final PDA-coated nanoparticles in the desired buffer or water for characterization and use.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells (e.g., HeLa, HepG2) seeded in a 96-well plate.

  • Complete cell culture medium.

  • Uncoated and PDA-coated nanoparticle suspensions at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the uncoated or PDA-coated nanoparticles. Include a no-nanoparticle control.

  • Incubate the cells with the nanoparticles for 24 or 48 hours.

  • After incubation, remove the nanoparticle-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol for Cellular Uptake Quantification (Flow Cytometry)

This protocol is for quantifying the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled uncoated and PDA-coated nanoparticles.

  • Cells seeded in a 6-well plate.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with a fixed concentration of fluorescently labeled uncoated or PDA-coated nanoparticles for a specific time (e.g., 4 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells using Trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the cell pellet in 500 µL of PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • The geometric mean fluorescence intensity is used to quantify the relative cellular uptake of the nanoparticles.

Protocol for In Vitro Drug Release (Dialysis Method)

This method assesses the rate at which a drug is released from the nanoparticles into a surrounding medium.

Materials:

  • Drug-loaded uncoated and PDA-coated nanoparticles.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO).

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Shaking incubator or water bath.

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer).

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 1 mL) into a dialysis bag and seal it securely.

  • Place the dialysis bag into a larger container with a known volume of release buffer (e.g., 50 mL). This creates a "sink" condition.

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the container.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

A Comparative Guide to the Long-Term Stability of Tetradecylphosphonic Acid Surface Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of surface modifications is a critical determinant of performance and reliability in a multitude of applications, from biomedical implants and biosensors to industrial coatings. Tetradecylphosphonic acid (TDPA) has emerged as a prominent agent for creating robust self-assembled monolayers (SAMs) on a variety of oxide surfaces. This guide provides an objective comparison of the long-term stability of TDPA modifications against two other widely used surface modification agents: octadecyltrichlorosilane (B89594) (OTS) and octadecanethiol (ODT). The information presented is supported by experimental data to facilitate informed decisions in material selection and surface engineering.

Comparative Stability Analysis

The stability of a self-assembled monolayer is intrinsically linked to the strength and nature of the bond between the headgroup of the organic molecule and the substrate, as well as the intermolecular interactions within the monolayer. The primary modes of degradation include hydrolysis of the headgroup-substrate bond, thermal desorption or decomposition, and oxidation of the monolayer components.

Hydrolytic Stability:

The resilience of a surface modification in aqueous environments is paramount for many biological and industrial applications. The stability of TDPA, OTS, and ODT monolayers under various pH conditions has been investigated, with notable differences in their performance.

Phosphonic acids, such as TDPA, form strong, multidentate bonds with metal oxide surfaces, contributing to their exceptional hydrolytic stability, particularly in acidic and neutral conditions. Studies have shown that alkylphosphonic acid monolayers on stainless steel exhibit excellent stability for up to 30 days in acidic (pH 3), neutral (Milli-Q water), and physiological (phosphate-buffered saline) solutions.[1] However, under strong basic conditions (pH 11), some partial breakdown of the monolayer can occur, especially for shorter alkyl chains.[1]

In contrast, silane-based monolayers like those from OTS are susceptible to hydrolysis of the siloxane (Si-O-Substrate) bonds, especially under basic conditions. While OTS forms a covalent bond with hydroxylated surfaces, the stability of this linkage can be compromised in aqueous environments over extended periods.

Thiol-based monolayers on gold, a common substrate for ODT, are generally considered stable in neutral aqueous solutions. However, the gold-thiolate bond can be susceptible to oxidative desorption, and the stability can be compromised in the presence of other thiolated molecules or in aggressive chemical environments.

Table 1: Comparative Hydrolytic Stability of Surface Modifications

ModifierSubstrateConditionsDurationStability AssessmentReference
Alkylphosphonic Acid Stainless Steel (SS316L)Acidic (pH 3), Neutral (Water), PBS30 daysExcellent stability observed via contact angle and XPS.[1]
Stainless Steel (SS316L)Basic (pH 11)30 daysPartial breakdown observed, more significant for shorter chains.[1]
Octadecyltrichlorosilane (OTS) Silicon Oxide (SiO₂)Aqueous environmentsVariableSusceptible to hydrolysis of siloxane bonds, particularly at high pH.
Octadecanethiol (ODT) Gold (Au)Neutral aqueous solution>10 daysGenerally stable, but can be prone to oxidative desorption.[2]

Thermal Stability:

The ability of a surface modification to withstand elevated temperatures is crucial for applications involving thermal processing or operation in high-temperature environments.

Phosphonate (B1237965) monolayers on oxide surfaces have demonstrated remarkable thermal stability. For instance, on passivated aluminum oxide (PAO), phosphonate monolayers have been shown to be thermally stable up to approximately 500 °C in a vacuum.[3][4]

Octadecyltrichlorosilane (OTS) monolayers on silicon dioxide are also thermally robust, with studies indicating stability up to 573 K (300 °C) under vacuum annealing.[5][6]

Octadecanethiol (ODT) monolayers on gold exhibit lower thermal stability compared to phosphonates and silanes. Thermal desorption studies have shown that ODT begins to desorb from gold surfaces at temperatures around 400 K (127 °C).[7]

Table 2: Comparative Thermal Stability of Surface Modifications

ModifierSubstrateTemperatureEnvironmentStability AssessmentReference
Alkylphosphonic Acid Passivated Aluminum Oxide (PAO)Up to ~500 °CVacuumStable as determined by XPS.[3][4]
Octadecyltrichlorosilane (OTS) Silicon Oxide (SiO₂)Up to 573 K (300 °C)VacuumStable as determined by in situ UPS and XPS.[5][6]
Octadecanethiol (ODT) Gold (Au)Starts desorbing at ~400 K (127 °C)VacuumDesorption observed via thermal desorption spectroscopy.[7]

Oxidative Stability:

The resistance to oxidation is a key factor for long-term performance, especially for applications in ambient air or oxidative chemical environments.

Phosphonic acid and silane (B1218182) monolayers on stable oxide surfaces are generally resistant to oxidation due to the inherent stability of the substrate and the saturated alkyl chains.

In contrast, alkanethiol monolayers on gold are known to be susceptible to oxidation in ambient laboratory air, which can lead to the formation of sulfonate species and subsequent degradation of the monolayer.[8]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of long-term stability. Below are generalized protocols for key experiments cited in this guide.

Experimental Protocol 1: Assessment of Hydrolytic Stability using Contact Angle Goniometry

  • Substrate Preparation: Prepare the desired substrate (e.g., stainless steel, silicon wafer with native oxide) by cleaning and creating a pristine surface suitable for monolayer formation.

  • Monolayer Deposition: Form the self-assembled monolayer of TDPA, OTS, or ODT on the prepared substrates using established solution-phase deposition techniques.

  • Initial Characterization: Measure the initial static water contact angle of the freshly prepared monolayers using a contact angle goniometer. At least three measurements on different areas of each sample should be averaged.

  • Aging in Aqueous Media: Immerse the coated substrates in the desired aqueous solutions (e.g., acidic, neutral, basic, PBS) at a controlled temperature (e.g., 37 °C for physiological conditions).

  • Periodic Measurements: At predetermined time points (e.g., 1 day, 7 days, 14 days, 30 days), remove the samples from the solutions, rinse thoroughly with deionized water, and dry with a stream of inert gas (e.g., nitrogen).

  • Contact Angle Measurement: Measure the static water contact angle of the aged samples. A significant decrease in the contact angle over time indicates degradation of the hydrophobic monolayer.

  • Data Analysis: Plot the change in contact angle as a function of immersion time for each modifier and condition to compare their hydrolytic stability.

Experimental Protocol 2: Assessment of Thermal and Oxidative Stability using X-ray Photoelectron Spectroscopy (XPS)

  • Substrate Preparation and Monolayer Deposition: Prepare and coat the substrates as described in Protocol 1.

  • Initial XPS Analysis: Acquire a high-resolution XPS spectrum of the freshly prepared monolayer. Key elemental regions to analyze are C 1s, O 1s, P 2p (for TDPA), Si 2p (for OTS), and S 2p (for ODT), along with the substrate-specific peaks.

  • Stability Testing:

    • Thermal Stability: Place the samples in a high-vacuum chamber and heat them to progressively higher temperatures. After each heating step and subsequent cooling to room temperature, acquire XPS spectra.

    • Oxidative Stability: Expose the samples to ambient air or a controlled oxidative environment for defined periods. Acquire XPS spectra at regular intervals.

  • Data Analysis:

    • Monitor the changes in the elemental composition and the chemical states of the elements.

    • For thermal stability, note the temperature at which a significant decrease in the carbon signal or changes in the headgroup-related signals occur, indicating desorption or decomposition.

    • For oxidative stability, look for the appearance of new oxygen-containing species in the C 1s or S 2p spectra (e.g., sulfonates for ODT), which signifies oxidation.

    • Quantify the degradation by tracking the attenuation of the substrate signal or the change in the relative atomic concentrations of the monolayer components over time or with increasing temperature.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing long-term stability and the logical relationship between different stability factors.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_output Output sub_prep Substrate Cleaning monolayer_dep Monolayer Deposition (TDPA, OTS, ODT) sub_prep->monolayer_dep hydrolytic Hydrolytic Stability (Aqueous Media, Varied pH) monolayer_dep->hydrolytic thermal Thermal Stability (Elevated Temperatures, Vacuum) monolayer_dep->thermal oxidative Oxidative Stability (Ambient Air Exposure) monolayer_dep->oxidative ca_gonio Contact Angle Goniometry hydrolytic->ca_gonio xps X-ray Photoelectron Spectroscopy thermal->xps oxidative->xps data_table Quantitative Stability Data ca_gonio->data_table xps->data_table comparison Comparative Stability Assessment data_table->comparison

Experimental workflow for assessing long-term stability.

StabilityFactors cluster_modifier Surface Modifier cluster_bond Headgroup-Substrate Bond cluster_stability Long-Term Stability cluster_conditions Influencing Conditions TDPA TDPA (Phosphonic Acid) PO_Metal P-O-Metal (Strong, Multidentate) TDPA->PO_Metal forms OTS OTS (Silane) SiO_Substrate Si-O-Substrate (Covalent, Hydrolytically Labile) OTS->SiO_Substrate forms ODT ODT (Thiol) S_Au S-Au (Dative, Oxidatively Labile) ODT->S_Au forms High_Stab High Stability PO_Metal->High_Stab leads to Moderate_Stab Moderate Stability SiO_Substrate->Moderate_Stab leads to Lower_Stab Lower Stability S_Au->Lower_Stab leads to pH pH High_Stab->pH Temp Temperature High_Stab->Temp Solvent Solvent/Environment High_Stab->Solvent Moderate_Stab->pH Moderate_Stab->Temp Moderate_Stab->Solvent Lower_Stab->pH Lower_Stab->Temp Lower_Stab->Solvent

References

comparing the efficacy of different phosphonic acids for quantum dot passivation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the surface passivation of quantum dots (QDs) is a critical step in optimizing their photoluminescent properties and stability. Phosphonic acids have emerged as a highly effective class of ligands for this purpose, offering robust binding to the QD surface and significantly enhancing their performance. This guide provides an objective comparison of the efficacy of different phosphonic acids for the passivation of various types of quantum dots, supported by experimental data and detailed protocols.

The choice of phosphonic acid ligand can have a profound impact on the photoluminescence quantum yield (PLQY), stability, and even the size of the resulting quantum dots. This guide will delve into specific examples of phosphonic acid passivation for both perovskite and cadmium-based quantum dots, presenting a clear overview of their performance metrics.

Performance Comparison of Phosphonic Acids for Quantum Dot Passivation

The following table summarizes the quantitative data on the performance of different phosphonic acids in passivating various quantum dot systems. The data highlights the influence of the phosphonic acid's alkyl chain length and molecular structure on the final properties of the nanocrystals.

Quantum Dot TypePhosphonic Acid Ligand(s)Co-ligand/SolventResulting QD Size (nm)Photoluminescence Quantum Yield (PLQY) (%)Key Findings
CH₃NH₃PbBr₃ PerovskiteMethylphosphonic acid (MPA), Hexylphosphonic acid (HPA), Tetradecylphosphonic acid (TDPA), Octadecylphosphonic acid (ODPA)(3-Aminopropyl)triethoxysilane (APTES)2.9 - 4.246 - 83Shorter alkyl chain phosphonic acids lead to smaller QD sizes and higher stability.[1][2][3]
CsPbCl₃ PerovskiteOctylphosphonic acid (OPA)--62OPA treatment significantly improves PLQY compared to untreated nanocrystals.
FAPbBr₃ PerovskiteBenzylphosphonic acid (BPA)--- (Device EQE: 12.9%)BPA passivation leads to high-performance perovskite light-emitting diodes.
CdSeOctadecylphosphonic acid (ODPA)---Phosphonic acids bind strongly to the CdSe surface, displacing other ligands like oleic acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and passivation of high-quality quantum dots. Below are the experimental protocols for the key examples cited in this guide.

Passivation of CH₃NH₃PbBr₃ Perovskite Quantum Dots with Alkyl Phosphonic Acids and APTES

This protocol describes a synergistic passivation approach using a combination of linear alkyl phosphonic acids and (3-aminopropyl)triethoxysilane (APTES) to achieve high photoluminescence and stability.[1][2][3]

Materials:

  • Methylphosphonic acid (MPA)

  • Hexylphosphonic acid (HPA)

  • This compound (TDPA)

  • Octadecylphosphonic acid (ODPA)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Lead(II) bromide (PbBr₂)

  • Methylammonium bromide (MABr)

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Prepare a precursor solution by dissolving PbBr₂ and MABr in DMF.

  • In a separate vial, dissolve the chosen alkyl phosphonic acid and APTES in toluene.

  • Inject the precursor solution into the vigorously stirred phosphonic acid/APTES solution at room temperature.

  • The reaction proceeds rapidly, and the quantum dot solution is formed.

  • The quantum dots are then purified by centrifugation and redispersion in a suitable solvent like toluene.

Synthesis of CdSe Quantum Dots with Octadecylphosphonic Acid Passivation

This procedure outlines the synthesis of CdSe quantum dots where octadecylphosphonic acid (ODPA) acts as a key passivating ligand.

Materials:

  • Cadmium oxide (CdO)

  • Octadecylphosphonic acid (ODPA)

  • Trioctylphosphine oxide (TOPO)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • 1-Octadecene (ODE)

Procedure:

  • A mixture of CdO, ODPA, and TOPO is heated under vacuum to form a clear solution of the cadmium precursor.

  • In a separate flask, selenium powder is dissolved in TOP to prepare the selenium precursor.

  • The selenium precursor is rapidly injected into the hot cadmium precursor solution under an inert atmosphere.

  • The reaction mixture is allowed to cool, and the CdSe quantum dots are precipitated by adding a non-solvent like methanol.

  • The purified quantum dots are then dispersed in a non-polar solvent.

Visualizing the Passivation Process and Logic

To better understand the experimental workflows and the underlying principles of quantum dot passivation, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis & Passivation cluster_purification Purification precursor_sol Quantum Dot Precursor Solution injection Rapid Injection precursor_sol->injection ligand_sol Phosphonic Acid Ligand Solution ligand_sol->injection growth Nanocrystal Growth injection->growth precipitation Precipitation growth->precipitation redispersion Redispersion precipitation->redispersion final_qd Passivated Quantum Dots redispersion->final_qd

Caption: General experimental workflow for the synthesis and passivation of quantum dots with phosphonic acids.

passivation_mechanism qd_core Quantum Dot Core surface_defects Surface Defects (e.g., dangling bonds) qd_core->surface_defects phosphonic_acid Phosphonic Acid (R-PO(OH)₂) surface_defects->phosphonic_acid Binding passivated_surface Passivated Surface phosphonic_acid->passivated_surface enhanced_plqy Enhanced Photoluminescence passivated_surface->enhanced_plqy increased_stability Increased Stability passivated_surface->increased_stability

Caption: The mechanism of quantum dot surface passivation by phosphonic acids leading to improved optical properties.

References

Tetradecylphosphonic Acid: A Comparative Guide to its Efficacy as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Tetradecylphosphonic acid (TDPA) is an organophosphorus compound that has garnered attention for its potential as a corrosion inhibitor, particularly for steel alloys. This guide provides a comparative evaluation of TDPA against other established corrosion inhibitors, supported by experimental data from electrochemical studies. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering to facilitate an informed assessment of TDPA's performance.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the rate of corrosion of a metal in a corrosive environment. This is often quantified by the inhibition efficiency (IE), which is calculated from measurements of corrosion current density (i_corr) or polarization resistance (R_p). The following tables summarize the performance of this compound (TDPA) in comparison to other widely used corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT).

It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to variations in experimental conditions such as the type of steel, corrosive medium, inhibitor concentration, and temperature.

Table 1: Performance Data from Potentiodynamic Polarization Studies

InhibitorConcentrationCorrosive MediumSubstrateCorrosion Potential (E_corr) vs. SCECorrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (IE%)Reference
Blank -0.5 M HClMild Steel-0.4731.18 x 10⁻³-[1]
Tolyltriazole (TTA) 0.07 M0.5 M HClMild Steel-0.4981.06 x 10⁻⁴91[1][2][3]
Benzotriazole (BTA) 4.48 x 10⁻⁴ M0.5 M H₂SO₄Mild SteelNot ReportedNot Reported70[4]
Benzotriazole (BTA) Not SpecifiedBicarbonate SolutionX65 Pipeline SteelShifts to less negativeDecreasedEffective[4]
2-Mercaptobenzothiazole (MBT) >90% at all concentrations3 M HCl316 Stainless SteelNot ReportedNot Reported>90[5][6]
This compound (TDPA) derivative 100 ppmAqueous SolutionMild SteelNot ReportedNot Reported94[7]

Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentrationCorrosive MediumSubstrateCharge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (μF/cm²)Inhibition Efficiency (IE%)Reference
Blank -1 M HClMild Steel9.8125.3-[8]
Ionic Liquid Inhibitor 10 mM1 M HClMild Steel164.220.993.15[8]
Blank -3.5 wt% NaClAPI 5L X42 Pipeline SteelNot ReportedNot Reported-[9]
2-Mercaptobenzothiazole (MBT) + Na₂HPO₄ Molar Ratio 1:13.5 wt% NaClAPI 5L X42 Pipeline SteelNot ReportedNot Reported>90[9]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical techniques to accelerate corrosion processes and quantify the inhibitor's performance. The primary methods cited in the supporting literature are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting polarization curve provides key parameters such as the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency can be calculated from the reduction in i_corr in the presence of the inhibitor.

Methodology based on ASTM G59[10][11][12][13][14]:

  • Electrode Preparation: A specimen of the metal to be tested (e.g., mild steel) is used as the working electrode. The surface is typically abraded with silicon carbide paper of increasing grit size, rinsed with deionized water and a solvent like acetone, and then dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Test Solution: The corrosive medium (e.g., 0.5 M HCl) is prepared, and a specific concentration of the inhibitor is added for the test runs. A blank run without the inhibitor is essential for comparison.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface. It is particularly useful for studying the formation and properties of the protective film formed by the inhibitor on the metal surface.

Methodology based on ASTM G106[15][16][17][18][19]:

  • Electrode and Cell Setup: The preparation of the working electrode and the three-electrode cell setup are the same as for potentiodynamic polarization.

  • Test Solution: The corrosive medium with and without the inhibitor is prepared as described above.

  • Measurement: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC voltage (e.g., 10 mV) is then applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance of the system at each frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The inhibition efficiency (IE%) can be calculated from the charge transfer resistance using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh is the charge transfer resistance with inhibitor and R_ct_blank is the charge transfer resistance without the inhibitor.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of corrosion inhibition by this compound and a typical experimental workflow for evaluating corrosion inhibitors.

G cluster_surface Metal Surface (e.g., Steel) cluster_solution Corrosive Environment Metal Fe Adsorption Adsorption Metal->Adsorption Phosphonate group binds TDPA This compound (TDPA) TDPA->Adsorption Approaches surface Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Corrosive_Ions->Metal Corrosion Attack SAM Self-Assembled Monolayer (SAM) Adsorption->SAM Forms a dense, hydrophobic layer SAM->Corrosive_Ions Blocks Protection Corrosion Protection SAM->Protection Acts as a barrier to corrosive species

Caption: Proposed mechanism of corrosion inhibition by TDPA.

G cluster_experiments Electrochemical Testing start Start: Select Inhibitor and Metal prep Prepare Metal Coupons and Test Solutions start->prep exp_setup Set up Electrochemical Cell prep->exp_setup ocp Stabilize at Open Circuit Potential (OCP) exp_setup->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis data_analysis Data Analysis pdp->data_analysis eis->data_analysis calc_ie Calculate Inhibition Efficiency (IE%) data_analysis->calc_ie comparison Compare with Blank and Other Inhibitors calc_ie->comparison conclusion Conclusion on Inhibitor Performance comparison->conclusion

Caption: Experimental workflow for corrosion inhibitor evaluation.

References

A Comparative Guide to TDPA and Carboxylic Acids for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective functionalization of surfaces is a cornerstone of advanced material science, enabling the development of sophisticated biosensors, targeted drug delivery systems, and innovative medical implants. The choice of anchoring molecules to modify these surfaces is critical to ensure stability, biocompatibility, and functionality. This guide provides a comprehensive comparison between two key classes of surface modification agents: Thiolated Diphosphonic Acids (TDPA) and carboxylic acids. This analysis is supported by experimental data to aid researchers in selecting the optimal functionalization strategy for their specific application.

Executive Summary

Thiolated Diphosphonic Acids (TDPA) and carboxylic acids are both widely utilized for the surface functionalization of various materials, particularly metal oxides. However, they exhibit significant differences in their binding affinity, stability, and versatility. In general, the diphosphonic acid moiety of TDPA forms a more robust and stable linkage with metal oxide surfaces compared to the carboxyl group of carboxylic acids. This enhanced stability is crucial for applications requiring long-term performance in biological environments. The thiol group of TDPA offers a versatile handle for the subsequent covalent attachment of biomolecules, a feature that can also be achieved with appropriately functionalized carboxylic acids.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of phosphonic acids (as a proxy for the binding component of TDPA) and carboxylic acids on relevant metal oxide surfaces.

Table 1: Binding Affinity on Titanium Dioxide (TiO₂) Surfaces

Functional GroupLigand ExampleMethodBinding Affinity Constant (K)Reference
Phosphonic Acid Dodecylphosphonic acidThermogravimetric Analysis (TGA)1.6 x 10³ M⁻¹[1]
Phosphonic Acid 11-Hydroxyundecylphosphonic acidThermogravimetric Analysis (TGA)1.2 x 10³ M⁻¹[1]
Phosphonic Acid 16-Phosphonohexadecanoic acidThermogravimetric Analysis (TGA)1.9 x 10³ M⁻¹[1]
Carboxylic Acid Oleic AcidNot SpecifiedWeaker than phosphonic acidN/A

Table 2: Surface Stability on Metal Oxide Surfaces

Functional GroupSubstrateConditionsStability AssessmentReference
Phosphonic Acid Ti-6Al-4VAqueous environmentHigh stability, well-ordered layers[2][3]
Carboxylic Acid Ti-6Al-4VAqueous environmentLess stable, less ordered layers[2][3]
Diphosphonic Acid Stainless SteelAcidic, neutral, physiological solutions (30 days)Excellent stability[4]
Carboxylic Acid TiO₂Alkaline conditionsProne to leachingN/A

Binding Mechanisms and Experimental Workflows

The superior stability of TDPA can be attributed to the multidentate binding of the diphosphonic acid group to the metal oxide surface, forming strong, covalent M-O-P bonds. In contrast, carboxylic acids typically form a mixture of monodentate and bidentate linkages, which are more susceptible to hydrolysis.

Binding Mechanism Diagram

G Binding Mechanisms on a Metal Oxide Surface cluster_0 TDPA Functionalization cluster_1 Carboxylic Acid Functionalization TDPA Thiolated Diphosphonic Acid (TDPA) P-OH P-OH R-SH Surface_TDPA Metal Oxide Surface TDPA->Surface_TDPA Covalent Bonding (Multidentate) TDPA_Bound Bound TDPA P-O-M P-O-M R-SH CarboxylicAcid Carboxylic Acid C=O OH R Surface_CA Metal Oxide Surface CarboxylicAcid->Surface_CA Weaker Bonding (Monodentate/Bidentate) CA_Bound Bound Carboxylate C-O-M R

Caption: Comparative binding of TDPA and carboxylic acid to a metal oxide surface.

Experimental Workflow for Surface Functionalization

The general workflow for surface functionalization with either TDPA or carboxylic acids involves substrate preparation, functionalization, and subsequent characterization and/or bioconjugation.

G General Experimental Workflow for Surface Functionalization cluster_TDPA TDPA Pathway cluster_CA Carboxylic Acid Pathway Start_TDPA Substrate Preparation (e.g., Cleaning, Hydroxylation) Func_TDPA Immersion in TDPA Solution Start_TDPA->Func_TDPA Rinse_TDPA Rinsing and Drying Func_TDPA->Rinse_TDPA Char_TDPA Surface Characterization (XPS, Contact Angle, etc.) Rinse_TDPA->Char_TDPA Conj_TDPA Thiol-Maleimide Click Chemistry (Bioconjugation) Char_TDPA->Conj_TDPA Start_CA Substrate Preparation (e.g., Cleaning, Hydroxylation) Func_CA Immersion in Carboxylic Acid Solution Start_CA->Func_CA Rinse_CA Rinsing and Drying Func_CA->Rinse_CA Char_CA Surface Characterization (XPS, Contact Angle, etc.) Rinse_CA->Char_CA Conj_CA EDC/NHS Coupling (Bioconjugation) Char_CA->Conj_CA

Caption: Workflow for surface functionalization with TDPA versus carboxylic acids.

Experimental Protocols

Protocol 1: Surface Functionalization with Phosphonic Acid (Proxy for TDPA)

This protocol describes the formation of a self-assembled monolayer (SAM) of an alkylphosphonic acid on a titanium alloy (Ti-6Al-4V) surface.

1. Materials:

  • Ti-6Al-4V substrates

  • Alkylphosphonic acid (e.g., dodecylphosphonic acid)

  • Ethanol (B145695) (absolute)

  • Deionized (DI) water

  • Nitrogen gas

2. Procedure:

  • Substrate Cleaning: Ultrasonically clean the Ti-6Al-4V substrates in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen gas.

  • Solution Preparation: Prepare a 1 mM solution of the alkylphosphonic acid in absolute ethanol.

  • Immersion: Immerse the cleaned substrates in the phosphonic acid solution for 24 hours at room temperature.

  • Rinsing: After immersion, rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen gas.

  • Annealing (Optional): Anneal the substrates at 120°C for 1 hour to improve the ordering of the monolayer.

Protocol 2: Surface Functionalization with Carboxylic Acid

This protocol details the immobilization of a carboxylic acid on a surface, often requiring an initial aminosilanization step for surfaces like silicon oxide.

1. Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343) (anhydrous)

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DMSO)

2. Procedure:

  • Substrate Cleaning and Hydroxylation: Clean silicon wafers using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydroxylated surface.

  • Aminosilanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and ethanol, then cure at 110°C for 30 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid, EDC (1.2 eq), and NHS (1.5 eq) in an anhydrous solvent and stir for 1 hour at room temperature to form an active NHS ester.

  • Coupling Reaction: Immerse the aminosilanized wafers in the activated carboxylic acid solution and react for 12-24 hours at room temperature.

  • Rinsing: Rinse the wafers sequentially with the reaction solvent, ethanol, and DI water.

  • Drying: Dry the functionalized wafers under a stream of nitrogen.

Signaling Pathway and Bioconjugation

The terminal functional groups of both TDPA and activated carboxylic acids can be used to immobilize biomolecules, such as peptides, proteins, or DNA, which can then interact with cellular signaling pathways. The thiol group of TDPA is particularly advantageous for "click" chemistry reactions, such as thiol-maleimide coupling, which are highly efficient and specific.

G Bioconjugation and Cellular Interaction cluster_Surface Functionalized Surface cluster_Cell Target Cell Surface Nanoparticle or Implant Surface TDPA TDPA Linker Surface->TDPA Strong Bond Biomolecule Targeting Ligand (e.g., Peptide) TDPA->Biomolecule Thiol-Maleimide Coupling Receptor Cell Surface Receptor Biomolecule->Receptor Specific Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Uptake, Apoptosis) Signaling->Response

Caption: Schematic of a TDPA-functionalized surface for targeted cellular interaction.

Conclusion

For applications demanding high stability and robust surface modification, particularly on metal oxide substrates in biological environments, TDPA presents a superior alternative to carboxylic acids. The diphosphonic acid anchor provides a stronger and more durable linkage, while the terminal thiol group offers a versatile and efficient route for bioconjugation. While carboxylic acids are suitable for some applications and their chemistry is well-established, researchers should consider the potential for monolayer instability, especially over extended periods or in challenging conditions. The choice between these two functionalization strategies will ultimately depend on the specific requirements of the application, including the substrate material, the desired level of stability, and the subsequent bioconjugation chemistry to be employed.

References

Enhancing Charge Injection in Organic Electronics: A Comparative Guide to Tetradecylphosphonic Acid (TDPA) SAMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic electronic device fabrication, optimizing charge injection at the electrode-organic interface is a critical step toward achieving high performance and stability. This guide provides a comprehensive comparison of tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs) against alternative charge injection layers, supported by experimental data and detailed protocols.

This compound (TDPA) SAMs have emerged as a promising strategy for modifying electrode surfaces, thereby reducing the energy barrier for charge injection and improving device efficiency. This guide will delve into the quantitative performance of TDPA SAMs and compare them with other commonly used materials and techniques.

Performance Comparison: TDPA SAMs vs. Alternatives

The efficacy of a charge injection layer is primarily evaluated by its ability to modify the work function of the electrode, reduce contact resistance, and ultimately enhance the performance of the organic electronic device. The following tables summarize the quantitative data for TDPA SAMs and compare them with other phosphonic acid SAMs and the widely used conducting polymer, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

Table 1: Work Function Modification of Indium Tin Oxide (ITO) with Phosphonic Acid SAMs

Surface ModifierSubstrateWork Function (eV)Work Function Shift (ΔΦ) (eV)Measurement Technique
Bare ITOGlass4.4 - 4.8-Kelvin Probe / UPS
(4-chlorophenyl)phosphonic acid (CPPA)ITO5.3 - 5.5+0.5 to +1.1Kelvin Probe[1][2]
(4-methoxyphenyl)phosphonic acid (MOPPA)ITO---
n-Octadecylphosphonic acid (ODPA)ITO---
n-Tetradecylphosphonic acid (TDPA) ITO Data not explicitly found in searchesExpected to be similar to other alkyl-PAs-
Various Phosphonic AcidsITO4.90 - 5.40Up to +1.0Kelvin Probe[3]

Note: While specific work function values for TDPA on ITO were not explicitly found in the provided search results, the general trend for alkylphosphonic acids suggests a modification of the work function.

Table 2: Contact Resistance in Organic Field-Effect Transistors (OFETs)

SAM / Injection LayerElectrodeOrganic SemiconductorContact Resistance (Ω·cm)
n-Tetradecylphosphonic acid (TDPA) Aluminum Oxide-29
Pentafluorobenzenethiol (PFBT)GoldTIPS-pentacene~10³ - 10⁴
PEDOT:PSSGoldPentacene140
No SAMGoldVarious10⁴ - 10⁶

Table 3: Performance of Organic Field-Effect Transistors (OFETs) on SiO₂

Dielectric SurfaceOrganic SemiconductorElectron Mobility (cm²/Vs)On/Off Ratio
Bare SiO₂NDI-C14~10⁻⁵-
TDPA SAM NDI-C14 4.23 x 10⁻² -
ODPA SAMNDI-C14~10⁻²-
NAPA SAMNDI-C14~10⁻²-

Table 4: Performance Comparison of Organic Light-Emitting Diodes (OLEDs)

Hole Injection Layer (HIL)Luminance (cd/m²)Luminous Efficiency (cd/A)Power Efficiency (lm/W)
TDPA SAM Specific data not foundSpecific data not foundSpecific data not found
PEDOT:PSS>10,00025 - 3710 - 14[4]
PEDOT:PSS/V₂O₅36,19813.9-
(4-chlorophenyl)phosphonic acid (CPPA) SAM-Enhanced 2.2 times vs. no SAM-[5]
(4-methoxyphenyl)phosphonic acid (MOPPA) SAM-Enhanced 1.9 times vs. no SAM-[5]

Note: While direct comparative data for TDPA-based OLEDs was not available in the search results, data for other phosphonic acid SAMs show a significant enhancement in luminance efficiency compared to devices without a SAM.[5] PEDOT:PSS remains a high-performing standard for hole injection layers in OLEDs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for the fabrication of TDPA SAMs and their characterization.

Fabrication of this compound (TDPA) SAMs

This protocol is based on the solution-phase deposition method for phosphonic acids on oxide surfaces.

Materials:

  • Substrates (e.g., Indium Tin Oxide (ITO) coated glass, Silicon wafer with native oxide)

  • This compound (TDPA)

  • Anhydrous solvent (e.g., 2-Propanol, Tetrahydrofuran (THF))

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrates in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • For a more rigorous cleaning and to hydroxylate the surface, treat the substrates with piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • SAM Deposition (Immersion Method):

    • Prepare a dilute solution of TDPA in the chosen anhydrous solvent (e.g., 1 mM in 2-Propanol).

    • Immerse the cleaned and dried substrates into the TDPA solution in a sealed container.

    • Allow the self-assembly process to proceed for a specified time (typically 12-24 hours) at room temperature.

    • After immersion, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the SAM-modified substrates with a stream of nitrogen.

  • Annealing (Optional but Recommended):

    • To form a more robust and covalently bound monolayer, anneal the substrates at a specific temperature (e.g., 120-150 °C) for a duration of 10-60 minutes in an oven or on a hotplate.

Characterization Techniques

1. Work Function Measurement (Kelvin Probe Force Microscopy - KPFM):

  • Principle: KPFM measures the contact potential difference (CPD) between a conductive AFM tip and the sample surface, which is directly related to the difference in their work functions.

  • Procedure:

    • Calibrate the KPFM system using a known reference sample (e.g., freshly cleaved highly oriented pyrolytic graphite (B72142) - HOPG).

    • Mount the TDPA SAM-modified substrate on the AFM stage.

    • Engage the conductive tip on the surface in non-contact or tapping mode to obtain the topography.

    • In the second pass (lift mode), the tip is lifted to a constant height above the surface, and an AC and DC bias are applied to nullify the electrostatic force between the tip and the sample.

    • The applied DC bias that nullifies the force is equal to the CPD.

    • The work function of the sample (Φ_sample) can be calculated using the equation: Φ_sample = Φ_tip - e * CPD, where Φ_tip is the work function of the tip and e is the elementary charge.

2. Valence Band Structure Analysis (Ultraviolet Photoemission Spectroscopy - UPS):

  • Principle: UPS uses UV photons to excite electrons from the valence band of the material. By analyzing the kinetic energy of the emitted photoelectrons, the work function and the highest occupied molecular orbital (HOMO) level can be determined.

  • Procedure:

    • Place the TDPA SAM-modified substrate in an ultra-high vacuum (UHV) chamber.

    • Irradiate the sample surface with a UV source (typically He I at 21.22 eV).

    • An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

    • The work function is determined from the secondary electron cutoff (the low kinetic energy onset of the spectrum).

    • The HOMO level is determined from the onset of the photoemission signal at the high kinetic energy side of the spectrum.

Visualizing the Impact of TDPA SAMs

The following diagrams, generated using Graphviz, illustrate the charge injection mechanism and the experimental workflow.

G cluster_0 Without TDPA SAM cluster_1 With TDPA SAM Electrode_bare Electrode (e.g., ITO) Organic_bare Organic Semiconductor Electrode_bare->Organic_bare Large Injection Barrier Electrode_mod Electrode (e.g., ITO) TDPA_SAM TDPA SAM Electrode_mod->TDPA_SAM Reduced Barrier Organic_mod Organic Semiconductor TDPA_SAM->Organic_mod Improved Injection

Caption: Charge injection at the electrode-organic interface.

G Substrate_Cleaning 1. Substrate Cleaning (Sonication, Piranha) SAM_Deposition 2. TDPA SAM Deposition (Immersion/Spin-coating) Substrate_Cleaning->SAM_Deposition Rinsing_Drying 3. Rinsing & Drying SAM_Deposition->Rinsing_Drying Annealing 4. Annealing (Optional) Rinsing_Drying->Annealing Characterization 5. Characterization (KPFM, UPS, etc.) Annealing->Characterization Device_Fabrication 6. Device Fabrication (OLED/OFET) Characterization->Device_Fabrication

Caption: Experimental workflow for TDPA SAM fabrication and device integration.

Conclusion

The use of this compound (TDPA) self-assembled monolayers presents a compelling method for enhancing charge injection in organic electronic devices. Experimental evidence demonstrates that TDPA SAMs can significantly increase the electron mobility in OFETs and phosphonic acid SAMs, in general, are effective at modifying the work function of common electrodes like ITO. While direct comparative performance data for TDPA in OLEDs against standards like PEDOT:PSS is an area requiring further research, the existing body of evidence strongly supports the potential of TDPA and other phosphonic acid SAMs as a versatile and effective tool for interfacial engineering in organic electronics. The detailed protocols provided in this guide offer a starting point for researchers to explore and validate the benefits of TDPA SAMs in their specific applications.

References

Measuring the Change in Work Function of Indium Tin Oxide (ITO) After (3,4,5-trimethoxyphenyl)acetic Acid (TDPA) Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the change in the work function of Indium Tin Oxide (ITO) upon surface modification with (3,4,5-trimethoxyphenyl)acetic acid (TDPA). This modification is crucial for optimizing the interfacial energetics in various organic electronic devices. We present a summary of experimental data, detailed experimental protocols for work function measurement, and a comparison with alternative surface modifications.

Comparison of Work Function Changes on ITO Surfaces

SurfaceMeasurement TechniqueWork Function (eV)Change in Work Function (ΔΦ) (eV)
Bare ITOUPS4.9N/A
Bare ITOUPS4.70N/A[1]
Bare ITOKelvin Probe5.0N/A[2]
ITO modified with p-chlorophenylacetic acidKelvin Probe5.26+0.26
ITO modified with p-fluorophenylacetic acidKelvin Probe5.14+0.14
ITO modified with 3-aminopropyltriethoxysilane (B1664141) (APTES)UPS4.4-0.5[3]

Note: The work function of bare ITO can vary depending on the cleaning method and measurement conditions.[1]

The data indicates that aromatic carboxylic acids tend to increase the work function of ITO. The electron-withdrawing nature of the chloro and fluoro substituents in p-chlorophenylacetic acid and p-fluorophenylacetic acid, respectively, leads to a positive shift in the work function. Conversely, molecules with strong electron-donating groups, such as the amino group in APTES, can decrease the work function.[3] Given that the three methoxy (B1213986) groups in TDPA are electron-donating, it is plausible to hypothesize that TDPA modification would lead to a decrease in the work function of ITO, a behavior that would be valuable for creating efficient electron-collecting interfaces in organic electronic devices.

Experimental Protocols

Accurate measurement of the work function is paramount for understanding and optimizing device performance. Two primary techniques are employed for this purpose: Ultraviolet Photoelectron Spectroscopy (UPS) and Kelvin Probe Force Microscopy (KPFM).

ITO Surface Modification with a Carboxylic Acid SAM (General Protocol)

This protocol describes the general procedure for forming a self-assembled monolayer of a carboxylic acid, such as TDPA, on an ITO surface.

Materials:

  • ITO-coated substrates

  • (3,4,5-trimethoxyphenyl)acetic acid (TDPA) or other desired carboxylic acid

  • High-purity solvent (e.g., ethanol, isopropanol)

  • Deionized water

  • Detergent solution

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.

  • Drying: Dry the cleaned substrates under a stream of nitrogen gas.

  • Plasma Treatment (Optional but Recommended): Treat the ITO surface with oxygen or UV-ozone plasma to remove organic contaminants and create hydroxyl groups, which act as binding sites for the carboxylic acid.

  • SAM Deposition: Immerse the cleaned ITO substrates in a dilute solution (typically 1-10 mM) of the carboxylic acid in a high-purity solvent. The immersion time can range from several hours to overnight to ensure the formation of a well-ordered monolayer.

  • Rinsing: After immersion, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the modified substrates again under a stream of nitrogen gas.

Work Function Measurement using Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a high-vacuum technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light to determine its electronic structure, including the work function.

Equipment:

  • Ultra-high vacuum (UHV) chamber

  • UV light source (typically a helium discharge lamp, He I at 21.22 eV)

  • Electron energy analyzer

  • Sample holder with electrical contacts

Procedure:

  • Sample Introduction: Mount the bare or modified ITO substrate onto the sample holder and introduce it into the UHV chamber.

  • Pumping: Evacuate the chamber to UHV conditions (typically < 10⁻⁹ Torr) to ensure a clean surface and prevent scattering of photoelectrons.

  • Irradiation: Irradiate the sample surface with UV photons from the He I source.

  • Energy Analysis: Measure the kinetic energy distribution of the emitted photoelectrons using the electron energy analyzer.

  • Work Function Calculation: The work function (Φ) is determined from the secondary electron cutoff (SEC) in the UPS spectrum using the following equation: Φ = hν - (E_Fermi - E_cutoff) where hν is the photon energy, E_Fermi is the Fermi level (determined from the onset of photoemission from a clean metallic sample in electrical contact with the ITO), and E_cutoff is the kinetic energy at the secondary electron cutoff.

Work Function Measurement using Kelvin Probe Force Microscopy (KPFM)

KPFM is a non-contact scanning probe microscopy technique that maps the surface potential and work function of a material at the nanoscale.

Equipment:

  • Atomic Force Microscope (AFM) with KPFM capability

  • Conductive AFM probe

Procedure:

  • Sample Mounting: Mount the bare or modified ITO substrate on the AFM sample stage.

  • Probe Selection: Use a conductive AFM probe with a known work function.

  • Topography Scan: Obtain a topographic image of the surface in a non-contact or tapping mode.

  • KPFM Measurement: In KPFM mode, a DC bias is applied between the conductive probe and the sample to nullify the electrostatic force resulting from the contact potential difference (CPD). The applied DC bias is equal to the CPD.

  • Work Function Calculation: The work function of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_probe - e * V_CPD where Φ_probe is the work function of the AFM probe and V_CPD is the measured contact potential difference.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying physical principles, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Work Function Measurement cluster_analysis Data Analysis ITO ITO Substrate Cleaning Substrate Cleaning ITO->Cleaning Modification Surface Modification Cleaning->Modification TDPA_Solution TDPA Solution TDPA_Solution->Modification UPS UPS Analysis Modification->UPS KPFM KPFM Analysis Modification->KPFM WorkFunction Work Function Calculation UPS->WorkFunction KPFM->WorkFunction Comparison Comparison WorkFunction->Comparison work_function_change Bare_ITO Bare ITO Work Function (Φ_ITO) Interface_Dipole Interface Dipole Formation Bare_ITO->Interface_Dipole TDPA_Molecule TDPA Molecule (Electron Donating) TDPA_Molecule->Interface_Dipole Modified_ITO TDPA-Modified ITO Work Function (Φ_modified) Interface_Dipole->Modified_ITO WF_Decrease Work Function Decrease (ΔΦ < 0) Modified_ITO->WF_Decrease

References

Safety Operating Guide

Proper Disposal of Tetradecylphosphonic Acid: A Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Tetradecylphosphonic acid (TDPA), a compound used in various research applications. Due to conflicting hazard classifications across different suppliers, a cautious approach is recommended, treating the substance as hazardous.

Hazard Profile and Safety Precautions

This compound (CAS No: 4671-75-4) is a solid crystalline substance.[1] While some safety data sheets (SDS) classify it as non-hazardous, others indicate it can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2][3] Given these potential hazards, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal. This includes protective gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust.[1][3]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

Toxicity MetricValueSpeciesSource
Oral LD502,100 mg/kgMouse[3]

Note: The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must adhere to local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[2][4]

  • Waste Collection :

    • Place waste this compound into a designated, properly labeled, and sealed container suitable for hazardous chemical waste.[1]

    • Do not mix with other waste materials.

  • Container Decontamination :

    • For empty containers, thoroughly remove all residual solid material.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[4]

    • Handle the emptied and rinsed containers in the same manner as the substance itself.[2]

  • Spill Management :

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or scoop up the solid material and place it into a suitable container for disposal.[1]

    • Clean the affected area thoroughly.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by an approved waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]

    • It is advisable to consult with a local waste disposal expert for specific guidance.[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Tetradecylphosphonic_Acid_Disposal start Start: Handling This compound Waste is_spill Is it a spill? start->is_spill spill_procedure Spill Cleanup: 1. Wear appropriate PPE. 2. Avoid dust generation. 3. Sweep solid into a labeled container. is_spill->spill_procedure Yes waste_collection Waste Collection: Place in a labeled, sealed hazardous waste container. is_spill->waste_collection No spill_procedure->waste_collection container_empty Is the original container empty? waste_collection->container_empty decontaminate Container Decontamination: 1. Collect first rinse as hazardous waste. 2. Handle empty container as hazardous. container_empty->decontaminate Yes final_disposal Final Disposal: Arrange for pickup by an approved waste disposal service. container_empty->final_disposal No decontaminate->final_disposal end End: Disposal Complete final_disposal->end

References

Personal protective equipment for handling Tetradecylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Tetradecylphosphonic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Hazard Identification and Classification

This compound is a solid chemical with varying hazard classifications across different suppliers. To ensure the highest degree of safety, it is crucial to adhere to the most stringent hazard warnings. The primary hazards identified are skin and eye irritation.[1][2][3] Some safety data sheets (SDS) also indicate it may cause respiratory irritation.[2]

Hazard ClassificationSource(s)
Skin Irritation Thermo Fisher Scientific[1], Cayman Chemical[2], TCI Chemicals[3]
Serious Eye Irritation Thermo Fisher Scientific[1], Cayman Chemical[2], TCI Chemicals[3]
Respiratory Irritation Cayman Chemical[2]
Not a hazardous substance Sigma-Aldrich, Carl ROTH[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact with this compound. The following table summarizes the recommended PPE based on safety data sheets and general chemical handling guidelines.

PPE CategoryRecommendationSource(s)
Eye and Face Protection Safety goggles with side protection. A face shield should be worn in conjunction with goggles if there is a splash hazard.[1][3][5][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][5]
Body Protection A lab coat is standard. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[5][6][8]
Respiratory Protection If dust can be generated, work should be conducted in a chemical fume hood. If a fume hood is not available, a dust respirator should be used.[3][9]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure risk.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a properly functioning chemical fume hood when handling the solid, especially if there is a potential for dust formation.[9]

2. Procedural Steps:

  • Before starting any work, ensure an eyewash station and emergency shower are readily accessible.[6]

  • Wear all required PPE as outlined in the table above before handling the chemical.

  • Avoid creating dust when handling the solid.[1] If transferring the powder, do so carefully and within a fume hood.

  • When preparing solutions, always add the solid to the liquid slowly to avoid splashing.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: this compound should be disposed of as chemical waste. Do not empty it into drains or dispose of it in the regular trash.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Contaminated Materials: Any PPE, containers, or other materials that have come into contact with this compound should be treated as chemical waste and disposed of accordingly.[4] Handle contaminated packages in the same way as the substance itself.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Action start Start: Handling This compound check_dust Potential for dust generation? start->check_dust check_splash Potential for splash? check_dust->check_splash No fume_hood Work in a Fume Hood check_dust->fume_hood Yes respirator Use Dust Respirator check_dust->respirator No Fume Hood goggles Wear Safety Goggles check_splash->goggles No face_shield Wear Face Shield + Goggles check_splash->face_shield Yes fume_hood->check_splash respirator->check_splash gloves Wear Chemical- Resistant Gloves goggles->gloves face_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat apron Wear Chemical- Resistant Apron lab_coat->apron If splash risk is high proceed Proceed with Experiment lab_coat->proceed Standard procedure apron->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Tetradecylphosphonic acid
Reactant of Route 2
Tetradecylphosphonic acid

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。